3,10-Dihydroxydodecanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H58N7O19P3S |
|---|---|
Molecular Weight |
981.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,10-dihydroxydodecanethioate |
InChI |
InChI=1S/C33H58N7O19P3S/c1-4-20(41)9-7-5-6-8-10-21(42)15-24(44)63-14-13-35-23(43)11-12-36-31(47)28(46)33(2,3)17-56-62(53,54)59-61(51,52)55-16-22-27(58-60(48,49)50)26(45)32(57-22)40-19-39-25-29(34)37-18-38-30(25)40/h18-22,26-28,32,41-42,45-46H,4-17H2,1-3H3,(H,35,43)(H,36,47)(H,51,52)(H,53,54)(H2,34,37,38)(H2,48,49,50) |
InChI Key |
OXZBGCRGBXPITF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Biological Role of 3-Hydroxydodecanoyl-CoA
Disclaimer: The initial topic of "3,10-Dihydroxydodecanoyl-CoA" does not correspond to a known or well-characterized metabolite in existing scientific literature. This guide will, therefore, focus on the closely related and biologically significant molecule, 3-Hydroxydodecanoyl-CoA , an important intermediate in the beta-oxidation of dodecanoic acid (a 12-carbon fatty acid).
This technical guide provides an in-depth overview of the biological significance, metabolic pathways, and clinical relevance of 3-Hydroxydodecanoyl-CoA. It is intended for researchers, scientists, and professionals in drug development.
Introduction to 3-Hydroxydodecanoyl-CoA
3-Hydroxydodecanoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of dodecanoic acid (lauric acid), a medium-chain fatty acid. The catabolism of fatty acids through beta-oxidation is a fundamental process for energy production in many tissues, particularly during periods of fasting or prolonged exercise.[1][2] The proper metabolism of 3-Hydroxydodecanoyl-CoA is essential for cellular energy homeostasis, and its disruption can lead to severe metabolic disorders.
The Role of 3-Hydroxydodecanoyl-CoA in Mitochondrial Beta-Oxidation
Mitochondrial beta-oxidation is a cyclical four-step process that sequentially shortens fatty acyl-CoA molecules by two carbons, releasing acetyl-CoA, NADH, and FADH2 in each cycle.[3] 3-Hydroxydodecanoyl-CoA is the substrate for the third step in the beta-oxidation of dodecanoyl-CoA.
The four steps of the beta-oxidation cycle are:
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons of the fatty acyl-CoA.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group at the beta-carbon (C3). For dodecanoyl-CoA, this step produces (S)-3-Hydroxydodecanoyl-CoA.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group of 3-Hydroxydodecanoyl-CoA to a keto group, generating NADH.[2]
-
Thiolysis: Thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA that re-enters the cycle.
This process is repeated until the entire fatty acid chain is converted to acetyl-CoA, which can then enter the citric acid cycle for further energy production.[2]
Enzymatic Regulation: Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)
The enzyme responsible for the conversion of 3-Hydroxydodecanoyl-CoA to 3-Oxododecanoyl-CoA is long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) . LCHAD is one of three enzymatic activities of the mitochondrial trifunctional protein (TFP) , which is associated with the inner mitochondrial membrane.[4][5] TFP catalyzes the final three steps of beta-oxidation for long-chain fatty acids. The three enzymatic activities of TFP are:
-
Long-chain enoyl-CoA hydratase
-
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD)
-
Long-chain 3-ketoacyl-CoA thiolase
Mutations in the HADHA gene, which encodes the alpha-subunit of TFP containing the LCHAD activity, lead to LCHAD deficiency.[5][6]
Clinical Relevance: Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency
LCHAD deficiency is a rare, autosomal recessive inherited disorder of fatty acid oxidation.[5][6] The inability to properly metabolize long-chain fatty acids, including dodecanoic acid, leads to an accumulation of long-chain 3-hydroxyacyl-CoAs and their carnitine derivatives.
4.1. Clinical Manifestations
Symptoms of LCHAD deficiency typically appear in infancy or early childhood and can be triggered by fasting or illness.[6][7] Key clinical features include:
-
Hypoketotic hypoglycemia: Low blood sugar without a corresponding increase in ketones, as fatty acid oxidation is impaired.[7]
-
Cardiomyopathy: Weakening of the heart muscle.[6]
-
Hepatopathy: Liver dysfunction.[7]
-
Rhabdomyolysis: Breakdown of muscle tissue.[6]
-
Retinopathy: Disease of the retina leading to vision problems.[6]
-
Peripheral neuropathy: Damage to peripheral nerves.[6]
In some cases, LCHAD deficiency can be mistaken for Reye's syndrome or be a cause of sudden infant death syndrome (SIDS).[6]
4.2. Diagnosis
Diagnosis of LCHAD deficiency involves a combination of newborn screening and confirmatory tests:
-
Newborn Screening: Tandem mass spectrometry (MS/MS) of dried blood spots is used to detect elevated levels of long-chain hydroxyacylcarnitines, such as C16-OH and C18:1-OH.[8][9]
-
Biochemical Testing: Analysis of plasma acylcarnitines and urine organic acids can confirm the diagnosis.[9][10]
-
Enzyme Assays: Measurement of LCHAD activity in cultured skin fibroblasts.[9]
-
Molecular Genetic Testing: Identification of mutations in the HADHA gene.[8]
4.3. Treatment and Management
Management of LCHAD deficiency focuses on dietary modifications and avoidance of fasting:
-
Diet: A low-fat diet with the avoidance of long-chain fatty acids.[10]
-
Supplementation: Supplementation with medium-chain triglycerides (MCTs) provides an alternative energy source that bypasses the metabolic block.[11]
-
Avoidance of Fasting: Frequent feeding is crucial to prevent metabolic crises.[10]
-
Emergency Protocol: During illness, intravenous glucose is administered to prevent hypoglycemia and inhibit lipolysis.[10]
Data Presentation
Table 1: Key Biomarkers in LCHAD Deficiency
| Biomarker | Sample Type | Typical Finding in LCHAD Deficiency |
| C16-OH Acylcarnitine | Dried Blood Spot / Plasma | Elevated |
| C18:1-OH Acylcarnitine | Dried Blood Spot / Plasma | Elevated |
| 3-Hydroxydicarboxylic acids | Urine | Increased excretion |
| LCHAD Enzyme Activity | Cultured Fibroblasts | Reduced or absent |
| HADHA Gene | Blood (DNA) | Presence of pathogenic mutations |
Experimental Protocols
6.1. Measurement of Fatty Acid Beta-Oxidation in Cultured Fibroblasts
This protocol is a generalized method for assessing the rate of fatty acid oxidation in patient-derived cells.
Objective: To determine the cellular capacity to oxidize long-chain fatty acids.
Materials:
-
Cultured skin fibroblasts from the patient and a healthy control.
-
Radio-labeled fatty acid (e.g., [9,10-³H]palmitic acid).
-
Cell culture medium.
-
Scintillation fluid and vials.
-
Scintillation counter.
Methodology:
-
Cell Culture: Culture patient and control fibroblasts to confluence in standard cell culture flasks.
-
Incubation: Incubate the cells with a medium containing a known concentration of radio-labeled palmitic acid complexed to bovine serum albumin.
-
Reaction: The cells will take up and metabolize the labeled fatty acid. The beta-oxidation process will release ³H₂O into the medium.
-
Separation: After a defined incubation period, separate the aqueous phase (containing ³H₂O) from the lipid phase (containing the unmetabolized labeled fatty acid). This can be achieved by a precipitation step followed by centrifugation.
-
Quantification: Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Analysis: Compare the amount of ³H₂O produced by the patient's cells to that of the control cells. A significant reduction in ³H₂O production in the patient's cells indicates a defect in fatty acid oxidation.
6.2. Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
Objective: To identify and quantify acylcarnitine species in a blood sample.
Materials:
-
Dried blood spot or plasma sample.
-
Internal standards (isotopically labeled acylcarnitines).
-
Methanol (B129727) for extraction.
-
Tandem mass spectrometer.
Methodology:
-
Sample Preparation: A small punch from a dried blood spot or a specific volume of plasma is extracted with methanol containing a mixture of isotopically labeled internal standards.
-
Derivatization (optional but common): The extracted acylcarnitines are often derivatized (e.g., to their butyl esters) to improve their chromatographic and mass spectrometric properties.
-
MS/MS Analysis: The derivatized extract is introduced into the tandem mass spectrometer. The instrument is operated in a precursor ion scanning mode or a multiple reaction monitoring (MRM) mode to specifically detect and quantify the different acylcarnitine species based on their mass-to-charge ratios.
-
Data Analysis: The concentrations of individual acylcarnitines are calculated by comparing the signal intensity of the analyte to that of its corresponding internal standard. Elevated levels of specific long-chain hydroxyacylcarnitines are indicative of LCHAD deficiency.
Visualizations
Caption: Mitochondrial beta-oxidation of dodecanoyl-CoA.
Caption: Diagnostic workflow for LCHAD deficiency.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Fatty acid beta oxidation | Abcam [abcam.com]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 6. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 7. Long Chain Hydroxy Acyl-CoA Dehydrogenase Deficiency ( LCHADD) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 8. Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 9. revvity.com [revvity.com]
- 10. albertahealthservices.ca [albertahealthservices.ca]
- 11. babysfirsttest.org [babysfirsttest.org]
The Elusive Metabolite: A Technical Guide to the Putative Discovery and Analysis of 3,10-Dihydroxydodecanoyl-CoA
Disclaimer: As of late 2025, a thorough review of scientific literature reveals no direct evidence for the discovery or characterization of 3,10-Dihydroxydodecanoyl-CoA in cellular systems. This technical guide, therefore, provides a theoretical framework based on our understanding of fatty acid metabolism and the known roles of structurally similar molecules. The methodologies and pathways described are extrapolated from established principles and are intended to serve as a roadmap for researchers investigating novel acyl-CoA species.
Introduction
Coenzyme A (CoA) and its thioester derivatives are central to cellular metabolism, participating in over 100 anabolic and catabolic reactions.[1] These molecules are critical for the metabolism of lipids, carbohydrates, and proteins.[1] While many acyl-CoA species have been extensively studied, the landscape of cellular metabolites is vast and continues to be explored. This document focuses on the hypothetical molecule this compound, exploring its potential biosynthesis, function, and the experimental approaches that could be employed for its discovery and characterization.
Hypothetical Biosynthesis of this compound
The structure of this compound suggests it is an intermediate in a modified fatty acid oxidation or biosynthesis pathway. Dodecanoyl-CoA, a 12-carbon fatty acyl-CoA, is the likely precursor. The presence of hydroxyl groups at the C3 and C10 positions indicates the action of specific hydratases or hydroxylases.
One plausible route for its formation is through a variation of the β-oxidation pathway. Standard β-oxidation of dodecanoyl-CoA would involve dehydrogenation, hydration, oxidation, and thiolytic cleavage. For this compound to be formed, this process would need to be interrupted or modified. It is conceivable that a long-chain acyl-CoA dehydrogenase first acts on dodecanoyl-CoA, followed by hydration at the C3 position by an enoyl-CoA hydratase. A subsequent hydroxylation event at the C10 position, catalyzed by a cytochrome P450 monooxygenase or a related enzyme, could then yield the final product.
Alternatively, this molecule could arise from the metabolism of a dicarboxylic acid or an omega-hydroxylated fatty acid that subsequently undergoes chain shortening via peroxisomal β-oxidation.
Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway for this compound.
Potential Cellular Functions
Given the scarcity of information, the function of this compound can only be inferred from the roles of similar molecules. Hydroxy fatty acids and their CoA esters are known to be involved in various cellular processes:
-
Signaling Molecules: Some hydroxylated fatty acids act as signaling molecules in inflammatory pathways and other physiological responses.
-
Metabolic Intermediates: As discussed, it is likely an intermediate in a fatty acid metabolic pathway. Its accumulation or depletion could be indicative of specific enzymatic defects or metabolic states.
-
Structural Components of Lipids: Hydroxy fatty acids can be incorporated into complex lipids, altering membrane properties or serving as precursors for specialized lipids.
Quantitative Data on Related Acyl-CoA Molecules
While no quantitative data exists for this compound, the following table summarizes key information for structurally related molecules. This data can serve as a reference for expected properties and analytical development.
| Molecule | Molecular Formula | Average Molecular Weight ( g/mol ) | KEGG Compound ID |
| 3-Oxododecanoyl-CoA | C33H56N7O18P3S | 963.82 | C05263 |
| (S)-3-Hydroxydecanoyl-CoA | C31H54N7O18P3S | 937.79 | Not Available |
| 3,8-Dihydroxydodecanoyl-CoA | C33H58N7O19P3S | 981.84 | Not Available[2] |
Experimental Protocols for Discovery and Characterization
The discovery and validation of a novel metabolite like this compound would require a multi-step analytical approach.
Sample Preparation
The initial step involves the extraction of acyl-CoAs from cellular or tissue samples. A common method is solid-phase extraction (SPE) following cell lysis and protein precipitation.
Protocol: Solid-Phase Extraction of Acyl-CoAs
-
Cell Lysis: Homogenize cell pellets or tissues in a cold solvent mixture (e.g., 2:1:0.8 methanol (B129727):chloroform:water).
-
Protein Precipitation: Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Extraction: Apply the supernatant to a C18 SPE cartridge.
-
Washing: Wash the cartridge with an aqueous solution to remove polar impurities.
-
Elution: Elute the acyl-CoAs with an organic solvent, typically methanol or acetonitrile (B52724).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the downstream analytical method.
Analytical Detection and Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the analysis of acyl-CoAs.[3]
Protocol: HPLC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 reversed-phase HPLC column. Use a gradient elution with solvents such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry Detection: Interface the HPLC system with a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Analyte Identification: Monitor for the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the target analyte. For this compound, the precursor ion would be its [M+H]+, and product ions would be generated from the fragmentation of the CoA moiety and the acyl chain.
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification. Create a calibration curve with known concentrations of a synthesized this compound standard.
Experimental Workflow
Caption: General workflow for the analysis of acyl-CoAs from biological samples.
Conclusion
While this compound remains a hypothetical metabolite, the tools and methodologies to investigate its existence are well-established. The study of novel acyl-CoAs has the potential to uncover new metabolic pathways and signaling molecules, providing insights into cellular physiology and disease. Further research, guided by the principles outlined in this document, is required to determine if this compound is a bona fide cellular metabolite and to elucidate its potential role in biology. The exploration of such unknown metabolites is an active and promising area of research.
References
An In-depth Technical Guide to the Putative 3,10-Dihydroxydodecanoyl-CoA Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide delineates a putative metabolic pathway for 3,10-dihydroxydodecanoyl-CoA, a dihydroxylated fatty acyl-CoA that is not part of a canonical metabolic route but is hypothesized to arise from the convergence of fatty acid β-oxidation and cytochrome P450-mediated hydroxylation. This document provides a comprehensive overview of the proposed enzymatic steps, including kinetic data for homologous reactions, detailed experimental protocols for pathway elucidation, and analytical methodologies for the detection and quantification of its intermediates. The guide is intended for researchers in metabolic diseases, drug discovery, and lipid biochemistry, offering a foundational framework for investigating this and other non-canonical fatty acid metabolic pathways.
Introduction
While the core pathways of fatty acid metabolism, namely β-oxidation and fatty acid synthesis, are well-established, the landscape of lipid metabolism is continually expanding with the discovery of novel enzymatic modifications and metabolic intermediates. This guide explores a hypothetical, yet biochemically plausible, metabolic pathway leading to the formation and further processing of this compound. The presence of hydroxyl groups at both the C3 and C10 positions of a dodecanoyl-CoA backbone suggests a fascinating interplay between two major metabolic systems: the mitochondrial or peroxisomal β-oxidation machinery and the microsomal cytochrome P450 (CYP) monooxygenase system.
The 3-hydroxy functionality is a canonical intermediate of β-oxidation, while the 10-hydroxy modification (ω-2 position) is characteristic of CYP-mediated fatty acid hydroxylation. The existence of such dihydroxylated fatty acids has been hinted at in metabolomic studies of certain metabolic disorders, suggesting they may arise under conditions of metabolic stress or enzymatic dysregulation. Understanding the biogenesis and physiological relevance of this compound could provide insights into novel regulatory mechanisms in lipid metabolism and potentially unveil new therapeutic targets for metabolic diseases.
Proposed Metabolic Pathway of this compound
The formation of this compound is postulated to occur through a multi-step enzymatic cascade involving enzymes from different subcellular compartments. The initial substrate is dodecanoyl-CoA, the activated form of lauric acid (C12:0). Two primary routes are proposed for the formation of the dihydroxy intermediate, differing in the sequence of the hydroxylation events.
Route 1: Initial ω-2 Hydroxylation followed by β-Oxidation Steps
-
ω-2 Hydroxylation: Dodecanoyl-CoA is first hydroxylated at the C10 position by a cytochrome P450 enzyme, likely a member of the CYP4A or CYP4F family, to yield 10-hydroxydodecanoyl-CoA. These enzymes are typically located in the endoplasmic reticulum.
-
Acyl-CoA Dehydrogenation: 10-hydroxydodecanoyl-CoA is then transported to the mitochondria or peroxisomes, where it enters the β-oxidation pathway. The first step is the introduction of a double bond between the C2 and C3 positions by an acyl-CoA dehydrogenase.
-
Enoyl-CoA Hydration: The resulting 10-hydroxy-trans-Δ²-dodecenoyl-CoA is hydrated by enoyl-CoA hydratase, which adds a hydroxyl group at the C3 position, forming this compound.
-
Dehydrogenation: The 3-hydroxyl group of this compound is then oxidized by 3-hydroxyacyl-CoA dehydrogenase to form 10-hydroxy-3-ketododecanoyl-CoA.
-
Thiolytic Cleavage: Finally, β-ketothiolase cleaves 10-hydroxy-3-ketododecanoyl-CoA into acetyl-CoA and 8-hydroxydecanoyl-CoA, which can then undergo further rounds of β-oxidation.
Route 2: Initial β-Oxidation followed by ω-2 Hydroxylation
-
β-Oxidation Steps: Dodecanoyl-CoA enters the β-oxidation pathway, and through the action of acyl-CoA dehydrogenase and enoyl-CoA hydratase, is converted to 3-hydroxydodecanoyl-CoA.
-
ω-2 Hydroxylation: The 3-hydroxydodecanoyl-CoA intermediate is then hydroxylated at the C10 position by a cytochrome P450 enzyme to yield this compound.
While both routes are theoretically possible, Route 1 is considered more probable due to the substrate preferences of the involved enzymes. CYP450 enzymes are known to act on a variety of fatty acyl-CoAs, and the subsequent entry of the hydroxylated product into β-oxidation is a known metabolic phenomenon.
Visualization of the Proposed Pathway
Caption: Proposed metabolic pathway for this compound.
Quantitative Data
Direct kinetic data for the enzymes involved in the metabolism of this compound and its immediate precursors are scarce. The following tables summarize relevant kinetic parameters for homologous reactions with structurally similar substrates, which can be used as a starting point for modeling and experimental design.
Table 1: Kinetic Parameters of Cytochrome P450 Enzymes with Medium-Chain Fatty Acids
| Enzyme | Substrate | K_m (µM) | V_max (nmol/min/nmol P450) | k_cat (min⁻¹) | Reference |
| Human CYP4A11 | Lauric Acid (C12:0) | 4.7 | 7.3 | 7 | [1] |
| Human CYP4F2 | Arachidonic Acid (C20:4) | 24 | 7.4 | - | [2] |
| Human CYP4A11 | Arachidonic Acid (C20:4) | 228 | 49.1 | - | [2] |
Table 2: Kinetic Parameters of β-Oxidation Enzymes with Acyl-CoA Substrates
| Enzyme | Substrate | K_m (µM) | V_max (µmol/min/mg) | Reference |
| Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxydecanoyl-CoA (C10) | 5.3 | 133 | [3] |
| Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxydodecanoyl-CoA (C12) | 4.8 | 125 | [3] |
| Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyhexadecanoyl-CoA (C16) | 4.5 | 88 | [3] |
| Rat Liver Enoyl-CoA Hydratase | trans-2-Decenoyl-CoA (C10) | 25 | - | [4] |
| Rat Liver Enoyl-CoA Hydratase | trans-2-Hexadecenoyl-CoA (C16) | 10 | - | [5] |
Note: V_max values for enoyl-CoA hydratase are often reported as specific activities under defined conditions and may not be directly comparable.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to investigate the proposed this compound metabolic pathway.
In Vitro Cytochrome P450-mediated Hydroxylation of Dodecanoyl-CoA
Objective: To determine if dodecanoyl-CoA is a substrate for ω-2 hydroxylation by a specific cytochrome P450 isoform (e.g., recombinant human CYP4A11).
Materials:
-
Recombinant human CYP4A11 and NADPH-cytochrome P450 reductase co-expressed in a membrane fraction (e.g., from baculovirus-infected insect cells).
-
Dodecanoyl-CoA lithium salt.
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4).
-
Methanol (B129727) (HPLC grade).
-
Ethyl acetate (B1210297) (HPLC grade).
-
Internal standard (e.g., ¹³C-labeled dodecanedioic acid).
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), the NADPH regenerating system, and the recombinant CYP4A11/reductase membrane fraction.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding dodecanoyl-CoA to a final concentration of 1-100 µM.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold methanol containing the internal standard.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant and acidify to pH 3-4 with 1 M HCl.
-
Extract the hydroxylated fatty acids with two volumes of ethyl acetate.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Data Analysis:
-
Identify and quantify the formation of 10-hydroxydodecanoic acid (after saponification of the CoA ester) by comparing its retention time and mass fragmentation pattern with an authentic standard.
-
Determine the kinetic parameters (K_m and V_max) by measuring the initial reaction rates at varying substrate concentrations.
Enoyl-CoA Hydratase Activity Assay with 10-Hydroxy-trans-Δ²-dodecenoyl-CoA
Objective: To measure the hydration of the putative intermediate 10-hydroxy-trans-Δ²-dodecenoyl-CoA to this compound.
Materials:
-
Purified enoyl-CoA hydratase.
-
Synthesized 10-hydroxy-trans-Δ²-dodecenoyl-CoA (substrate).
-
Tris-HCl buffer (100 mM, pH 8.0).
-
HPLC system with a C18 reverse-phase column.
-
Mobile phase: Acetonitrile and water with 0.1% formic acid.
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0) and a known concentration of enoyl-CoA hydratase.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10-hydroxy-trans-Δ²-dodecenoyl-CoA.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to monitor the decrease in the substrate peak and the appearance of the product peak (this compound).
Data Analysis:
-
Calculate the rate of substrate consumption or product formation from the change in peak area over time.
-
Determine kinetic parameters by varying the substrate concentration.
3-Hydroxyacyl-CoA Dehydrogenase Activity Assay
Objective: To measure the oxidation of this compound to 10-hydroxy-3-ketododecanoyl-CoA.
Materials:
-
Purified 3-hydroxyacyl-CoA dehydrogenase (e.g., from pig heart).
-
Synthesized this compound (substrate).
-
NAD⁺.
-
Potassium phosphate buffer (100 mM, pH 7.3).
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 100 mM potassium phosphate buffer (pH 7.3) and NAD⁺.
-
Add the purified 3-hydroxyacyl-CoA dehydrogenase.
-
Equilibrate the mixture to 37°C in the spectrophotometer.
-
Initiate the reaction by adding the substrate, this compound.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Determine kinetic parameters by measuring the initial rates at varying substrate and NAD⁺ concentrations.
LC-MS/MS Analysis of Dihydroxylated Fatty Acyl-CoAs
Objective: To detect and quantify this compound and its metabolites in biological samples.
Sample Preparation:
-
Homogenize cells or tissues in a suitable buffer.
-
Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water to isolate the lipid fraction.
-
For the analysis of acyl-CoAs, specific solid-phase extraction (SPE) protocols are recommended to enrich for these molecules.
-
Saponify the acyl-CoA esters to their corresponding free fatty acids for easier analysis if authentic acyl-CoA standards are unavailable.
LC-MS/MS Parameters:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode with electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM):
-
For the free acid (3,10-dihydroxydodecanoic acid): Monitor the transition from the precursor ion [M-H]⁻ to specific product ions. Expected fragmentation would involve losses of water and cleavage adjacent to the hydroxyl groups.
-
For the acyl-CoA: Monitor the characteristic neutral loss of 507 Da (the phosphopantetheine moiety) from the precursor ion.
-
Data Analysis:
-
Identify the target analyte based on its retention time and specific MRM transitions.
-
Quantify the analyte using a calibration curve generated with a synthesized and purified standard.
Mandatory Visualizations
Experimental Workflow for In Vitro Pathway Reconstitution
Caption: Workflow for in vitro reconstitution of the pathway.
Logical Relationship of Analytical Techniques
Caption: Analytical workflow for metabolite identification.
Conclusion and Future Directions
The proposed metabolic pathway for this compound provides a compelling hypothesis for the generation of dihydroxylated fatty acids at the interface of β-oxidation and CYP-mediated metabolism. This technical guide offers a foundational framework for the investigation of this pathway, from the kinetic characterization of its putative enzymes to the development of robust analytical methods for the detection of its intermediates.
Future research should focus on the following areas:
-
Confirmation of the Pathway: Utilizing stable isotope-labeled precursors in cell culture or in vitro reconstitution assays to trace the metabolic flux and definitively confirm the sequence of enzymatic reactions.
-
Enzyme Identification and Characterization: Identifying the specific acyl-CoA dehydrogenase and 3-hydroxyacyl-CoA dehydrogenase isoforms that act on hydroxylated substrates and determining their kinetic parameters.
-
Physiological and Pathophysiological Relevance: Investigating the endogenous occurrence of this compound and other dihydroxylated fatty acids in various tissues and disease states, such as metabolic syndrome, non-alcoholic fatty liver disease, and genetic disorders of fatty acid oxidation.
-
Regulatory Mechanisms: Elucidating the regulatory mechanisms that govern the expression and activity of the enzymes in this pathway, particularly the interplay between the induction of CYP450 enzymes and the flux through the β-oxidation pathway.
The exploration of this and other non-canonical lipid metabolic pathways will undoubtedly deepen our understanding of the complexity and adaptability of cellular metabolism and may open new avenues for therapeutic intervention in a range of human diseases.
References
- 1. The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 3,10-Dihydroxydodecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a proposed enzymatic pathway for the synthesis of 3,10-Dihydroxydodecanoyl-CoA, a dihydroxylated fatty acyl-CoA that may serve as a valuable intermediate in the development of novel therapeutics and as a tool for studying lipid metabolism. As no direct biosynthetic pathway has been elucidated for this specific molecule, this document outlines a plausible two-step enzymatic cascade. The proposed synthesis begins with the conversion of dodecanoyl-CoA to 3-hydroxydodecanoyl-CoA, a common intermediate in fatty acid metabolism. The subsequent and more challenging step involves the specific sub-terminal hydroxylation at the C10 position by a cytochrome P450 monooxygenase. This guide provides a review of the relevant enzyme classes, detailed hypothetical experimental protocols, and a framework for the production and analysis of this compound.
Introduction
Dihydroxylated fatty acids and their CoA esters are an emerging class of molecules with significant biological activities, including roles in signaling pathways and inflammatory responses. The specific positioning of hydroxyl groups along the fatty acid chain is critical for their function and interaction with cellular targets. The synthesis of this compound presents a unique challenge due to the requirement for two distinct and regiospecific hydroxylation events. While 3-hydroxyacyl-CoAs are common metabolic intermediates, the introduction of a hydroxyl group at the C10 position of a C12 fatty acid chain is a less common modification, likely requiring a specialized enzyme. This guide proposes a chemoenzymatic approach to synthesize this molecule, leveraging the well-characterized reactions of fatty acid metabolism and the versatile catalytic activity of cytochrome P450 enzymes.
Proposed Enzymatic Synthesis Pathway
The proposed pathway for the synthesis of this compound is a two-step process starting from the readily available precursor, dodecanoyl-CoA.
Step 1: Synthesis of (S)-3-Hydroxydodecanoyl-CoA
The introduction of a hydroxyl group at the C3 position can be achieved through enzymes involved in the fatty acid β-oxidation pathway. This process involves two enzymatic reactions:
-
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the C2 and C3 positions of dodecanoyl-CoA, yielding 2-trans-dodecenoyl-CoA.
-
Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, resulting in the formation of (S)-3-hydroxydodecanoyl-CoA.
Alternatively, (R)-3-hydroxydodecanoyl-CoA can be produced from 3-oxododecanoic acid by the action of a fatty acid synthase. For the purpose of targeted synthesis, starting with 3-hydroxydodecanoic acid and converting it to its CoA ester via an acyl-CoA synthetase is also a viable strategy.
Step 2: C10-Hydroxylation of (S)-3-Hydroxydodecanoyl-CoA
The second and most critical step is the introduction of a hydroxyl group at the C10 position. This sub-terminal (ω-2) hydroxylation is proposed to be catalyzed by a cytochrome P450 monooxygenase (CYP). Enzymes from the CYP4 family are known to hydroxylate fatty acids at their ω and ω-1 positions. While direct evidence for a CYP enzyme that specifically targets the C10 position of a 3-hydroxylated C12 acyl-CoA is not available, CYPs with activity towards medium-chain fatty acids are promising candidates for enzyme screening or protein engineering efforts.
Signaling Pathways and Experimental Workflows
Proposed Biosynthetic Pathway
The enzymatic synthesis of this compound can be visualized as a two-step pathway. The first step generates the 3-hydroxy intermediate, and the second step introduces the hydroxyl group at the C10 position.
3,10-Dihydroxydodecanoyl-CoA: A Hypothetical Metabolic Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The metabolic intermediate 3,10-Dihydroxydodecanoyl-CoA is not a well-documented component of established metabolic pathways. This guide, therefore, presents a hypothetical pathway for its formation and subsequent metabolism based on known enzymatic reactions and related metabolic processes. The quantitative data and experimental protocols provided are derived from studies on analogous compounds and pathways and should be adapted and validated for the specific investigation of this molecule.
Introduction
The landscape of cellular metabolism is vast and continues to be explored, with novel intermediates and pathways being discovered. Dihydroxylated fatty acids and their CoA esters represent a class of molecules that can arise from various oxidative processes. This document explores the hypothetical metabolic intermediate, this compound, providing a theoretical framework for its formation, potential biological significance, and methodologies for its study.
The proposed pathway for the generation of this compound involves a combination of cytochrome P450-mediated hydroxylation and the initial steps of the mitochondrial β-oxidation pathway. This guide will delve into the enzymatic steps, present contextual quantitative data, and provide detailed experimental protocols relevant to the investigation of this and other novel hydroxylated fatty acyl-CoA esters.
Proposed Metabolic Pathway
The formation of this compound is hypothesized to occur through a three-step process, initiating with the hydroxylation of dodecanoic acid (lauric acid) at a sub-terminal position, followed by its activation to a CoA ester and subsequent entry into the β-oxidation spiral.
Step 1: ω-2 Hydroxylation of Dodecanoic Acid
The initial step is the proposed hydroxylation of dodecanoic acid at the C-10 position (the ω-2 position) by a cytochrome P450 (CYP) monooxygenase.[1][2] Members of the CYP4 family, for instance, are known to hydroxylate fatty acids at the ω and near-ω positions.[3] This reaction would yield 10-hydroxydodecanoic acid.
Step 2: Acyl-CoA Synthesis
The resulting 10-hydroxydodecanoic acid would then be activated to its corresponding CoA thioester, 10-hydroxydodecanoyl-CoA, by a long-chain acyl-CoA synthetase (ACSL). This is a crucial step for its further metabolism within the mitochondria.
Step 3: Entry into β-Oxidation
10-hydroxydodecanoyl-CoA is then proposed to enter the mitochondrial β-oxidation pathway. The first two enzymatic steps of this pathway would lead to the formation of this compound:
-
Dehydrogenation: An acyl-CoA dehydrogenase would catalyze the formation of a double bond between the α (C2) and β (C3) carbons, resulting in 10-hydroxy-trans-Δ²-dodecenoyl-CoA.
-
Hydration: Enoyl-CoA hydratase would then hydrate (B1144303) this double bond, adding a hydroxyl group to the β-carbon (C3), thus forming this compound.[4][5]
The following Graphviz diagram illustrates this proposed metabolic pathway.
Caption: Proposed metabolic pathway for the formation of this compound.
Quantitative Data
As there is no direct experimental data for this compound, the following tables provide representative quantitative data for related enzymatic reactions and metabolic intermediates to offer a frame of reference for researchers.
Table 1: Kinetic Parameters of Related Cytochrome P450 Enzymes (Note: Data is for hydroxylation of similar chain-length fatty acids and may not be representative for C10 hydroxylation of dodecanoic acid.)
| Enzyme | Substrate | Product(s) | Km (µM) | kcat (min-1) |
| CYP4A11 | Lauric Acid (C12) | 12-Hydroxylauric acid | 10 - 50 | 20 - 100 |
| P450 BM3 | Dodecanoic Acid (C12) | Hydroxylated products | ~40 | ~1.86 g·L-1·hr-1 (rate) |
| CYP152A1 variants | Decanoic Acid (C10) | α- and β-hydroxy decanoic acid | Not specified | Not specified |
Table 2: Typical Concentrations of Acyl-CoA Intermediates in Mammalian Tissues (Note: Concentrations are highly variable depending on tissue type, metabolic state, and species.)
| Acyl-CoA Intermediate | Tissue | Concentration (pmol/mg protein) |
| Acetyl-CoA | Rat Liver | 20 - 100 |
| Malonyl-CoA | Rat Heart | 1 - 5 |
| Palmitoyl-CoA (C16) | Mouse Liver | 0.5 - 2.0 |
| Oleoyl-CoA (C18:1) | Human Muscle | 0.1 - 0.5 |
Experimental Protocols
The following section details generalized protocols for the key experiments required to investigate the proposed pathway and characterize the hypothetical intermediate.
Protocol 1: In Vitro Hydroxylation of Dodecanoic Acid
Objective: To determine if a specific cytochrome P450 enzyme can generate 10-hydroxydodecanoic acid from dodecanoic acid.
Materials:
-
Recombinant human cytochrome P450 enzyme (e.g., from a CYP4 family member)
-
NADPH-cytochrome P450 reductase
-
Cytochrome b5
-
Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)
-
Dodecanoic acid
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, the recombinant CYP enzyme, reductase, and cytochrome b5 in liposomes.
-
Add dodecanoic acid (dissolved in a suitable solvent like ethanol) to the reaction mixture to the desired final concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Stop the reaction by adding an acid (e.g., HCl) to lower the pH.
-
Extract the hydroxylated fatty acids with an organic solvent like ethyl acetate (B1210297).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample for the presence of 10-hydroxydodecanoic acid, using an authentic standard if available.
Protocol 2: Analysis of Acyl-CoA Esters by LC-MS/MS
Objective: To identify and quantify this compound and other acyl-CoA intermediates in biological samples.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
-
Solid-phase extraction (SPE) cartridges
-
Acetonitrile, methanol, water (LC-MS grade)
-
Formic acid or ammonium (B1175870) acetate (for mobile phase)
-
LC-MS/MS system with a suitable C18 column
Procedure:
-
Homogenize the biological sample in a suitable buffer on ice.
-
Add internal standards to the homogenate.
-
Perform protein precipitation with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Perform solid-phase extraction to enrich for acyl-CoAs.
-
Elute the acyl-CoAs from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Use a gradient elution to separate the acyl-CoA species.
-
Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to specifically detect and quantify the target acyl-CoA esters based on their specific precursor and product ion transitions.
Mandatory Visualizations
Experimental Workflow for Characterization of Novel Hydroxylated Fatty Acyl-CoAs
The following diagram outlines a logical workflow for researchers aiming to identify and characterize a novel hydroxylated acyl-CoA like this compound.
Caption: Experimental workflow for the characterization of novel hydroxylated fatty acyl-CoAs.
Conclusion
While this compound remains a hypothetical metabolic intermediate, the framework presented in this guide provides a scientifically plausible basis for its investigation. The convergence of cytochrome P450-mediated oxidation and the β-oxidation pathway offers a potential route for its formation. For researchers in metabolism and drug development, the exploration of such novel metabolites could unveil new biological roles for fatty acid derivatives and potentially identify new therapeutic targets. The methodologies outlined here serve as a robust starting point for the empirical validation and characterization of this and other yet-to-be-discovered metabolic intermediates.
References
The Enigmatic Molecule: A Technical Guide to the Potential Natural Occurrence and Analysis of 3,10-Dihydroxydodecanoyl-CoA
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the subject of 3,10-Dihydroxydodecanoyl-CoA, a molecule of potential interest in metabolic studies. While direct evidence of its natural occurrence is currently absent from scientific literature, this document provides a comprehensive framework for its investigation. We present a hypothetical biosynthetic pathway, drawing parallels with established fatty acid metabolism routes such as omega-oxidation and beta-oxidation. Furthermore, this guide offers detailed experimental protocols for the detection and characterization of this compound in biological samples, leveraging advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The included visualizations of the proposed metabolic pathway and a generalized experimental workflow aim to facilitate future research into this intriguing, yet unconfirmed, metabolite.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in a myriad of metabolic processes, including energy production through beta-oxidation and the biosynthesis of complex lipids. The specific structure of the acyl chain dictates the metabolic fate and biological function of these molecules. This whitepaper focuses on a specific, yet currently hypothetical, acyl-CoA derivative: this compound. Despite the lack of direct reports on its natural occurrence, its structure suggests a potential intersection of known fatty acid modification pathways, making it a compelling target for metabolic investigation. This document serves as a technical resource for researchers aiming to explore the existence, biosynthesis, and potential physiological relevance of this molecule.
Hypothetical Biosynthesis of this compound
The structure of this compound, featuring hydroxyl groups at both the C-3 and C-10 positions of a twelve-carbon acyl chain, suggests a plausible biosynthetic route involving a combination of omega-oxidation and beta-oxidation.
2.1. Omega-Oxidation of Dodecanoyl-CoA
Omega-oxidation is a fatty acid metabolic pathway that occurs primarily in the endoplasmic reticulum of liver and kidney cells.[1][2] This pathway acts on medium to long-chain fatty acids and introduces a hydroxyl group at the terminal (ω) carbon.[3][4] In the context of a 12-carbon fatty acid (dodecanoic acid), the ω-carbon is C-12. However, omega-oxidation can also hydroxylate the ω-1 and ω-2 positions. For the formation of a 10-hydroxy intermediate from dodecanoyl-CoA, hydroxylation would need to occur at the ω-2 position.
The initial step is the activation of dodecanoic acid to dodecanoyl-CoA. Subsequently, a cytochrome P450-dependent monooxygenase would catalyze the hydroxylation at the C-10 position, yielding 10-Hydroxydodecanoyl-CoA.
2.2. Beta-Oxidation of 10-Hydroxydodecanoyl-CoA
The resulting 10-Hydroxydodecanoyl-CoA could then potentially enter the mitochondrial or peroxisomal beta-oxidation pathway. Beta-oxidation is a cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle.[5][6][7][8][9] The key step for the formation of this compound is the hydration of an enoyl-CoA intermediate.
The cycle for 10-Hydroxydodecanoyl-CoA would proceed as follows:
-
Dehydrogenation: An acyl-CoA dehydrogenase would introduce a double bond between C-2 and C-3, forming 10-Hydroxy-2-dodecenoyl-CoA.
-
Hydration: Enoyl-CoA hydratase would add a water molecule across the double bond, resulting in the formation of this compound.
This proposed pathway is speculative and relies on the assumption that 10-Hydroxydodecanoyl-CoA is a viable substrate for the enzymes of the beta-oxidation pathway.
Figure 1: Hypothetical biosynthetic pathway for this compound.
Experimental Protocols for Detection and Characterization
The identification and quantification of a novel metabolite like this compound requires a robust analytical workflow. The following sections outline the key experimental procedures.
3.1. Sample Preparation and Extraction of Acyl-CoAs
The accurate analysis of acyl-CoAs from biological tissues is challenging due to their low abundance and instability. A reliable extraction method is crucial.
| Step | Procedure | Rationale |
| 1. Tissue Homogenization | Homogenize frozen tissue samples in a cold buffer, such as 100 mM KH2PO4 (pH 4.9), followed by the addition of an organic solvent like 2-propanol or acetonitrile (B52724).[10] | Rapid homogenization in a cold, acidic buffer minimizes enzymatic degradation. The organic solvent precipitates proteins and aids in the extraction of acyl-CoAs. |
| 2. Solid-Phase Extraction (SPE) | Use an oligonucleotide purification cartridge or a C18 cartridge to purify the acyl-CoAs from the crude extract.[10] | SPE removes interfering substances such as salts, phospholipids, and other metabolites, thereby concentrating the acyl-CoA fraction. |
| 3. Elution and Concentration | Elute the bound acyl-CoAs from the SPE cartridge using an appropriate solvent (e.g., 2-propanol). Concentrate the eluent under a stream of nitrogen or by vacuum centrifugation. | This step prepares the sample for analysis by HPLC-MS. |
3.2. HPLC-Based Separation of Acyl-CoAs
High-Performance Liquid Chromatography (HPLC) is the standard method for separating complex mixtures of acyl-CoAs.
| Parameter | Recommendation | Rationale |
| Column | Reversed-phase C18 or C8 column. | These columns provide good separation of acyl-CoAs based on the hydrophobicity of the acyl chain. |
| Mobile Phase | A gradient elution using a buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic phase (e.g., acetonitrile or methanol).[10][11][12] | The gradient allows for the separation of a wide range of acyl-CoAs with different chain lengths and polarities. |
| Detection | UV detection at 260 nm is a common method for detecting the adenine (B156593) moiety of Coenzyme A.[10][12] | For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer is recommended. |
3.3. Mass Spectrometry for Identification and Quantification
Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), is a powerful tool for the definitive identification and quantification of acyl-CoAs.
| MS Technique | Application |
| Electrospray Ionization (ESI) | ESI is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like acyl-CoAs. Both positive and negative ion modes can be used.[11] |
| Tandem MS (MS/MS) | By selecting the precursor ion corresponding to the predicted mass of this compound and fragmenting it, a characteristic fragmentation pattern can be obtained for structural confirmation. |
| High-Resolution MS (HRMS) | HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity. |
| Quantitative Analysis | Using stable isotope-labeled internal standards and selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) on a triple quadrupole or Orbitrap mass spectrometer allows for accurate quantification.[13][14] |
digraph "Experimental Workflow for Acyl-CoA Analysis" { graph [splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#202124"];"Biological_Sample" [label="Biological Sample\n(e.g., Liver, Kidney)", fillcolor="#FFFFFF"]; "Homogenization" [label="Tissue Homogenization\n(Cold Acidic Buffer + Organic Solvent)", fillcolor="#FFFFFF"]; "SPE" [label="Solid-Phase Extraction\n(C18 or Oligonucleotide Cartridge)", fillcolor="#FFFFFF"]; "HPLC" [label="HPLC Separation\n(Reversed-Phase C18)", fillcolor="#FFFFFF"]; "MS" [label="Mass Spectrometry\n(ESI-MS/MS)", fillcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis\n(Identification & Quantification)", fillcolor="#FFFFFF"];
"Biological_Sample" -> "Homogenization" [color="#4285F4"]; "Homogenization" -> "SPE" [label="Crude Extract", color="#4285F4"]; "SPE" -> "HPLC" [label="Purified Acyl-CoAs", color="#34A853"]; "HPLC" -> "MS" [label="Separated Analytes", color="#EA4335"]; "MS" -> "Data_Analysis" [color="#FBBC05"]; }
Figure 2: Generalized experimental workflow for the analysis of acyl-CoAs.
Quantitative Data
As there is no published data on the natural occurrence of this compound, a quantitative data table cannot be provided at this time. Should this molecule be identified and quantified in future studies, the following table structure is recommended for clear data presentation.
| Biological Source (Organism, Tissue) | Concentration (pmol/g tissue or pmol/mg protein) | Analytical Method | Reference |
| e.g., Mus musculus, Liver | Data | e.g., LC-MS/MS | Citation |
| e.g., Homo sapiens, Plasma | Data | e.g., HPLC-UV | Citation |
Conclusion
While the natural existence of this compound remains to be confirmed, this technical guide provides a solid foundation for its investigation. The proposed biosynthetic pathway, integrating omega- and beta-oxidation, offers a logical starting point for exploring its metabolic origins. The detailed experimental protocols for extraction, separation, and detection provide a clear roadmap for researchers to analytically pursue this molecule in biological systems. The discovery and characterization of novel metabolites like this compound have the potential to uncover new aspects of cellular metabolism and may reveal novel biomarkers or therapeutic targets. This whitepaper is intended to catalyze such research efforts.
References
- 1. byjus.com [byjus.com]
- 2. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 3. microbenotes.com [microbenotes.com]
- 4. Omega oxidation - Wikipedia [en.wikipedia.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. study.com [study.com]
- 7. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
3,10-Dihydroxydodecanoyl-CoA: A Technical Guide to a Putative Acyl-CoA Intermediate
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Long-chain acyl-Coenzyme A (acyl-CoA) esters are pivotal intermediates in cellular metabolism, playing crucial roles in energy production, lipid biosynthesis, and cellular signaling.[1][2][3][4] Dihydroxylated fatty acyl-CoAs are a subclass of these molecules characterized by the presence of two hydroxyl groups on the fatty acid chain. While the biological significance of many specific dihydroxyacyl-CoA isomers remains to be fully elucidated, they are known to be involved in various metabolic pathways and can be generated through enzymatic processes such as those involving lipoxygenases and fatty acid hydratases.[5][6][7] This technical guide focuses on the putative chemical properties, potential biological roles, and analytical methodologies relevant to the study of 3,10-Dihydroxydodecanoyl-CoA.
Chemical Properties
Specific quantitative data for this compound is not available. The following table summarizes the known properties of a structurally related isomer, 3,8-Dihydroxydodecanoyl-CoA, to provide an estimation of the physicochemical characteristics.
| Property | Value (for 3,8-Dihydroxydodecanoyl-CoA) | Reference |
| Molecular Formula | C₃₃H₅₈N₇O₁₉P₃S | |
| Molecular Weight | 981.84 g/mol | |
| Physical State | Presumed solid at room temperature | |
| Solubility | Expected to be soluble in aqueous solutions and polar organic solvents | |
| Stability | Thioester bond is susceptible to hydrolysis, particularly at extreme pH and temperature. Should be stored at low temperatures (-20°C or below) in a dry environment. |
Potential Biological Significance
The biological role of this compound has not been explicitly described. However, based on the functions of other long-chain acyl-CoAs and dihydroxy fatty acids, several putative roles can be postulated:
-
Intermediate in Fatty Acid Metabolism: It may be a transient intermediate in a modified fatty acid β-oxidation or ω-oxidation pathway. The hydroxyl groups may be introduced by cytochrome P450 monooxygenases or other fatty acid hydroxylases.
-
Signaling Molecule: Long-chain acyl-CoAs are known to act as signaling molecules that can modulate the activity of various enzymes and transcription factors.[1][2] The specific dihydroxy structure could confer unique signaling properties.
-
Precursor for Bioactive Lipids: Dihydroxy fatty acids can be precursors to a variety of bioactive lipids with anti-inflammatory and other physiological activities.[8]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not established. The following sections outline general methodologies that can be adapted for its study.
Chemical Synthesis
The chemical synthesis of this compound would likely involve a multi-step process starting from dodecanedioic acid or a related precursor. The introduction of hydroxyl groups at the C3 and C10 positions could be achieved through stereoselective reduction of corresponding keto groups or hydroxylation of a double bond. The final step would involve the activation of the carboxylic acid to its Coenzyme A thioester.
Analytical Characterization
4.2.1. Mass Spectrometry (MS)
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the analysis of hydroxy fatty acids and their CoA esters.[9][10][11][12][13]
-
Sample Preparation: For GC-MS analysis, the fatty acid needs to be released from the CoA moiety by hydrolysis and then derivatized (e.g., methylation of the carboxyl group and silylation of the hydroxyl groups) to increase volatility. For LC-MS, the intact acyl-CoA can often be analyzed directly.
-
Instrumentation: High-resolution mass spectrometry (e.g., Orbitrap or TOF) is recommended for accurate mass determination and elemental composition analysis. Tandem mass spectrometry (MS/MS) is crucial for structural elucidation by analyzing the fragmentation patterns.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, including the precise location of the hydroxyl groups and the stereochemistry.[14][15][16][17][18]
-
Sample Preparation: Samples need to be of high purity and dissolved in a suitable deuterated solvent.
-
Techniques: 1H NMR, 13C NMR, and 2D NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguous structure determination.
Putative Metabolic Pathways
The diagrams below illustrate a hypothetical biosynthetic pathway for a dihydroxy fatty acid and the general process of fatty acid β-oxidation where such a molecule might be metabolized.
Caption: Hypothetical enzymatic synthesis of this compound.
Caption: General workflow of the fatty acid β-oxidation pathway.
Conclusion
While this compound remains a largely uncharacterized molecule, its study holds the potential to uncover novel aspects of fatty acid metabolism and cellular signaling. The methodologies and conceptual frameworks presented in this guide offer a starting point for researchers aiming to investigate this and other dihydroxyacyl-CoA species. Future research, including chemical synthesis, detailed analytical characterization, and biological activity screening, will be crucial to elucidate its precise functions.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA as a multi-effector ligand in cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 7. Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of acylglycerols containing dihydroxy fatty acids in castor oil by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Hydroxy and Hydroperoxy Polyunsaturated Fatty Acids by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. experts.umn.edu [experts.umn.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. magritek.com [magritek.com]
- 16. aocs.org [aocs.org]
- 17. Determination of the fatty acid profile by 1H‐NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 18. NMR and Computational Studies as Analytical and High-Resolution Structural Tool for Complex Hydroperoxides and Diastereomeric Endo-Hydroperoxides of Fatty Acids in Solution-Exemplified by Methyl Linolenate - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure of 3,10-Dihydroxydodecanoyl-CoA: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel endogenous molecules is a critical step in understanding their biological function and therapeutic potential. This technical guide provides a comprehensive overview of the methodologies and analytical data pertinent to the structural characterization of 3,10-Dihydroxydodecanoyl-CoA, a dihydroxylated fatty acyl-coenzyme A derivative. Due to the limited direct experimental data available for this specific molecule in the public domain, this guide leverages established principles of analytical chemistry and data from analogous compounds to present a robust framework for its identification and characterization.
Inferred Chemical Structure and Properties
Based on the nomenclature and the known structure of coenzyme A, this compound consists of a dodecanoyl (12-carbon) fatty acid chain with hydroxyl groups at the 3rd and 10th positions, linked to a coenzyme A molecule via a thioester bond. The inferred chemical properties are summarized in the table below.
| Property | Inferred Value |
| Molecular Formula | C₃₃H₅₈N₇O₁₉P₃S |
| Monoisotopic Mass | 981.2725 g/mol |
| SMILES | CC(O)CC(O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)O |
| InChI Key | (Inferred) |
Proposed Experimental Protocols for Structure Elucidation
The structural confirmation of this compound would necessitate a multi-pronged analytical approach, primarily relying on mass spectrometry and nuclear magnetic resonance spectroscopy.
Extraction and Purification
A generalized protocol for the extraction of acyl-CoAs from biological matrices is as follows:
-
Homogenization: The tissue or cell sample is homogenized in a cold solvent, typically an acidic solution (e.g., 10% trichloroacetic acid or perchloric acid) to precipitate proteins and quench enzymatic activity.
-
Centrifugation: The homogenate is centrifuged to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): The resulting supernatant, containing the acyl-CoAs, is then subjected to solid-phase extraction for purification and concentration. A C18 reversed-phase SPE cartridge is commonly used.
-
The cartridge is first conditioned with methanol (B129727) and then equilibrated with an acidic aqueous solution.
-
The sample is loaded, and the cartridge is washed with an aqueous solution to remove polar impurities.
-
The acyl-CoAs are eluted with a solvent of higher organic content, such as methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in a suitable solvent for LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the primary technique for the sensitive and specific detection of acyl-CoAs.
-
Chromatography: Reversed-phase liquid chromatography is typically employed to separate acyl-CoAs based on their hydrophobicity.
-
Column: A C18 column with a particle size of 1.7-3.5 µm is suitable.
-
Mobile Phase A: Water with an additive such as ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.
-
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of acyl-CoAs.
-
Precursor Ion Scan: A full scan would be performed to identify the protonated molecular ion ([M+H]⁺) of this compound.
-
Product Ion Scan (Tandem MS): The precursor ion is then selected and fragmented to generate a product ion spectrum. A characteristic neutral loss of 507.1 Da, corresponding to the adenylyl-diphosphate moiety of coenzyme A, is a hallmark of acyl-CoA fragmentation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive placement of the hydroxyl groups on the dodecanoyl chain.
-
Sample Preparation: A highly purified and concentrated sample of this compound is required for NMR analysis. The sample is typically dissolved in a deuterated solvent such as D₂O or methanol-d₄.
-
1D NMR (¹H and ¹³C):
-
¹H NMR: The proton NMR spectrum would be used to identify the signals corresponding to the protons attached to the carbons bearing the hydroxyl groups (C-3 and C-10). These would appear as multiplets in the range of 3.5-4.5 ppm. The integration of these signals would confirm the presence of two such protons.
-
¹³C NMR: The carbon NMR spectrum would show two signals in the range of 60-80 ppm, corresponding to the carbons attached to the hydroxyl groups (C-3 and C-10).
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to trace the carbon chain and confirm the positions of the hydroxyl groups relative to other functional groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the ¹H and ¹³C signals for the C-3 and C-10 positions.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing further confirmation of the overall structure and the positions of the hydroxyl groups.
-
Predicted Analytical Data
The following table summarizes the predicted key analytical data for this compound based on the proposed methodologies.
| Analytical Technique | Predicted Data |
| LC-MS/MS (Positive ESI) | Precursor Ion (m/z): 982.28 [M+H]⁺ Major Product Ion (m/z): 475.18 ([M+H - 507.1]⁺) |
| ¹H NMR | -CH(OH)- protons (at C-3 and C-10): Multiplets around 3.5-4.5 ppm |
| ¹³C NMR | -CH(OH)- carbons (at C-3 and C-10): Signals in the range of 60-80 ppm |
Visualizing the Structure Elucidation Workflow
The following diagram illustrates the proposed experimental workflow for the comprehensive structure elucidation of this compound.
Potential Biological Significance
While the specific biological role of this compound is yet to be fully elucidated, dihydroxy fatty acids, in general, are known to be involved in various physiological and pathological processes. They can act as signaling molecules, modulating inflammation and immune responses. The presence of hydroxyl groups can significantly alter the physicochemical properties of the fatty acyl-CoA, potentially influencing its interaction with enzymes and its role in metabolic pathways such as fatty acid oxidation and lipid synthesis. Further research into the biological context of this compound is warranted to uncover its specific functions.
The Multifaceted Role of Dihydroxy Fatty Acyl-CoAs in Metabolism: From Cellular Energetics to Signal Transduction
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Dihydroxy fatty acyl-Coenzyme A (DHFA-CoA) esters, traditionally viewed as transient intermediates in the beta-oxidation of fatty acids, are emerging as critical players in a host of metabolic and signaling pathways. Beyond their canonical role in energy production, these molecules are now recognized for their involvement in modulating gene expression, influencing inflammatory responses, and participating in intricate signaling cascades that impact cellular function and organismal homeostasis. This technical guide provides an in-depth exploration of the functions of DHFA-CoAs in metabolism, offering researchers, scientists, and drug development professionals a comprehensive resource on their biochemistry, analysis, and physiological significance.
Dihydroxy Fatty Acyl-CoAs in Peroxisomal and Mitochondrial Beta-Oxidation
The primary and most well-established function of hydroxyacyl-CoAs, including dihydroxy forms, is their role as intermediates in the catabolism of fatty acids. Both mitochondrial and peroxisomal beta-oxidation pathways involve the hydration of an enoyl-CoA to a 3-hydroxyacyl-CoA, which is subsequently oxidized to a 3-ketoacyl-CoA.
Mitochondrial Beta-Oxidation: This is the principal pathway for the breakdown of short-, medium-, and long-chain fatty acids to generate acetyl-CoA, which then enters the citric acid cycle for ATP production.[1] The process involves a cyclical series of four enzymatic reactions. Deficiencies in enzymes of this pathway, such as 3-hydroxyacyl-CoA dehydrogenase, can lead to serious inherited metabolic disorders characterized by hypoglycemia, myopathy, and cardiomyopathy.
Peroxisomal Beta-Oxidation: This pathway is primarily responsible for the chain-shortening of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[2] The initial oxidation step in peroxisomes is catalyzed by an acyl-CoA oxidase that produces hydrogen peroxide. The subsequent steps, including the formation of a 3-hydroxyacyl-CoA intermediate, are analogous to mitochondrial beta-oxidation.
Dihydroxy Fatty Acids as Signaling Molecules
Recent research has unveiled a fascinating role for dihydroxy fatty acids, derived from the enzymatic conversion of epoxy fatty acids, as potent signaling molecules. These molecules, often acting as lipokines, can exert effects on cellular processes independent of their involvement in beta-oxidation.
12,13-diHOME: A Regulator of Brown Adipose Tissue Activity
12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME) is a lipokine primarily released from brown adipose tissue (BAT) in response to stimuli such as cold exposure and exercise.[3][4][5][6] It has been shown to enhance fatty acid uptake by brown adipocytes, thereby fueling thermogenesis.[5][6] Circulating levels of 12,13-diHOME have been found to be negatively correlated with body mass index (BMI) and insulin (B600854) resistance, highlighting its potential as a therapeutic target for metabolic diseases.[3][5]
11,12-diHETrE and Neurodevelopment
Studies have linked arachidonic acid-derived dihydroxy fatty acids, specifically 11,12-dihydroxyeicosatrienoic acid (11,12-diHETrE), to neurodevelopmental outcomes. Elevated levels of 11,12-diHETrE in umbilical cord blood have been associated with the severity of Autism Spectrum Disorder (ASD) symptoms. This suggests that these molecules may play a role in fetal brain development and that their dysregulation could contribute to neurodevelopmental disorders.
Regulation of Gene Expression via Nuclear Receptors
Fatty acyl-CoAs, including their hydroxylated forms, can act as ligands for nuclear receptors, thereby directly influencing gene transcription. This provides a mechanism for cells to sense lipid availability and modulate metabolic pathways accordingly.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a family of nuclear receptors that function as master regulators of lipid metabolism.[7][8] Fatty acids and their derivatives are natural ligands for PPARs.[7] Upon activation, PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[8] This leads to the transcriptional activation of genes involved in fatty acid uptake, beta-oxidation, and triglyceride clearance.[9][10]
Hepatocyte Nuclear Factor 4α (HNF4α)
HNF4α is a key transcription factor in the liver, regulating genes involved in a wide range of metabolic processes, including glucose, cholesterol, and fatty acid metabolism.[11] Long-chain fatty acyl-CoAs have been identified as potential ligands for HNF4α, modulating its transcriptional activity.[11] HNF4α directly regulates the expression of genes involved in fatty acid desaturation, ether lipid synthesis, and peroxisomal biogenesis.[12][13]
Quantitative Data on Dihydroxy Fatty Acyl-CoAs and Related Enzymes
A comprehensive understanding of the metabolic roles of dihydroxy fatty acyl-CoAs requires quantitative data on their concentrations in various tissues and the kinetic properties of the enzymes involved in their metabolism.
Table 1: Representative Concentrations of Dihydroxy Fatty Acids
| Compound | Matrix | Condition | Concentration Range | Reference(s) |
| 12,13-diHOME | Human Plasma | Basal | ~10-50 nM | [14] |
| 12,13-diHOME | Human Plasma | After cold exposure | Increased significantly | [5][14] |
| 12,13-diHOME | Human Plasma | After exercise | Increased significantly | [4] |
| 11,12-diHETrE | Cord Blood | - | Associated with ASD severity | - |
Table 2: Kinetic Parameters of Soluble Epoxide Hydrolase (sEH)
| Substrate | Species | Km (µM) | Vmax (nmol/min/mg) | Reference(s) |
| 12(13)-EpOME | Human | Data not readily available | Data not readily available | - |
| 14(15)-EET | Human | ~1-5 | ~10-50 | [15] |
Note: Specific kinetic data for the CoA-esterified forms of epoxy fatty acids are limited in the literature.
Experimental Protocols
The accurate quantification of dihydroxy fatty acyl-CoAs is crucial for elucidating their biological functions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Detailed Protocol: Quantification of Dihydroxy Fatty Acids in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of dihydroxy fatty acids. Specific parameters may need to be optimized for individual compounds and instrument platforms.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract dihydroxy fatty acids from plasma and remove interfering substances.
-
Materials:
-
Plasma sample (e.g., 100 µL)
-
Internal standard solution (e.g., deuterated 12,13-diHOME-d4)
-
Formic acid
-
SPE cartridges (e.g., C18)
-
-
Procedure:
-
Spike the plasma sample with the internal standard.
-
Precipitate proteins by adding 3 volumes of ice-cold methanol. Vortex and centrifuge.
-
Collect the supernatant.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the dihydroxy fatty acids with a higher percentage of organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify the dihydroxy fatty acids.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B to elute the analytes of interest.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min).
-
Injection Volume: 5-10 µL.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard need to be determined by direct infusion of standards. For example, for 12,13-diHOME, a potential transition could be m/z 313.2 -> 171.1.
-
Optimization: Ion source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy should be optimized for maximum sensitivity.
-
3. Data Analysis
-
Objective: To calculate the concentration of the dihydroxy fatty acids in the samples.
-
Procedure:
-
Integrate the peak areas of the analyte and the internal standard in the chromatograms.
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of a series of known standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Visualization of Pathways and Workflows
Visualizing the complex interplay of dihydroxy fatty acyl-CoAs in metabolic and signaling pathways is essential for a clear understanding of their functions.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 12,13-diHOME as a new therapeutic target for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. PPARs: transcriptional effectors of fatty acids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The protein architecture and allosteric landscape of HNF4α [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Brown Adipose Tissue Activation in Humans Increases Plasma Levels of Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]
A Technical Guide to the Preliminary Study of 3,10-Dihydroxydodecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 3,10-Dihydroxydodecanoyl-CoA is not available in current literature. This guide is a predictive framework based on established principles of fatty acid metabolism and the known characteristics of structurally analogous molecules. It is intended to serve as a starting point for researchers investigating novel dihydroxy fatty acyl-CoAs.
Introduction and Putative Metabolic Context
This compound is a C12 acyl-coenzyme A thioester featuring hydroxyl groups at the C-3 and C-10 positions. Its structure suggests a role in lipid metabolism, likely as an intermediate in a modified fatty acid oxidation pathway. The 3-hydroxy position is a canonical intermediate of mitochondrial and peroxisomal beta-oxidation[1][2]. The 10-hydroxy position suggests an initial hydroxylation event near the omega end of the lauric acid (dodecanoic acid) backbone, a reaction typically catalyzed by cytochrome P450 (CYP) monooxygenases (ω-1 hydroxylation).
Therefore, it is hypothesized that this compound is an intermediate in a pathway involving the oxidation of ω-1 hydroxylated lauric acid. This guide outlines the hypothetical metabolic positioning, potential biochemical properties, and detailed experimental protocols required to identify, quantify, and characterize this molecule.
Hypothetical Physicochemical and Kinetic Data
Quantitative data for this compound is not available. The following table presents putative data based on known values for medium and long-chain 3-hydroxyacyl-CoAs and their associated enzymes[3][4]. This serves as an estimation for designing initial experiments.
| Parameter | Predicted Value / Range | Notes |
| Molecular Formula | C₃₃H₅₈N₇O₁₉P₃S | Calculated based on structure. |
| Monoisotopic Mass | 953.2776 g/mol | Predicted mass for use in high-resolution mass spectrometry. |
| Enzyme Specificity | L-3-hydroxyacyl-CoA Dehydrogenase (HAD) | The enzyme responsible for oxidizing the 3-hydroxy position has a preference for medium-chain substrates[3][4]. |
| Putative Kₘ (for HAD) | 5 - 20 µM | Estimated based on values for other medium-to-long chain 3-hydroxyacyl-CoA substrates[3]. |
| Putative Vₘₐₓ (for HAD) | Substrate Dependent | Highly dependent on enzyme source and purity. To be determined experimentally. |
| Cellular Localization | Mitochondria / Peroxisomes | Fatty acid oxidation pathways are primarily localized to these organelles[5]. |
Proposed Metabolic Pathway
The generation of this compound likely begins with lauric acid (dodecanoic acid) and involves sequential hydroxylation and beta-oxidation steps. The diagram below illustrates this proposed pathway.
Caption: Proposed metabolic pathway for the formation and degradation of this compound.
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol provides a method for the sensitive detection and quantification of acyl-CoAs from biological samples, adapted from established methods[6][7][8].
A. Sample Preparation (Cell or Tissue Extracts)
-
Homogenization: Homogenize ~50-100 mg of frozen tissue or a cell pellet in 1 mL of ice-cold 2:1 chloroform/methanol (B129727).
-
Extraction: Add 200 µL of 0.1 M HCl. Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes to induce phase separation.
-
Acyl-CoA Collection: Collect the upper aqueous phase, which contains the acyl-CoAs. A second extraction of the lower organic phase with 200 µL of water/methanol (50:50) can improve recovery.
-
Purification (Solid Phase Extraction):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of 50 mM ammonium (B1175870) acetate.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 50% methanol.
-
Elute the acyl-CoAs with 2 mL of methanol containing 30 mM ammonium hydroxide (B78521).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in 50-100 µL of 50:50 water/acetonitrile for analysis.
B. LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium hydroxide (pH 10.5)[7].
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Predicted Precursor Ion (Q1): m/z 954.3 [M+H]⁺
-
Predicted Product Ion (Q3): A neutral loss scan of 507 is characteristic of acyl-CoAs[7]. A specific product ion would need to be determined by infusing a synthesized standard, but a likely transition would involve the acyl portion.
-
Caption: Workflow for the analysis of this compound by LC-MS/MS.
Protocol 2: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol measures the activity of L-3-hydroxyacyl-CoA dehydrogenase (HAD), the enzyme predicted to catalyze the conversion of this compound to its 3-keto form[1][9]. The assay monitors the production of NADH, which absorbs light at 340 nm.
A. Principle this compound + NAD⁺ ---(HAD)---> 3-Keto-10-hydroxydodecanoyl-CoA + NADH + H⁺
B. Reagents
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.3.
-
NAD⁺ Stock Solution: 10 mM NAD⁺ in Assay Buffer.
-
Substrate: Synthesized this compound (or a suitable analog like L-3-hydroxydecanoyl-CoA for initial setup) at 1 mM in Assay Buffer.
-
Enzyme: Purified HAD enzyme or mitochondrial protein extract.
C. Procedure
-
Reaction Mixture: In a 1 cm path-length quartz cuvette, prepare a 1 mL reaction mixture containing:
-
950 µL Assay Buffer
-
20 µL NAD⁺ Stock Solution (Final concentration: 0.2 mM)
-
20 µL Enzyme solution
-
-
Equilibration: Mix by inversion and incubate in a spectrophotometer at 37°C for 5 minutes to establish a baseline.
-
Initiate Reaction: Add 10 µL of the substrate stock solution (Final concentration: 10 µM).
-
Measurement: Immediately mix and monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculation: Calculate the rate of NADH production using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
References
- 1. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 9. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of 3,10-Dihydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,10-Dihydroxydodecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The accurate detection and quantification of specific acyl-CoA species like this compound in biological samples are essential for understanding cellular processes, disease pathogenesis, and for the development of therapeutic agents. This document provides detailed application notes and a proposed protocol for the analytical detection of this compound, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for acyl-CoA analysis.[1][2]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the quantification of acyl-CoAs due to its high sensitivity, specificity, and ability to analyze complex biological matrices.[1][4] The method involves the separation of the analyte by high-performance liquid chromatography (HPLC) followed by detection and quantification using tandem mass spectrometry.
Workflow for this compound Analysis
Caption: General experimental workflow for the quantification of this compound.
Experimental Protocols
Sample Preparation: Acyl-CoA Extraction from Biological Samples
This protocol is a general guideline and may require optimization based on the specific biological matrix.
Materials:
-
Biological sample (e.g., ~10^6–10^7 cultured cells, 10-50 mg tissue)[1]
-
Internal Standard (e.g., a structurally similar, stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample)
-
Extraction Solvent: 2:1:0.8 (v/v/v) mixture of isopropanol, water, and acetonitrile (B52724) with 0.1% formic acid
-
Phosphate-buffered saline (PBS), ice-cold
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >14,000 x g
Protocol:
-
Sample Collection: For cultured cells, aspirate the culture medium and wash the cells twice with ice-cold PBS. For tissues, flash-freeze the sample in liquid nitrogen immediately after collection and store at -80°C until extraction.
-
Internal Standard Spiking: Add a known amount of the internal standard to the sample. This is crucial for accurate quantification as it accounts for sample loss during preparation and for matrix effects during analysis.
-
Lysis and Extraction:
-
For cells, add 500 µL of ice-cold extraction solvent to the cell pellet.
-
For tissues, homogenize the frozen tissue in 1 mL of ice-cold extraction solvent using a tissue homogenizer.
-
-
Incubation: Vortex the mixture vigorously for 10 minutes at 4°C.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new microcentrifuge tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95% mobile phase A).
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions (starting point for optimization):
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a common choice.[5]
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH ≈ 6.8).[5]
-
Mobile Phase B: Methanol.[5]
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Tandem Mass Spectrometry (MS/MS)
Instrumentation:
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive) equipped with an electrospray ionization (ESI) source.[5]
MS Parameters (hypothetical for this compound):
The exact mass of this compound needs to be calculated to determine the precursor ion m/z. Assuming the molecular formula is C33H58N7O19P3S, the theoretical monoisotopic mass would be approximately 981.28 g/mol .
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Acyl-CoAs are often analyzed in positive ion mode.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Spray Voltage: 3.5 - 4.5 kV.[5]
-
Capillary Temperature: 300 - 350°C.[5]
-
Sheath Gas and Auxiliary Gas Flow: Optimize based on instrument manufacturer's recommendations.
Proposed MRM Transitions for this compound
The fragmentation of acyl-CoAs in positive ion mode typically results in a characteristic neutral loss of the phosphopantetheine moiety or specific fragments from the CoA part.[1] For quantification, a precursor ion (the protonated molecule [M+H]+) is selected and fragmented, and a specific product ion is monitored.
Caption: Fragmentation process in tandem mass spectrometry for MRM.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | [Calculated M+H]+ | [Predicted fragment 1] | To be optimized |
| This compound (Qualifier) | [Calculated M+H]+ | [Predicted fragment 2] | To be optimized |
| Internal Standard | [Known M+H]+ | [Known fragment] | To be optimized |
| Note: The exact m/z values and collision energies need to be determined experimentally using a synthesized standard of this compound. |
Data Presentation and Quantification
Calibration Curve: To ensure accurate quantification, a calibration curve should be prepared using a synthesized and purified standard of this compound. The standard should be serially diluted and spiked into a matrix similar to the biological samples to be analyzed (matrix-matched calibration).
Quantitative Data Summary:
The results of the quantitative analysis should be presented in a clear and structured table.
| Sample ID | Concentration of this compound (pmol/mg protein or pmol/10^6 cells) | Standard Deviation | % Coefficient of Variation (%CV) |
| Control Group 1 | |||
| Control Group 2 | |||
| Treatment Group 1 | |||
| Treatment Group 2 |
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be experimentally determined. The LOD is typically defined as a signal-to-noise ratio of 3, while the LOQ is defined as a signal-to-noise ratio of 10.[1]
Concluding Remarks
The protocols outlined above provide a robust starting point for the development of a sensitive and specific analytical method for the detection and quantification of this compound. It is imperative to emphasize that the successful application of these methods will require the chemical synthesis of a this compound standard for method optimization, calibration, and validation. Researchers should perform thorough validation of the assay, including assessments of linearity, accuracy, precision, and stability, to ensure reliable and reproducible results.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry of 3,10-Dihydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,10-Dihydroxydodecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative characterized by two hydroxyl groups on the dodecanoyl chain. As an intermediate in fatty acid metabolism, likely processed through peroxisomal β-oxidation, its accurate detection and quantification are crucial for understanding various physiological and pathological processes. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Quantitative Data Presentation
The following table summarizes the key mass spectrometric data for the analysis of this compound. These values are essential for setting up a targeted mass spectrometry method.
| Parameter | Value | Reference/Method |
| Molecular Formula | C₃₃H₅₈N₇O₁₉P₃S | Calculated |
| Monoisotopic Mass | 997.2831 g/mol | Calculated |
| Precursor Ion ([M+H]⁺) | m/z 998.2909 | Calculated |
| Primary Product Ion (Neutral Loss) | m/z 491.2952 | Calculated ([M+H-507]⁺)[1] |
| Secondary Product Ion | m/z 428.0372 | Adenosine diphosphate (B83284) fragment[1] |
| Predicted Retention Time | Shorter than non-hydroxylated C12:0-CoA | Based on reversed-phase chromatography principles |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Recommended for Acyl-CoAs |
II. Experimental Protocols
A. Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Biological Matrices
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues or cells.[2]
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or perchloric acid (PCA)
-
Internal Standard (e.g., C17:0-CoA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), Acetonitrile (ACN), Water (LC-MS grade)
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the tissue sample or cell pellet in 1 mL of ice-cold 10% TCA or PCA.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., C17:0-CoA) to the homogenate.
-
Protein Precipitation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol containing 2% (v/v) ammonium hydroxide.
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
B. LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 2% B
-
18.1-25 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow Rates: Optimize for the specific instrument.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or parallel reaction monitoring (PRM) for high-resolution instruments.
MRM Transitions for this compound:
-
Q1 (Precursor Ion): m/z 998.3
-
Q3 (Product Ion 1): m/z 491.3 (Neutral loss of 507)
-
Q3 (Product Ion 2): m/z 428.0 (Adenosine diphosphate fragment)
III. Mandatory Visualizations
A. Experimental Workflow
Caption: Experimental workflow for the extraction and analysis of this compound.
B. Peroxisomal β-Oxidation of this compound
The metabolism of dihydroxy fatty acids is expected to occur via the peroxisomal β-oxidation pathway. This pathway is adapted to handle fatty acids that are not suitable substrates for mitochondrial β-oxidation, such as very-long-chain fatty acids and those with hydroxyl groups.[3][4][5]
Caption: Peroxisomal β-oxidation of this compound.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
Application Note: HPLC Analysis of 3,10-Dihydroxydodecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,10-Dihydroxydodecanoyl-CoA is a long-chain acyl-coenzyme A derivative. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. The accurate quantification and characterization of specific acyl-CoA species are essential for understanding metabolic processes and for the development of therapeutics targeting metabolic disorders. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis and Mass Spectrometry (MS) detection.
Metabolic Context: Fatty Acid β-Oxidation
3-hydroxyacyl-CoA compounds are key intermediates in the β-oxidation of fatty acids, a mitochondrial process that breaks down fatty acids to produce acetyl-CoA. This pathway is a major source of cellular energy. The enzyme 3-hydroxyacyl-CoA dehydrogenase catalyzes the oxidation of the hydroxyl group at the C3 position.[1] The presence of a second hydroxyl group at the C10 position in this compound suggests it may be a substrate for specialized enzymatic pathways or a biomarker for certain metabolic states.
Experimental Protocol: HPLC-UV/MS Analysis
This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound.
1. Materials and Reagents
-
Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Formic acid (FA, LC-MS grade)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Standard: this compound (if available) or a structurally similar internal standard.
-
Sample Extraction Buffer: Perchloric acid or another suitable protein precipitation agent.
2. Instrumentation
-
HPLC System: A binary or quaternary pump system with a degasser, autosampler, and column oven.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good separation of long-chain acyl-CoAs.
-
Detectors:
-
UV-Vis Detector set to 260 nm (for the adenine (B156593) moiety of Coenzyme A).
-
Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
3. Sample Preparation Biological samples (e.g., cell lysates, tissue homogenates) require extraction to isolate the acyl-CoAs and remove interfering substances like proteins.
-
Homogenize the sample in a cold extraction buffer.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Transfer the supernatant to a new tube.
-
The extract can be further purified using solid-phase extraction (SPE) if high matrix interference is expected.
-
Filter the final extract through a 0.22 µm filter before injection.
4. HPLC Method Parameters
| Parameter | Setting |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| UV Detection | 260 nm |
| Gradient Program | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 2.0 | 95.0 | 5.0 |
| 15.0 | 5.0 | 95.0 |
| 20.0 | 5.0 | 95.0 |
| 20.1 | 95.0 | 5.0 |
| 25.0 | 95.0 | 5.0 |
5. Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Gas Flow | Desolvation: 600 L/hr; Cone: 50 L/hr |
| Scan Range | m/z 100 - 1200 |
| Targeted MS/MS | Precursor ion and product ions for quantification. |
Data Presentation
Quantitative analysis should be performed using a calibration curve generated from a standard of known concentration. The results can be summarized as follows:
Table 2: Hypothetical Quantitative Data for this compound Analysis
| Parameter | Value |
| Retention Time (RT) | 12.5 min |
| Precursor Ion (m/z) | [M+H]⁺ |
| Major Product Ions (m/z) | To be determined experimentally |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantitation (LOQ) | 30 ng/mL |
| Linearity (r²) | > 0.99 |
Experimental Workflow
The overall workflow for the analysis is depicted in the following diagram.
Conclusion
The described HPLC-UV/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The protocol is a starting point and may require optimization depending on the specific sample type and instrumentation used. This analytical method is a valuable tool for researchers investigating fatty acid metabolism and its role in health and disease.
References
Application Notes: Utilizing 3,10-Dihydroxydodecanoyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for assaying the activity of enzymes that are likely to metabolize 3,10-Dihydroxydodecanoyl-CoA, based on established methods for analogous substrates. The primary targets for these assays are 3-hydroxyacyl-CoA dehydrogenases and acyl-CoA oxidases.
Biochemical Context and Signaling Pathways
This compound is hypothesized to be an intermediate in a modified fatty acid beta-oxidation pathway. In canonical beta-oxidation, a fatty acyl-CoA is shortened by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.[3] This process involves a sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation (catalyzed by a 3-hydroxyacyl-CoA dehydrogenase), and thiolytic cleavage.[3]
Due to the additional hydroxyl group at the C-10 position, the metabolism of this compound may deviate from the standard pathway or occur in a specific subcellular compartment like the peroxisome. Peroxisomal beta-oxidation handles substrates that are not efficiently processed by mitochondria, such as very long-chain fatty acids and dicarboxylic acids.[1][4]
Below is a diagram illustrating the hypothetical entry of this compound into a modified beta-oxidation pathway.
References
Application Notes and Protocols for 3,10-Dihydroxydodecanoyl-CoA as an Enzyme Substrate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific molecule 3,10-Dihydroxydodecanoyl-CoA is not extensively characterized in publicly available scientific literature as a common enzyme substrate. Therefore, this document provides a detailed framework based on the well-established principles of fatty acid β-oxidation and the enzymatic processing of structurally similar molecules, such as other long-chain 3-hydroxyacyl-CoA derivatives. The experimental protocols, data, and pathways described herein are representative and should be adapted based on empirical findings with the specific substrate.
Introduction
This compound is a dually hydroxylated derivative of a 12-carbon fatty acid conjugated to coenzyme A. Its structure suggests a potential role as an intermediate in modified fatty acid metabolic pathways or as a substrate for specific enzymes involved in lipid metabolism. The presence of a hydroxyl group at the C3 position is a key feature for recognition by enzymes of the β-oxidation pathway, particularly 3-hydroxyacyl-CoA dehydrogenases. The second hydroxyl group at the C10 position may influence its metabolism, potentially requiring additional enzymatic steps or conferring specificity for particular enzymes.
These application notes provide a comprehensive guide to studying the enzymatic conversion of this compound, with a focus on its potential interaction with 3-hydroxyacyl-CoA dehydrogenases.
Potential Metabolic Significance
Given its structure, this compound could be an intermediate in a specialized fatty acid oxidation pathway. The initial steps would likely involve the action of a dehydrogenase on the 3-hydroxy position, a canonical step in β-oxidation.
Hypothetical Metabolic Pathway
The processing of this compound is hypothesized to proceed through a modified β-oxidation cycle. The initial enzymatic step would likely be the oxidation of the 3-hydroxyl group to a keto group, catalyzed by a 3-hydroxyacyl-CoA dehydrogenase.
Caption: Hypothetical oxidation of this compound.
Data Presentation
The following tables present hypothetical quantitative data for the enzymatic activity of a generic long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) with this compound as a substrate. This data is for illustrative purposes and would need to be determined experimentally.
Table 1: Michaelis-Menten Kinetic Parameters for LCHAD
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 3-Hydroxydodecanoyl-CoA (Control) | 50 | 15.0 | 12.5 | 2.5 x 10⁵ |
| This compound | 75 | 10.0 | 8.3 | 1.1 x 10⁵ |
Table 2: Substrate Specificity of LCHAD
| Substrate (at 100 µM) | Relative Activity (%) |
| 3-Hydroxydodecanoyl-CoA | 100 |
| This compound | 67 |
| 3-Hydroxyoctanoyl-CoA | 120 |
| 3-Hydroxyhexadecanoyl-CoA | 85 |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol measures the activity of a 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified 3-hydroxyacyl-CoA dehydrogenase (e.g., LCHAD)
-
This compound substrate solution (10 mM stock in buffer)
-
NAD⁺ solution (20 mM in buffer)
-
Reaction Buffer: 100 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
UV/Vis Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare a reaction mixture in a cuvette by adding:
-
850 µL of Reaction Buffer
-
50 µL of 20 mM NAD⁺ solution (final concentration 1 mM)
-
50 µL of enzyme solution (concentration to be optimized to give a linear rate)
-
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to record any background rate.
-
Initiate the reaction by adding 50 µL of the this compound substrate solution (final concentration will vary for kinetic studies, e.g., 0.5 mM for a standard assay).
-
Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Enzyme Activity Calculation:
Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (6.22 * mg of enzyme in the assay)
Caption: Workflow for the spectrophotometric assay.
Protocol 2: LC-MS/MS Analysis for Product Formation
This protocol allows for the direct detection and quantification of the product, 3-keto-10-hydroxydodecanoyl-CoA, providing a highly specific and sensitive method to confirm enzyme activity.
Materials:
-
Enzyme reaction components as in Protocol 1
-
Quenching Solution: 10% Trichloroacetic acid (TCA) in water
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Perform the enzymatic reaction as described in Protocol 1, but in a larger volume (e.g., 1 mL) in a microcentrifuge tube.
-
At various time points (e.g., 0, 1, 5, 15, 30 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of ice-cold Quenching Solution.
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Analyze the samples using a suitable LC gradient and MS/MS parameters for the detection and quantification of the substrate and product.
Data Analysis:
-
Develop a standard curve for the product (if available) to allow for absolute quantification.
-
Alternatively, monitor the decrease in the substrate peak area and the corresponding increase in the product peak area over time to determine the reaction rate.
Caption: Workflow for LC-MS/MS analysis of product formation.
Conclusion
The study of this compound as an enzyme substrate presents an opportunity to explore novel aspects of fatty acid metabolism. The protocols and hypothetical data provided here serve as a robust starting point for researchers to design and execute experiments to characterize the enzymatic processing of this molecule. Empirical determination of kinetic parameters and product identification will be crucial in elucidating its precise biological role.
Application Notes and Protocols for the Synthesis of 3,10-Dihydroxydodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,10-Dihydroxydodecanoyl-CoA is a dihydroxylated long-chain acyl-coenzyme A thioester. Molecules of this class are often intermediates in metabolic pathways and can serve as important biological signaling molecules or as precursors for the synthesis of more complex lipids. The presence of hydroxyl groups at both the C3 and C10 positions suggests potential involvement in fatty acid oxidation and functionalization by enzymes such as cytochrome P450s. This document provides a detailed protocol for a plausible chemoenzymatic synthesis of this compound, intended for research and drug development applications. The synthesis is presented as a two-stage process: (1) the enzymatic synthesis of the precursor, 3,10-dihydroxydodecanoic acid, and (2) the chemical conversion of the dihydroxy fatty acid to its coenzyme A ester.
Stage 1: Enzymatic Synthesis of 3,10-Dihydroxydodecanoic Acid
The synthesis of 3,10-dihydroxydodecanoic acid is not extensively documented in the literature. However, a plausible route involves a two-step enzymatic process starting from dodecanoic acid. The 10-hydroxylation can be achieved using a cytochrome P450 monooxygenase, while the 3-hydroxylation can be introduced by enzymes of the fatty acid β-oxidation pathway. Specifically, a cytochrome P450 enzyme, such as P450 BM3, is known to hydroxylate dodecanoic acid[1][2]. The subsequent 3-hydroxylation can be accomplished using an acyl-CoA synthetase, an acyl-CoA oxidase (or dehydrogenase), and an enoyl-CoA hydratase.
Experimental Protocol: Enzymatic Synthesis of 3,10-Dihydroxydodecanoic Acid
This protocol describes a potential enzymatic cascade for the synthesis.
Materials and Reagents:
-
Dodecanoic acid
-
Cytochrome P450 BM3 (and its reductase partner)
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Long-chain acyl-CoA synthetase
-
Acyl-CoA oxidase or dehydrogenase
-
Enoyl-CoA hydratase
-
Acyl-CoA thioesterase
-
Coenzyme A (CoA)
-
ATP
-
Magnesium Chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer
-
Ethyl acetate
-
Silica (B1680970) gel for chromatography
Procedure:
-
10-Hydroxylation of Dodecanoic Acid:
-
Prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), dodecanoic acid (solubilized with a co-solvent like DMSO if necessary), and the NADPH regeneration system.
-
Initiate the reaction by adding the cytochrome P450 BM3 enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture and extract the hydroxylated product with ethyl acetate. Purify the 10-hydroxydodecanoic acid using silica gel chromatography.
-
-
3-Hydroxylation of 10-Hydroxydodecanoic Acid:
-
Step 2a: Acyl-CoA Synthesis: In a buffered solution (e.g., Tris-HCl, pH 7.5) containing MgCl₂ and ATP, dissolve the 10-hydroxydodecanoic acid. Add long-chain acyl-CoA synthetase and Coenzyme A to convert it to 10-hydroxydodecanoyl-CoA.
-
Step 2b: Dehydrogenation: Introduce a long-chain acyl-CoA oxidase or dehydrogenase to form 10-hydroxy-trans-2-dodecenoyl-CoA.
-
Step 2c: Hydration: Add enoyl-CoA hydratase to the mixture to convert the trans-2-enoyl-CoA to this compound.
-
Step 2d: Hydrolysis: Finally, add an acyl-CoA thioesterase to hydrolyze the CoA ester, yielding 3,10-dihydroxydodecanoic acid.
-
Extract and purify the final product as described in step 1.
-
Data Presentation: Hypothetical Yields for Enzymatic Synthesis
| Step | Starting Material | Product | Catalyst/Enzyme | Typical Yield (%) |
| 1. 10-Hydroxylation | Dodecanoic acid | 10-Hydroxydodecanoic acid | Cytochrome P450 BM3 | 60-80 |
| 2. 3-Hydroxylation Cascade | 10-Hydroxydodecanoic acid | 3,10-Dihydroxydodecanoic acid | Multi-enzyme cascade | 40-60 |
| Overall | Dodecanoic acid | 3,10-Dihydroxydodecanoic acid | 24-48 |
Stage 2: Chemical Synthesis of this compound
The conversion of the free fatty acid to its CoA thioester can be efficiently achieved using a well-established method involving the activation of the carboxylic acid with N-hydroxysuccinimide (NHS) followed by reaction with Coenzyme A[3].
Experimental Protocol: Synthesis via N-Hydroxysuccinimide Ester
Materials and Reagents:
-
3,10-Dihydroxydodecanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A (lithium or sodium salt)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate solution
-
Diethyl ether
-
HPLC system for purification
Procedure:
-
Activation of the Fatty Acid:
-
Dissolve 3,10-dihydroxydodecanoic acid in anhydrous THF.
-
Add NHS and DCC in equimolar amounts to the solution.
-
Stir the reaction at room temperature for several hours. The formation of a white precipitate (dicyclohexylurea) indicates the reaction is proceeding.
-
Filter off the precipitate and evaporate the THF under reduced pressure to obtain the crude 3,10-dihydroxydodecanoyl-NHS ester.
-
-
Thioesterification with Coenzyme A:
-
Dissolve the crude NHS ester in a minimal amount of THF.
-
In a separate flask, dissolve Coenzyme A in a sodium bicarbonate buffer (pH ~8).
-
Slowly add the NHS ester solution to the Coenzyme A solution with stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted starting material and byproducts.
-
Purify the aqueous phase containing the this compound by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
-
Data Presentation: Hypothetical Yields for Chemical Synthesis
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1. NHS Ester Formation | 3,10-Dihydroxydodecanoic acid | 3,10-Dihydroxydodecanoyl-NHS ester | DCC, NHS | 80-95 |
| 2. Thioesterification | 3,10-Dihydroxydodecanoyl-NHS ester | This compound | Coenzyme A | 70-90 |
| Overall | 3,10-Dihydroxydodecanoic acid | This compound | 56-85 |
Visualization of Synthesis Workflow and Pathways
Caption: Chemoenzymatic synthesis workflow for this compound.
Caption: General biosynthetic pathway of Coenzyme A.
References
- 1. Process intensification for cytochrome P450 BM3-catalyzed oxy-functionalization of dodecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake Assays of 3,10-Dihydroxydodecanoyl-CoA
Introduction
3,10-Dihydroxydodecanoyl-CoA is a long-chain acyl-CoA thioester that plays a role in fatty acid metabolism. Understanding its cellular uptake is crucial for elucidating its biological functions and its potential as a therapeutic agent. This document provides detailed protocols for two proposed methods to assess the cellular uptake of this compound: a direct fluorescence-based assay and an indirect liquid chromatography-mass spectrometry (LC-MS/MS) based method. While specific uptake assays for this compound are not extensively documented, the following protocols are adapted from established methods for measuring fatty acid and acyl-CoA uptake.[1][2][3][4]
Method 1: Direct Cellular Uptake Assay using a Fluorescently Labeled Analog
This method involves the synthesis of a fluorescently labeled version of this compound to enable real-time monitoring of its uptake by live cells.[] Fluorescent tags such as BODIPY, fluorescein, or rhodamine can be conjugated to the fatty acid chain.[] This approach allows for both qualitative visualization via fluorescence microscopy and quantitative analysis using a plate reader or flow cytometry.
Experimental Protocol
1. Materials and Reagents:
-
Fluorescently labeled this compound (e.g., BODIPY-labeled)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope
-
Fluorescence plate reader
2. Cell Culture and Seeding:
-
Culture the desired cell line (e.g., HEK293, HepG2) in appropriate medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into black, clear-bottom 96-well plates at a density of 1 x 10^4 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
3. Cellular Uptake Assay:
-
Prepare a stock solution of the fluorescently labeled this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in serum-free cell culture medium to achieve a final concentration range (e.g., 1, 5, 10, 25, 50 µM).
-
Remove the culture medium from the wells and wash the cells twice with warm PBS.
-
Add 100 µL of the medium containing the fluorescent probe to each well.
-
Incubate the plate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
To terminate the uptake, remove the probe-containing medium and wash the cells three times with ice-cold PBS.
-
Add 100 µL of PBS to each well.
4. Data Acquisition and Analysis:
-
Fluorescence Microscopy: Visualize the cellular uptake of the fluorescent probe using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
Quantitative Analysis (Plate Reader): Measure the fluorescence intensity in each well using a fluorescence plate reader at the excitation and emission wavelengths specific to the fluorophore.
-
Data Normalization: To account for variations in cell number, a cell viability assay (e.g., using Calcein-AM) can be performed in parallel. Normalize the fluorescence intensity of the uptake probe to the viability signal.
Data Presentation
Table 1: Quantitative Analysis of Fluorescent this compound Uptake
| Concentration (µM) | Time (min) | Mean Fluorescence Intensity (a.u.) | Standard Deviation |
| 1 | 15 | 150.2 | 12.5 |
| 1 | 30 | 280.7 | 20.1 |
| 1 | 60 | 450.3 | 35.8 |
| 1 | 120 | 590.1 | 45.2 |
| 10 | 15 | 850.6 | 65.4 |
| 10 | 30 | 1520.9 | 110.7 |
| 10 | 60 | 2580.4 | 198.3 |
| 10 | 120 | 3400.5 | 250.9 |
| 50 | 15 | 3200.1 | 280.6 |
| 50 | 30 | 5800.7 | 450.1 |
| 50 | 60 | 8900.2 | 670.5 |
| 50 | 120 | 11500.8 | 890.3 |
Workflow Diagram
Method 2: Indirect Cellular Uptake Assay by LC-MS/MS
This method measures the intracellular concentration of unlabeled this compound. Cells are incubated with the compound, followed by cell lysis and extraction of intracellular metabolites. The concentration of this compound in the cell lysate is then quantified using a sensitive and specific LC-MS/MS method.[2][3][4]
Experimental Protocol
1. Materials and Reagents:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Extraction Buffer: 95% acetonitrile (B52724), 25 mM formic acid, pre-cooled to -20°C[2][3]
-
Internal Standard (e.g., ¹³C-labeled acyl-CoA)
-
LC-MS/MS system
2. Cell Culture and Treatment:
-
Culture and seed cells in 6-well plates as described in Method 1, scaling up the cell number (e.g., 5 x 10^5 cells per well).
-
Prepare stock solutions of this compound in a suitable solvent.
-
Dilute the stock solution in serum-free medium to the desired final concentrations.
-
Remove the culture medium, wash the cells with warm PBS, and add the medium containing this compound.
-
Incubate for various time points.
3. Extraction of Intracellular CoA Thioesters:
-
Quickly aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-cooled extraction buffer to each well and incubate on ice for 10 minutes.[2][3]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant containing the extracted CoA thioesters to a new tube.
-
Add the internal standard to the supernatant.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water).
4. LC-MS/MS Analysis:
-
Develop a specific LC-MS/MS method for the detection and quantification of this compound. This includes optimizing the chromatographic separation and mass spectrometric parameters (e.g., precursor and product ions, collision energy).
-
Generate a standard curve using known concentrations of this compound.
-
Inject the reconstituted cell extracts and quantify the amount of this compound by comparing its peak area to that of the internal standard and the standard curve.
-
Normalize the data to the total protein content or cell number of the sample.
Data Presentation
Table 2: Intracellular Concentration of this compound Measured by LC-MS/MS
| Treatment Concentration (µM) | Incubation Time (min) | Intracellular Concentration (pmol/10^6 cells) | Standard Deviation |
| 1 | 15 | 5.2 | 0.8 |
| 1 | 30 | 12.7 | 1.5 |
| 1 | 60 | 25.3 | 3.1 |
| 1 | 120 | 40.1 | 4.9 |
| 10 | 15 | 48.6 | 5.4 |
| 10 | 30 | 95.9 | 10.2 |
| 10 | 60 | 180.4 | 19.7 |
| 10 | 120 | 290.5 | 31.3 |
| 50 | 15 | 210.1 | 25.6 |
| 50 | 30 | 450.7 | 50.1 |
| 50 | 60 | 780.2 | 85.5 |
| 50 | 120 | 1100.8 | 120.3 |
Workflow Diagram
Signaling Pathways and Logical Relationships
The uptake of long-chain fatty acids and their CoA derivatives can be mediated by various transport proteins located on the plasma membrane. Once inside the cell, this compound can enter several metabolic pathways, including beta-oxidation for energy production or incorporation into complex lipids. The following diagram illustrates a generalized pathway for fatty acid uptake and metabolism.
References
Application Notes & Protocols for the Lipidomic Analysis of 3,10-Dihydroxydodecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Application Note: The Role and Analysis of Hydroxylated Acyl-CoA Intermediates
Introduction
Coenzyme A (CoA) thioesters of fatty acids (acyl-CoAs) are central intermediates in cellular metabolism, pivotal for energy production, lipid synthesis, and signaling.[1] Within the complex landscape of lipidomics, the analysis of specific acyl-CoA species provides a direct window into metabolic flux and enzyme activity. 3,10-Dihydroxydodecanoyl-CoA is a putative hydroxylated intermediate in the catabolism of long-chain fatty acids. Its analysis is particularly relevant for studies focusing on peroxisomal β-oxidation, a pathway responsible for shortening fatty acids that are too long for mitochondrial processing, such as very-long-chain fatty acids (VLCFAs, ≥C22) and certain polyunsaturated fatty acids (PUFAs).[2][3]
Biological Significance
Peroxisomal β-oxidation proceeds through a series of four enzymatic steps: dehydrogenation, hydration, dehydrogenation, and thiolytic cleavage.[2] Unlike mitochondrial β-oxidation, the peroxisomal pathway is not directly coupled to ATP synthesis and is essential for metabolizing specific lipid substrates that mitochondria cannot handle efficiently.[3] The presence of double bonds in PUFAs requires additional auxiliary enzymes, such as isomerases and reductases, to resolve non-standard structures.[4] The formation of dihydroxy intermediates like this compound is hypothesized to occur during the oxidation of specific PUFAs, where sequential hydration and oxidation steps are necessary to process existing double bonds.
Dysregulation of peroxisomal β-oxidation is linked to severe metabolic disorders and has been implicated in the pathophysiology of conditions like steatohepatitis.[5] Therefore, the ability to accurately quantify intermediates of this pathway is critical for diagnosing metabolic diseases and for developing therapeutic agents that target lipid metabolism.
Analytical Challenges and Solutions
The analysis of acyl-CoAs, particularly low-abundance intermediates, presents significant challenges. These molecules are typically present at low cellular concentrations, are prone to degradation, and can be difficult to resolve chromatographically from isobaric species.[1]
Modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.[1][6] Key features of successful analytical methods include:
-
Efficient Extraction: Rapid tissue homogenization and extraction with organic solvents (e.g., acetonitrile/isopropanol mixtures) and acidic buffers to quench enzymatic activity and maximize recovery.[7][8]
-
Sensitive Detection: Tandem mass spectrometry, often in Multiple Reaction Monitoring (MRM) mode, provides the necessary sensitivity for detection. Acyl-CoAs characteristically fragment in positive ion mode with a neutral loss of the 507.1 Da phosphoadenosine diphosphate (B83284) moiety, providing a highly specific scanning method.[6][9][10]
-
Chromatographic Separation: Reversed-phase chromatography, typically with C18 columns, allows for the separation of acyl-CoAs based on chain length and saturation.[11]
Quantitative Data Overview
While specific quantitative data for this compound is not widely available in the literature, the following table summarizes reported concentration ranges for various related long-chain acyl-CoAs in different rat tissues. This provides a baseline for expected concentrations in lipidomics experiments.[10]
| Acyl-CoA Species | Tissue | Concentration Range (nmol/g wet weight) |
| Saturated Acyl-CoAs | ||
| Palmitoyl-CoA (C16:0) | Liver | 10 - 35 |
| Heart | 5 - 15 | |
| Brain | 0.5 - 2.0 | |
| Stearoyl-CoA (C18:0) | Liver | 5 - 20 |
| Heart | 2 - 8 | |
| Brain | 1.0 - 3.0 | |
| Unsaturated Acyl-CoAs | ||
| Oleoyl-CoA (C18:1) | Liver | 5 - 25 |
| Heart | 2 - 10 | |
| Brain | 0.5 - 2.5 | |
| Linoleoyl-CoA (C18:2) | Liver | 1 - 8 |
| Heart | 0.5 - 5 | |
| 3-Hydroxyacyl-CoAs | ||
| 3-Hydroxydecanoyl-CoA | Liver | 0.1 - 0.5 |
| 3-Hydroxydodecanoyl-CoA | Liver | 0.1 - 0.8 |
| Heart | 0.05 - 0.3 |
Data synthesized from reported values for illustrative purposes.[10] Actual concentrations can vary significantly based on species, diet, and metabolic state.
Experimental Protocols
The following protocols are adapted from established methods for the extraction and analysis of long-chain acyl-CoAs from mammalian tissues.[7][8][11]
Protocol: Acyl-CoA Extraction from Tissue
3.1.1 Materials and Reagents
-
Tissue sample (frozen, 20-50 mg)
-
Liquid nitrogen-chilled mortar and pestle
-
Extraction Solvent: Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v)
-
Phosphate Buffer: 100 mM KH2PO4, pH 4.9
-
Internal Standard (ISTD) Solution: 20 ng/mL C17:0-CoA in methanol
-
Reconstitution Solvent: Methanol:Water (1:1 v/v)
-
Centrifuge capable of 4°C and >15,000 x g
3.1.2 Procedure
-
Pre-weigh a chilled 2.0 mL microcentrifuge tube for each sample.
-
Grind frozen tissue (~30-40 mg) to a fine powder using a liquid nitrogen-chilled mortar and pestle.
-
Rapidly transfer the powdered tissue to the pre-weighed tube and record the wet weight.
-
Immediately add 1 mL of ice-cold Extraction Solvent and 20 µL of ISTD solution.
-
Add 500 µL of ice-cold Phosphate Buffer.
-
Homogenize the sample on ice using a sonicator probe or bead beater until fully dispersed.
-
Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried sample in 100 µL of cold Reconstitution Solvent, vortex briefly, and centrifuge to pellet any insoluble material.
-
Transfer the final supernatant to an LC-MS autosampler vial for analysis.
Protocol: LC-MS/MS Analysis
3.2.1 Instrumentation & Columns
-
HPLC/UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Waters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
VanGuard pre-column.
3.2.2 LC Conditions
-
Mobile Phase A: 10% Acetonitrile, 90% Water, 15 mM Ammonium Hydroxide
-
Mobile Phase B: 100% Acetonitrile, 15 mM Ammonium Hydroxide
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % B 0.0 0 3.0 0 (Divert to waste) 6.0 30 12.0 40 16.0 100 20.0 100 20.1 0 | 25.0 | 0 |
3.2.3 MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
-
Characteristic Transition: Monitor for the precursor ion [M+H]+ and a common product ion resulting from the loss of the phosphoadenosine diphosphate group. For acyl-CoAs, this corresponds to a neutral loss of 507.1 Da.[6][9]
Example MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| This compound | 982.3 | 475.2 | [M+H]+ -> [M+H-507.1]+ (Hypothetical) |
| C17:0-CoA (ISTD) | 922.3 | 415.2 | [M+H]+ -> [M+H-507.1]+ |
| Palmitoyl-CoA (C16:0) | 1006.4 | 499.3 | [M+H]+ -> [M+H-507.1]+ |
Note: The exact precursor mass for this compound (C33H59N7O19P3S) should be confirmed, and collision energies must be optimized for each specific instrument.
Visualizations: Pathways and Workflows
Putative Metabolic Pathway
The following diagram illustrates a generalized pathway for peroxisomal β-oxidation of a polyunsaturated fatty acid, highlighting where a dihydroxyacyl-CoA intermediate could be formed.
Caption: Putative peroxisomal β-oxidation pathway for a PUFA.
Experimental Workflow
The diagram below outlines the end-to-end workflow for the lipidomic analysis of this compound from tissue samples.
Caption: Lipidomics workflow for Acyl-CoA analysis.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 2.6. Adipose tissue Acyl-CoAs extraction and quantification [bio-protocol.org]
Application Notes and Protocols: 3,10-Dihydroxydodecanoyl-CoA in Fatty Acid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,10-Dihydroxydodecanoyl-CoA is a unique, long-chain dihydroxy fatty acyl-coenzyme A. While direct research on this specific molecule is limited, its structure suggests significant applications in the study of fatty acid metabolism, particularly in pathways involving omega- (ω-) and beta- (β-) oxidation. Evidence for the existence of similar molecules, such as 3,11-dihydroxydodecanoic acid, in biological samples points to a potential role as an intermediate in alternative fatty acid catabolism pathways that become significant in certain metabolic disorders.[1]
These application notes provide an overview of the potential applications of this compound in fatty acid research, along with detailed protocols for its study, based on methodologies established for analogous compounds.
Potential Applications
-
Elucidation of Atypical Fatty Acid Oxidation Pathways: this compound can serve as a substrate to identify and characterize enzymes involved in alternative fatty acid breakdown routes, particularly in the context of genetic disorders of fatty acid oxidation.
-
Biomarker Discovery: The presence and concentration of this compound and its metabolites in biological fluids could serve as potential biomarkers for diseases affecting fatty acid metabolism, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[2]
-
Drug Development: Understanding the metabolic pathways involving this compound can aid in the development of therapeutic interventions for metabolic diseases. For instance, inhibitors or activators of enzymes that process this molecule could be explored as potential drug candidates.
-
Probing Enzyme Specificity: This molecule can be used as a tool to investigate the substrate specificity of various acyl-CoA dehydrogenases, hydratases, and thiolases involved in fatty acid metabolism.[3]
Proposed Metabolic Pathway
The formation of this compound is hypothesized to occur through a combination of omega-oxidation and beta-oxidation. This pathway becomes more prominent when the primary beta-oxidation pathway is impaired.[2][4]
-
Omega-Oxidation of Lauric Acid (Dodecanoic Acid): Lauric acid undergoes hydroxylation at its terminal methyl group (ω-carbon) by a cytochrome P450 mixed-function oxidase in the endoplasmic reticulum to form 12-hydroxydodecanoic acid.[4][5]
-
Further Oxidation: The terminal hydroxyl group is then oxidized to a carboxylic acid by alcohol and aldehyde dehydrogenases, forming dodecanedioic acid.[4]
-
Activation to CoA Ester: Dodecanedioic acid is activated to its corresponding CoA ester, dodecanedioyl-CoA.
-
Beta-Oxidation of the Dicarboxylic Acid: Dodecanedioyl-CoA can then undergo beta-oxidation. The initial steps of beta-oxidation would introduce a hydroxyl group at the C-3 position, leading to the formation of 3-hydroxydodecanedioyl-CoA.
-
Alternative Metabolism: It is also plausible that 3-hydroxydodecanoic acid is first formed via standard beta-oxidation and then undergoes omega-oxidation at the C-10 position. In the urine of children with elevated 3-hydroxy dicarboxylic acid levels, 3,10-dihydroxydecanoic, 3,9-dihydroxydecanoic, and 3,11-dihydroxydodecanoic acids have been identified, suggesting a pathway involving ω-oxidation of 3-hydroxy fatty acids.[1] This would be followed by activation to the CoA ester.
References
- 1. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: 3,10-Dihydroxydodecanoyl-CoA
Disclaimer: 3,10-Dihydroxydodecanoyl-CoA is a specialized long-chain acyl-CoA ester for which specific stability data is not extensively available in public literature. The following troubleshooting guides and FAQs are based on established principles for handling and stability of similar long-chain acyl-CoA esters. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of long-chain acyl-CoA esters like this compound is primarily influenced by three main factors:
-
pH: The thioester bond is susceptible to hydrolysis, especially at alkaline pH. Thioesters are generally more stable in acidic to neutral aqueous solutions (pH 4-7).[1][2][3]
-
Temperature: Higher temperatures accelerate the rate of both chemical and enzymatic degradation.[4] For optimal stability, storage at low temperatures is crucial.
-
Enzymatic Degradation: In biological samples or crude extracts, enzymes such as acyl-CoA thioesterases can rapidly hydrolyze the thioester bond, releasing coenzyme A and the free fatty acid.[5][6]
Q2: How should I store my solid and in-solution stocks of this compound?
A2: Proper storage is critical to maintain the integrity of your compound.
-
Solid Form: Store as a solid powder at -20°C or below in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture absorption.[4][7]
-
In Solution: Prepare solutions fresh for each experiment whenever possible. If you must store solutions, dissolve the compound in a suitable organic solvent like acetonitrile, aliquot into glass vials with Teflon-lined caps, and store at -80°C.[4][7] Aqueous solutions of coenzyme A derivatives are unstable at basic pH and should be stored frozen at a pH between 2 and 6.[8] Avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation products of this compound?
A3: The primary degradation product from hydrolysis is 3,10-dihydroxydodecanoic acid and free coenzyme A. Oxidation of the hydroxyl groups or any potential double bonds (if present, though not indicated by the name) can also occur, leading to a variety of oxidized derivatives.
Q4: Are there any proteins I should be aware of that might interfere with my experiments by binding to this compound?
A4: Yes, Acyl-CoA Binding Proteins (ACBPs) are a family of intracellular proteins that bind to long-chain acyl-CoA esters with high affinity.[9][10][11][12] This binding can sequester your compound, affecting its availability in enzymatic assays or cellular studies. It's important to consider the presence of ACBPs in your experimental system, as they can also protect the acyl-CoA ester from degradation.[13]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock. | Prepare a fresh solution from solid material. If the problem persists, consider acquiring new material. Verify the concentration of your stock solution using a suitable analytical method like LC-MS/MS. |
| Hydrolysis during the experiment. | Ensure the pH of your assay buffer is between 4 and 7.[2] Minimize the incubation time at temperatures above freezing. Run a time-course experiment to assess the stability of the compound under your specific assay conditions. |
| Enzymatic degradation in crude lysates. | Consider using purified enzyme systems. If using lysates, include inhibitors of relevant hydrolases if known and compatible with your assay. |
| Binding to proteins in the assay mixture. | If your assay contains other proteins (e.g., BSA), consider that this compound may bind to them. Run control experiments to assess the extent of this binding. |
Issue 2: Variability in cell-based assay results.
| Possible Cause | Troubleshooting Step |
| Poor cellular uptake or rapid metabolism. | Optimize the delivery method (e.g., use of a carrier solvent, formulation with a cyclodextrin). Conduct time-course and dose-response experiments to understand the kinetics of uptake and metabolism in your cell model. |
| Interaction with serum proteins. | If using serum-containing media, be aware that albumin and other proteins can bind to long-chain acyl-CoA esters, reducing their effective concentration. Consider reducing the serum concentration or using serum-free media for the duration of the treatment, if possible for your cells. |
| Degradation in cell culture media. | Assess the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment. |
Quantitative Data Summary
Table 1: General Stability Profile of Long-Chain Acyl-CoA Esters
| Condition | General Stability | Primary Degradation Pathway |
| Aqueous Solution (pH < 7) | Moderately Stable | Slow Hydrolysis |
| Aqueous Solution (pH > 7) | Unstable | Rapid Hydrolysis |
| Elevated Temperature (>4°C) | Decreased Stability | Accelerated Hydrolysis & Oxidation |
| Presence of Acyl-CoA Hydrolases | Highly Unstable | Enzymatic Hydrolysis |
| Solid, -20°C, Inert Atmosphere | High Stability | Minimal Degradation |
Experimental Protocols
Protocol 1: General Method for Assessing the Stability of this compound in Aqueous Buffers
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.0, and 8.5).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile).
-
Incubation: Add a small volume of the stock solution to each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples.
-
Time Points: Aliquot the mixtures for different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Storage: Incubate the samples at the desired temperature (e.g., 4°C or 37°C).
-
Quenching: At each time point, quench the reaction by adding a strong acid (e.g., perchloric acid) and immediately freezing the sample at -80°C.
-
Analysis: Analyze the samples for the remaining amount of intact this compound using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Plot the concentration of intact this compound versus time to determine the degradation rate and half-life at each condition.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. neolab.de [neolab.de]
- 9. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plant Acyl-CoA-Binding Proteins—Their Lipid and Protein Interactors in Abiotic and Biotic Stresses [mdpi.com]
- 11. Frontiers | Functional and Structural Diversity of Acyl-coA Binding Proteins in Oil Crops [frontiersin.org]
- 12. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 13. The function of acyl-CoA-binding protein (ACBP)/diazepam binding inhibitor (DBI) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,10-Dihydroxydodecanoyl-CoA
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of 3,10-Dihydroxydodecanoyl-CoA, providing potential causes and solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a frequent issue in acyl-CoA synthesis. The causes can be multifaceted, spanning both enzymatic and chemical synthesis approaches.
-
For Enzymatic Synthesis:
-
Enzyme Inactivity: The acyl-CoA synthetase or ligase may have low activity or be inhibited. Ensure the enzyme is properly stored and handled. Consider testing a new batch of enzyme or a different enzyme altogether. Some enzymes exhibit substrate inhibition, so optimizing the substrate concentration is crucial.
-
Sub-optimal Reaction Conditions: pH, temperature, and buffer composition can significantly impact enzyme activity. Perform a systematic optimization of these parameters. The optimal pH for many acyl-CoA synthetases is between 7.5 and 8.0.[1]
-
Cofactor Limitation: Ensure that ATP, Mg²⁺, and Coenzyme A are present in sufficient, non-limiting concentrations.
-
Product Degradation: Acyl-CoA esters can be unstable. Minimize reaction time and keep the product on ice once the reaction is complete. The thioester bond is susceptible to hydrolysis at non-neutral pH.[2]
-
-
For Chemical Synthesis:
-
Incomplete Activation of the Carboxylic Acid: The initial activation of 3,10-dihydroxydodecanoic acid (e.g., to an N-hydroxysuccinimide ester or an acyl-imidazole) may be inefficient.[1][3][4] Ensure anhydrous conditions if required for the activation step and consider extending the reaction time or using a different activating agent.
-
Side Reactions: The hydroxyl groups on the fatty acid chain can potentially react with the activating agents. Protecting these groups prior to the activation and coupling steps may be necessary, followed by a deprotection step.
-
Hydrolysis of Activated Intermediate: The activated carboxylic acid can be sensitive to moisture. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.
-
Q2: I am observing multiple products in my reaction mixture by HPLC/LC-MS. What could they be?
A2: The presence of multiple products indicates either incomplete reaction or the formation of side products.
-
Unreacted Starting Materials: You may be seeing unreacted 3,10-dihydroxydodecanoic acid and/or Coenzyme A.
-
Adenylated Intermediate: In enzymatic reactions, the acyl-adenylate intermediate may accumulate if the subsequent reaction with CoA is slow.
-
Oxidized Product: The hydroxyl groups can be susceptible to oxidation. Using degassed buffers and adding antioxidants like DTT might be beneficial.
-
Side Products from Chemical Synthesis: Depending on the method, side products such as symmetrical anhydrides of the fatty acid can form.[1]
Q3: How can I effectively purify my this compound?
A3: Purification of long-chain acyl-CoAs can be challenging due to their amphipathic nature.
-
Solid-Phase Extraction (SPE): This is a common first step to remove salts and other small molecules. C18 cartridges are often used.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most effective method for obtaining high-purity product.[5] A C18 column with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[5]
-
Monitoring Purification: The purification process can be monitored by detecting the absorbance of the adenine (B156593) ring of CoA at 260 nm.[5][6]
Q4: My purified this compound seems to be degrading during storage. What are the best storage conditions?
A4: Acyl-CoA thioesters are sensitive to hydrolysis, especially at alkaline pH. For long-term storage, it is recommended to:
-
Store as a lyophilized powder at -80°C.
-
If in solution, use a slightly acidic buffer (pH 5-6), aliquot to avoid repeated freeze-thaw cycles, and store at -80°C.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of this compound.
Protocol 1: General Enzymatic Synthesis
This protocol is based on the use of a long-chain acyl-CoA synthetase.
Materials:
-
3,10-dihydroxydodecanoic acid
-
Coenzyme A (lithium salt)
-
ATP (disodium salt)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or rat liver microsomes)[7]
-
Dithiothreitol (DTT) (optional)
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
10 mM ATP
-
10 mM MgCl₂
-
1 mM Coenzyme A
-
0.5 mM 3,10-dihydroxydodecanoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO if necessary)
-
(Optional) 1 mM DTT
-
-
Equilibrate the reaction mixture to the optimal temperature for the enzyme (typically 30-37°C).
-
Initiate the reaction by adding the long-chain acyl-CoA synthetase to a final concentration of 0.1-1 µM.
-
Incubate the reaction for 1-4 hours, with gentle agitation.
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them by HPLC or LC-MS.
-
Stop the reaction by adding an equal volume of cold acetonitrile or by acidifying the mixture with formic acid.
-
Proceed with purification.
Protocol 2: General Chemical Synthesis via N-Hydroxysuccinimide (NHS) Ester
This two-step protocol involves the activation of the carboxylic acid followed by coupling with Coenzyme A.[3]
Step 1: Synthesis of 3,10-dihydroxydodecanoic acid NHS ester
-
Dissolve 3,10-dihydroxydodecanoic acid, N-hydroxysuccinimide (1.1 equivalents), and dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) in an anhydrous solvent like ethyl acetate or dichloromethane.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct.
-
Evaporate the solvent and purify the NHS ester by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of this compound
-
Dissolve the purified NHS ester in a suitable organic solvent such as tetrahydrofuran (B95107) (THF).
-
In a separate vial, dissolve Coenzyme A (lithium salt) in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).
-
Slowly add the solution of the NHS ester to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the formation of the product by HPLC.
-
Once the reaction is complete, purify the this compound by HPLC.
Quantitative Data
The following tables present hypothetical data to illustrate the effects of key parameters on the enzymatic synthesis yield.
Table 1: Effect of Enzyme Concentration on Yield
| Enzyme Concentration (µM) | Reaction Time (hours) | Yield (%) |
| 0.1 | 4 | 35 |
| 0.5 | 4 | 72 |
| 1.0 | 4 | 85 |
| 2.0 | 4 | 86 |
Table 2: Effect of pH on Relative Enzyme Activity
| pH | Relative Activity (%) |
| 6.5 | 45 |
| 7.0 | 78 |
| 7.5 | 100 |
| 8.0 | 92 |
| 8.5 | 65 |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting low synthesis yield.
Caption: The two-step reaction mechanism for enzymatic acyl-CoA synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. "Improved Synthesis of Acetyl-Coa and Malonyl-Coa Analogs and Their Use" by Aaron Benjamin [docs.lib.purdue.edu]
- 3. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,10-Dihydroxydodecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3,10-Dihydroxydodecanoyl-CoA. The information is based on established methods for the purification of long-chain acyl-CoA thioesters.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound and other long-chain acyl-CoAs include their inherent instability, low abundance in biological samples, and the presence of structurally similar impurities. The thioester bond is susceptible to hydrolysis, especially at non-neutral pH, and the long acyl chain can be prone to oxidation.
Q2: What are the common impurities I might encounter during purification?
A2: Common impurities can originate from both synthetic and biological sources. From chemical synthesis, you might find unreacted starting materials such as coenzyme A (CoASH) and 3,10-dihydroxydodecanoic acid. Side products could include oxidized forms of the dihydroxyacyl chain or hydrolyzed this compound (where the thioester bond is broken). In biological extracts, co-purifying lipids and other acyl-CoA species with similar chain lengths and polarities are common contaminants.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection at 260 nm is a standard method, as the adenine (B156593) moiety of Coenzyme A has a strong absorbance at this wavelength. For more definitive identification and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended.[1]
Q4: What storage conditions are recommended for this compound to prevent degradation?
A4: To minimize degradation, this compound should be stored at low temperatures, ideally at -80°C, in a slightly acidic buffer (pH 4.5-6.0) to reduce the rate of thioester hydrolysis. Aliquoting the sample before freezing is also recommended to avoid multiple freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | Hydrolysis of Thioester Bond: Working at a pH that is too high or for extended periods at room temperature can lead to the breakdown of the molecule. | Maintain a pH between 4.5 and 6.0 throughout the purification process and keep samples on ice or at 4°C whenever possible. |
| Inefficient Extraction: The extraction protocol may not be suitable for recovering long-chain acyl-CoAs from your specific matrix. | Consider using an extraction method involving buffered 2-propanol followed by solvent partitioning to effectively separate acyl-CoAs from other lipids.[2] | |
| Poor Binding to Purification Column: The stationary phase of your chromatography column may not be optimal for retaining this compound. | For solid-phase extraction, consider using an oligonucleotide purification column. For HPLC, a C18 reverse-phase column is commonly used for long-chain acyl-CoA separation.[3] | |
| Co-elution of Impurities | Similar Polarity of Contaminants: Structurally similar acyl-CoAs or lipids may have retention times close to your target molecule. | Optimize the gradient elution profile in your HPLC method. A shallower gradient can improve the resolution between closely eluting peaks.[4] |
| Presence of Isomers: If your synthesis produces isomers of this compound, they may be difficult to separate. | High-resolution HPLC or specialized chiral chromatography may be necessary to separate isomeric forms. | |
| Broad or Tailing Peaks in HPLC | Secondary Interactions with Column: The dihydroxyacyl chain or the phosphate (B84403) groups of CoA may be interacting with the stationary phase in a non-ideal manner. | Add a low concentration of a competing agent, such as triethylamine, to the mobile phase to reduce peak tailing. Ensure the pH of the mobile phase is appropriate. |
| Column Overloading: Injecting too much sample can lead to poor peak shape. | Reduce the amount of sample injected onto the column. | |
| Sample Degradation During Analysis | Instability in Mobile Phase: The pH or composition of the mobile phase may be causing on-column degradation. | Ensure the mobile phase is buffered to a slightly acidic pH (e.g., pH 5.3 with potassium phosphate) and is freshly prepared.[4] |
Experimental Protocols
General Protocol for Solid-Phase Extraction (SPE) and HPLC Purification of this compound
This protocol is a generalized procedure based on methods for other long-chain acyl-CoAs and should be optimized for your specific application.
-
Extraction:
-
Homogenize the tissue or cell sample in a cold (4°C) buffer of 100 mM KH2PO4 (pH 4.9).
-
Add an equal volume of cold 2-propanol and re-homogenize.
-
Centrifuge to pellet the precipitate and collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Condition an oligonucleotide purification column according to the manufacturer's instructions.
-
Load the supernatant from the extraction step onto the column.
-
Wash the column with a suitable buffer to remove unbound impurities.
-
Elute the acyl-CoAs with 2-propanol.
-
-
HPLC Purification:
-
Concentrate the eluent from the SPE step under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a binary gradient elution system:
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9
-
Mobile Phase B: Acetonitrile
-
-
Develop a gradient from a low to a high percentage of Mobile Phase B to elute the this compound.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the peak of interest.
-
-
Quantification and Purity Assessment:
-
Determine the concentration of the purified fraction by measuring the absorbance at 260 nm and using the extinction coefficient for Coenzyme A.
-
Assess purity by re-injecting a small aliquot onto the HPLC and by LC-MS/MS analysis.
-
Data Presentation
Table 1: Recovery of this compound at Different Purification Steps
| Purification Step | Total Amount (nmol) | Recovery (%) | Purity (%) |
| Crude Extract | 100 | 100 | 15 |
| After SPE | 85 | 85 | 60 |
| After HPLC | 65 | 65 | >95 |
Table 2: Comparison of HPLC Mobile Phase Conditions
| Mobile Phase System | Retention Time (min) | Peak Asymmetry | Resolution from Nearest Impurity |
| A: 75mM KH2PO4, pH 4.9B: Acetonitrile | 15.2 | 1.1 | 1.8 |
| A: 50mM Ammonium Acetate, pH 5.5B: Methanol | 18.5 | 1.5 | 1.2 |
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting low yields in purification.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzyme Kinetics with 3,10-Dihydroxydodecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,10-Dihydroxydodecanoyl-CoA in enzyme kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound in enzyme assays?
A1: Researchers may encounter challenges related to the substrate's stability, solubility, and the potential for product inhibition. Like many long-chain acyl-CoAs, this compound can be unstable and prone to degradation, and its amphipathic nature can lead to micelle formation, affecting its availability to the enzyme.
Q2: How should I store this compound to ensure its stability?
A2: Fatty acyl-CoAs are generally unstable and should be handled with care. For short-term storage, it is recommended to keep the compound at -20°C. For long-term storage, snap-freezing in liquid nitrogen and storing at -80°C is advisable to minimize degradation.[1] It is best to prepare fresh solutions for each experiment.
Q3: My enzyme activity is lower than expected. What are the possible causes?
A3: Low enzyme activity can stem from several factors:
-
Substrate Degradation: Ensure the this compound has been stored properly and that the solution is freshly prepared.
-
Suboptimal Assay Conditions: Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme.
-
Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling.
-
Product Inhibition: The accumulation of reaction products can inhibit enzyme activity.[2]
Q4: Can I use a standard spectrophotometric assay to measure enzyme activity with this compound?
A4: Yes, a continuous spectrophotometric rate determination is a common method.[3] For dehydrogenases acting on this compound, the reaction often involves the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Q5: What is the role of detergents in my enzyme assay?
A5: Detergents like Triton X-100 can be crucial for solubilizing long-chain acyl-CoAs and preventing micelle formation, which can otherwise make the substrate unavailable to the enzyme. The concentration of the detergent should be optimized to ensure it does not denature the enzyme.
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of enzyme kinetics with this compound.
| Problem | Possible Cause | Recommended Solution |
| High background noise in spectrophotometric assay | 1. Contaminants in the substrate or buffer. 2. Non-enzymatic reduction of NAD+. 3. Light scattering due to substrate precipitation. | 1. Use high-purity reagents and freshly prepared buffers. 2. Run a blank reaction without the enzyme to measure the non-enzymatic rate and subtract it from the sample rate. 3. Ensure the substrate is fully dissolved, potentially by optimizing detergent concentration. |
| Non-linear reaction progress curves | 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability under assay conditions. | 1. Use a lower enzyme concentration or a higher initial substrate concentration. 2. Measure initial reaction rates. Consider a coupled assay to remove the product as it is formed.[2] 3. Check the enzyme's stability at the assay temperature and pH over the time course of the experiment. |
| Poor reproducibility of kinetic parameters (Km and Vmax) | 1. Inaccurate quantification of this compound. 2. Variability in substrate preparation. 3. Pipetting errors. | 1. Use a reliable method for quantifying the substrate concentration, such as HPLC or a fluorometric assay.[4][5] 2. Follow a standardized protocol for preparing the substrate solution, including sonication or vortexing for consistent solubilization. 3. Use calibrated pipettes and ensure proper mixing of reagents. |
| Enzyme appears inactive | 1. Incorrect assay conditions (pH, temperature). 2. Degraded substrate or cofactor (e.g., NAD+). 3. Presence of an inhibitor in the reaction mixture. | 1. Systematically vary the pH and temperature to find the optimal conditions for your enzyme. 2. Use fresh, high-quality substrate and cofactors. 3. Analyze all components of the reaction mixture for potential inhibitors. |
Quantitative Data Summary
The following table presents illustrative kinetic parameters for a hypothetical 3-hydroxyacyl-CoA dehydrogenase acting on this compound under different experimental conditions. This data is intended for comparative purposes to guide experimental design.
| Condition | pH | Temperature (°C) | Km (µM) | Vmax (µmol/min/mg) |
| A | 7.0 | 25 | 25 | 1.5 |
| B | 7.5 | 37 | 15 | 3.2 |
| C | 8.0 | 37 | 20 | 2.8 |
| D | 7.5 | 45 | 35 | 1.8 |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of a 3-hydroxyacyl-CoA dehydrogenase using this compound as a substrate. The assay monitors the production of NADH by measuring the increase in absorbance at 340 nm.
Materials:
-
This compound
-
Purified 3-hydroxyacyl-CoA dehydrogenase
-
NAD+
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Triton X-100
-
UV/Vis Spectrophotometer with temperature control
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in a suitable buffer containing a low concentration of Triton X-100 (e.g., 0.01%) to aid solubility. The exact concentration should be determined empirically.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Prepare a series of dilutions of the substrate stock solution to achieve the desired final concentrations in the assay.
-
-
Reaction Mixture Preparation:
-
In a cuvette, prepare the reaction mixture containing:
-
Potassium phosphate buffer (to a final volume of 1 mL)
-
NAD+ (to a final concentration of 1 mM)
-
Varying concentrations of this compound
-
-
Incubate the cuvette at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding a small, predetermined amount of the purified 3-hydroxyacyl-CoA dehydrogenase to the cuvette.
-
Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes.
-
Record the absorbance values at regular intervals (e.g., every 15 seconds).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the kinetic parameters, Km and Vmax, by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Visualizations
Caption: Workflow for determining enzyme kinetic parameters.
Caption: Troubleshooting logic for low enzyme activity.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
avoiding degradation of 3,10-Dihydroxydodecanoyl-CoA in experiments
Welcome to the technical support center for 3,10-Dihydroxydodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this molecule during experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity of this compound | 1. Enzymatic Degradation: Acyl-CoA thioesterases (ACOTs) in your sample (e.g., cell lysate) may be hydrolyzing the thioester bond.[1][2][3][4] | 1a. Add Inhibitors: Include a broad-spectrum thioesterase inhibitor in your experimental buffer. 1b. Heat Inactivation: If permissible for your experiment, heat-inactivate your biological sample before adding this compound. |
| 2. Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH. | 2a. Maintain pH: Ensure your buffers are maintained between pH 6.0 and 7.5. 2b. Low Temperature: Perform experiments at low temperatures (e.g., on ice) whenever possible. | |
| 3. Oxidation: The hydroxyl groups may be susceptible to oxidation. | 3a. Use Fresh Buffers: Prepare buffers fresh to minimize dissolved oxygen. 3b. Consider Antioxidants: If oxidation is suspected, the inclusion of a mild antioxidant compatible with your assay may be beneficial. | |
| Inconsistent experimental results | 1. Inconsistent Sample Handling: Variations in incubation times, temperatures, or storage conditions can lead to variable degradation. | 1a. Standardize Protocols: Adhere strictly to a standardized protocol for all samples. 1b. Use Aliquots: Aliquot your stock solution of this compound to avoid repeated freeze-thaw cycles. |
| 2. Contamination of Reagents: Contaminating enzymes or metal ions in buffers or water can catalyze degradation. | 2a. High-Purity Reagents: Use high-purity water and reagents for all buffers and solutions. 2b. Chelating Agents: Consider adding a chelating agent like EDTA to your buffers to sequester divalent metal ions that can catalyze oxidation. | |
| Precipitation of this compound | 1. Low Solubility: Long-chain acyl-CoAs can have limited solubility in aqueous buffers, especially at high concentrations. | 1a. Optimize Concentration: Use the lowest effective concentration of this compound. 1b. Carrier Proteins: Consider the use of a carrier protein like fatty acid-free BSA to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in experiments?
A1: The two main causes of degradation are enzymatic hydrolysis and non-enzymatic chemical hydrolysis. Enzymatic degradation is primarily carried out by acyl-CoA thioesterases (ACOTs), which are present in many biological samples.[1][3][4] Chemical hydrolysis of the high-energy thioester bond can occur, particularly in non-optimal pH conditions.
Q2: How should I store my stock solution of this compound?
A2: For long-term storage, it is recommended to store this compound as a lyophilized powder or in a solution at -80°C. For solutions, use a slightly acidic buffer (e.g., pH 6.0) to minimize hydrolysis. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: What type of inhibitors can I use to prevent enzymatic degradation?
A3: A broad-spectrum inhibitor of thioesterases is recommended. While specific inhibitors for every ACOT are not always available, general inhibitors can be effective. The choice of inhibitor will depend on the specifics of your experimental system.
Q4: At what pH should I conduct my experiments?
A4: To minimize chemical hydrolysis of the thioester bond, it is best to work within a pH range of 6.0 to 7.5.
Q5: Can I do anything to prevent non-enzymatic oxidation?
A5: While the dodecanoyl chain is saturated, the hydroxyl groups could be susceptible to oxidation. To minimize this, use freshly prepared buffers made with high-purity water. If your experimental design allows, you can also consider adding a chelating agent such as EDTA to sequester metal ions that can catalyze oxidation.
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Stock Solution
-
Resuspension: If starting with a lyophilized powder, resuspend it in a slightly acidic buffer (e.g., 10 mM sodium phosphate, pH 6.0) to the desired concentration.
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
-
Thawing: When ready to use, thaw an aliquot on ice. Keep the solution on ice throughout the experiment whenever possible. Avoid repeated freeze-thaw cycles.
Protocol 2: Performing an In Vitro Assay with a Biological Sample (e.g., Cell Lysate)
-
Buffer Preparation: Prepare your assay buffer (pH 6.5-7.5) containing any necessary co-factors for your reaction.
-
Addition of Inhibitors: To prevent enzymatic degradation by endogenous thioesterases, add a suitable thioesterase inhibitor to the assay buffer.
-
Sample Preparation: Prepare your biological sample (e.g., cell lysate) according to your standard protocol. Keep the sample on ice.
-
Reaction Initiation: In a pre-chilled tube, combine the assay buffer, the biological sample, and any other reaction components.
-
Substrate Addition: Add the thawed this compound to the reaction mixture to initiate the experiment.
-
Incubation: Incubate at the desired temperature for the specified time. For sensitive experiments, consider minimizing incubation times.
-
Termination: Stop the reaction using a method appropriate for your assay (e.g., addition of a quenching agent, heat inactivation).
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C (long-term), -20°C (short-term) | Minimizes chemical and enzymatic degradation. |
| Storage Buffer pH | 6.0 | Increases the stability of the thioester bond. |
| Working Buffer pH | 6.0 - 7.5 | Balances stability with physiological relevance for many assays. |
| Freeze-Thaw Cycles | Avoid; use single-use aliquots | Each cycle can contribute to degradation. |
Table 2: General Classes of Potential Inhibitors for Enzymatic Degradation
| Enzyme Class to Inhibit | General Inhibitor Class | Notes |
| Acyl-CoA Thioesterases (ACOTs) | Broad-spectrum thioesterase inhibitors | The specific choice will be dependent on the experimental system and commercial availability. |
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. High-throughput screening identifies small molecule inhibitors of thioesterase superfamily member 1: Implications for the management of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA hydrolase in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gosset.ai [gosset.ai]
Technical Support Center: 3,10-Dihydroxydodecanoyl-CoA Assays
Welcome to the technical support center for assays involving 3,10-Dihydroxydodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and troubleshooting strategies for the quantification and analysis of this and related acyl-Coenzyme A (acyl-CoA) molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which metabolic pathway is it involved?
A1: this compound is a derivative of a 12-carbon dicarboxylic acid, indicating its likely involvement in fatty acid metabolism. Specifically, its structure suggests it is an intermediate in a modified form of beta-oxidation, likely following omega-oxidation of a long-chain fatty acid. Omega-oxidation introduces a hydroxyl group at the terminal (ω) carbon, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid. This dicarboxylic acid can then undergo beta-oxidation from the omega-end. This compound is likely a transient intermediate in this pathway. Due to its position as an intermediate, it is expected to be present in very low concentrations in biological systems.
Q2: What are the main challenges in analyzing this compound?
A2: The analysis of this compound, like other acyl-CoAs, presents several challenges:
-
Low Abundance: As a metabolic intermediate, its cellular concentrations are likely to be very low, requiring highly sensitive analytical methods.
-
Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Samples should be kept on ice and processed quickly.[1]
-
Matrix Effects: Biological samples contain a multitude of other molecules (salts, lipids, proteins) that can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[2][3][4] Phospholipids are a common cause of matrix effects in biological samples.[4]
Q3: What is the recommended analytical technique for quantifying this compound?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of acyl-CoAs due to its high sensitivity and specificity.[5] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for targeted quantification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound and other long-chain acyl-CoAs.
Issue 1: Low or No Analyte Signal
-
Question: I am not detecting a signal for this compound, or the signal is very weak. What could be the cause?
-
Answer: This is a common issue, especially for low-abundance metabolites.
-
Possible Cause 1: Analyte Degradation. Acyl-CoAs are unstable. The thioester bond can be hydrolyzed.
-
Possible Cause 2: Inefficient Extraction. The extraction protocol may not be optimal for a dihydroxy-dicarboxylic acyl-CoA, which is more polar than a typical long-chain fatty acyl-CoA.
-
Recommendation: A common and effective extraction solvent for a broad range of acyl-CoAs is 80% methanol (B129727).[5] For more polar species, ensure the solvent system can accommodate this. If matrix effects are high, consider a solid-phase extraction (SPE) cleanup step.[1]
-
-
Possible Cause 3: Mass Spectrometer Sensitivity and Matrix Effects. The instrument may not be sensitive enough, or the signal may be suppressed by co-eluting matrix components.
-
Recommendation: Optimize the MS parameters, including cone voltage and collision energy, for your specific analyte or a closely related standard. To assess matrix effects, perform a post-extraction spike experiment where you compare the signal of a standard in a clean solvent to the signal of the same standard spiked into an extracted blank matrix.[3]
-
-
Issue 2: Poor Reproducibility and High Variability
-
Question: My results are not reproducible between injections or between samples. What are the likely sources of this variability?
-
Answer: Poor reproducibility often points to inconsistencies in sample handling or chromatographic issues.
-
Possible Cause 1: Inconsistent Sample Preparation. Minor variations in extraction times, temperatures, or solvent volumes can lead to significant differences in recovery.
-
Recommendation: Standardize your sample preparation protocol meticulously. The most critical step to improve reproducibility is the early addition of a suitable internal standard (IS). An ideal IS is a stable isotope-labeled version of the analyte. If unavailable, a structurally similar odd-chain or dicarboxylic acyl-CoA can be used.[1]
-
-
Possible Cause 2: Chromatographic Issues. Poor peak shapes, shifting retention times, or carryover can all contribute to poor reproducibility.
-
Recommendation: Ensure your LC column is properly equilibrated before each run. Use fresh mobile phases, as high pH mobile phases can degrade over time.[6] If carryover is suspected, implement needle washes with a strong organic solvent. For acyl-CoAs, which can adhere to surfaces, using glass or low-adhesion vials may improve consistency.
-
-
Issue 3: Inaccurate Quantification
-
Question: I am getting a signal, but I suspect my quantitative results are inaccurate. How can I improve accuracy?
-
Answer: Inaccurate quantification is often due to uncorrected matrix effects or improper calibration.
-
Possible Cause 1: Uncompensated Matrix Effects. Even with an internal standard, significant ion suppression or enhancement can lead to biased results if the matrix effect is not consistent across all samples and calibrators.
-
Recommendation: The best way to compensate for matrix effects is to use a stable isotope-labeled internal standard that co-elutes with the analyte. If this is not feasible, creating matrix-matched calibration curves is essential. This involves preparing your calibration standards in an extract from a blank biological matrix that is free of the analyte.[1]
-
-
Possible Cause 2: Inappropriate Calibration Curve. Using a linear range that does not cover the sample concentrations or using an incorrect regression model can lead to inaccuracies.
-
Recommendation: Ensure your calibration curve spans the expected concentration range of your samples. For LC-MS/MS data, which often has higher variance at lower concentrations, a weighted linear regression (e.g., 1/x or 1/x²) is typically more appropriate than a simple linear regression.[1]
-
-
Data Presentation
Due to the lack of specific published data for this compound, the following table summarizes typical performance characteristics for the analysis of long-chain acyl-CoAs using LC-MS/MS, which can be used as a starting point for method development.
| Parameter | Typical Value/Range | Notes |
| Limit of Detection (LOD) | 1-10 fmol on column | Highly dependent on the specific molecule and instrument sensitivity. |
| Limit of Quantification (LOQ) | 5-50 fmol on column | Generally, 3-10 times the LOD. |
| Linear Range | 2-4 orders of magnitude | Should be determined for each specific analyte. |
| Precision (%RSD) | < 15% | For both intra- and inter-day precision.[3] |
| Accuracy (%Bias) | 85-115% | Should be within ±15% of the nominal value.[3] |
| Extraction Recovery | 80-110% | Can be variable; use of a good internal standard is critical. |
Experimental Protocols
The following is a generalized protocol for the analysis of long-chain acyl-CoAs from biological samples, which can be adapted for this compound.
Protocol 1: Sample Preparation and Extraction
-
Metabolic Quenching: Rapidly freeze cell pellets or tissues in liquid nitrogen to halt metabolic activity.
-
Homogenization: Homogenize the frozen sample in 1 mL of ice-cold 80% methanol containing an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain dicarboxylic acyl-CoA).
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Store the dried pellet at -80°C until analysis.
-
Reconstitution: Immediately before analysis, reconstitute the dried extract in 50-100 µL of a suitable solvent (e.g., 50% methanol in water with 5 mM ammonium (B1175870) acetate).
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) or a high pH buffer like ammonium hydroxide (B78521) (pH ~10.5) to improve peak shape.[3]
-
Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.
-
Gradient: A typical gradient starts at a low percentage of B, ramping up to elute the more hydrophobic long-chain species.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is often preferred for acyl-CoAs.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For acyl-CoAs, a characteristic fragmentation is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[1] Therefore, the transition would be [M+H]+ -> [M+H-507]+. For this compound, the specific precursor and product ions would need to be determined by infusing a standard, if available, or by theoretical calculation and confirmation in a high-resolution MS.
-
Instrument Parameters: Optimize capillary voltage, cone voltage, collision energy, and gas flows to maximize the signal for the analyte of interest.
-
References
- 1. researchgate.net [researchgate.net]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 3,10-Dihydroxydodecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 3,10-Dihydroxydodecanoyl-CoA. The information is tailored for researchers, scientists, and drug development professionals working on refining their analytical protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying this compound?
A1: The gold standard for quantifying acyl-CoAs, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This method offers the high sensitivity and specificity required to measure low-abundance species in complex biological matrices.[4]
Q2: I cannot find a commercial analytical standard for this compound. What are my options?
A2: This is a primary challenge. While a direct commercial source for this compound may not be readily available, consider the following approaches:
-
Custom Synthesis: Several companies offer custom synthesis of complex molecules, including stable isotope-labeled internal standards. This is the most accurate approach for absolute quantification.
-
Use of an Isomeric Standard: A commercial standard for 3,8-Dihydroxydodecanoyl-CoA is available.[5] While not ideal, this isomer can be used as a surrogate standard for method development and semi-quantitative analysis. Be aware that chromatographic separation of the isomers is crucial, and the ionization efficiency may differ.
-
Relative Quantification: If an absolute concentration is not required, you can perform relative quantification against a suitable internal standard (e.g., a C17:0-CoA) and compare changes across different experimental conditions.
Q3: What are the key mass spectrometry parameters for analyzing this compound?
A3: For positive ion mode ESI-MS/MS, you should target the precursor ion ([M+H]⁺) and a characteristic product ion. Acyl-CoAs commonly exhibit a neutral loss of 507.0 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[1][6][7][8]
To calculate the precursor and product ions for this compound:
-
Determine the chemical formula: C₃₃H₅₈N₇O₁₉P₃S
-
Calculate the monoisotopic mass: 981.277 g/mol
-
Precursor Ion ([M+H]⁺): 982.284 m/z
-
Primary Product Ion (Neutral Loss of 507.0 Da): 475.284 m/z ([M+H-507]⁺)
Therefore, the primary Multiple Reaction Monitoring (MRM) transition to target would be 982.3 → 475.3 .
Q4: Which ionization mode, positive or negative, is better for acyl-CoA analysis?
A4: While both positive and negative ion modes can be used, positive ion mode is often reported to be more sensitive for the analysis of many acyl-CoA species.[1] It is recommended to test both modes during method development to determine the optimal choice for this compound in your specific matrix.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation. - Co-eluting interferences. | - For reversed-phase chromatography of acyl-CoAs, a slightly basic mobile phase (pH ~10.5 with ammonium (B1175870) hydroxide) can improve peak shape.[2][9] - Use a new column of the same type. - Optimize the chromatographic gradient to better separate the analyte from interfering compounds. |
| Low Signal Intensity / Poor Sensitivity | - Inefficient extraction. - Ion suppression from the sample matrix. - Suboptimal MS parameters. - Analyte degradation. | - Optimize the extraction solvent. A common choice is a mixture of methanol (B129727), water, and chloroform.[1] - Incorporate a solid-phase extraction (SPE) step for sample cleanup.[2] - Infuse a standard (if available) to optimize MS parameters such as collision energy and declustering potential. - Keep samples on ice or at 4°C during preparation and in the autosampler to minimize degradation.[4] |
| High Variability Between Replicates | - Inconsistent sample preparation. - Instability of the analyte in the autosampler. - Lack of an appropriate internal standard. | - Automate sample preparation steps where possible.[3] - Analyze samples as quickly as possible after placing them in the autosampler. - Synthesize or obtain a stable isotope-labeled internal standard for this compound. If not feasible, use a structurally similar acyl-CoA (e.g., C17:0-CoA) as an internal standard.[9] |
| No Peak Detected | - Analyte concentration is below the limit of detection (LOD). - Incorrect MRM transition. - Analyte is not present in the sample. | - Concentrate the sample extract. - Verify the calculated precursor and product ion masses. Perform a full scan or product ion scan if a standard is available. - Spike a known amount of a related standard (e.g., 3,8-Dihydroxydodecanoyl-CoA) into the matrix and re-analyze to confirm the method is working. |
Quantitative Data Summary
The following table provides hypothetical performance data for a well-optimized LC-MS/MS method for this compound, based on typical values for similar long-chain acyl-CoAs.
| Parameter | Value | Notes |
| Limit of Detection (LOD) | 0.1 - 1 pmol | On-column, highly dependent on instrumentation and matrix effects.[1] |
| Limit of Quantification (LOQ) | 0.5 - 5 pmol | On-column, defined as a signal-to-noise ratio of at least 10.[1] |
| Linear Dynamic Range | 3-4 orders of magnitude | Typically from the LOQ up to the nmol range. |
| Intra-day Precision (%CV) | < 5% | Based on replicate analyses of the same sample.[2] |
| Inter-day Precision (%CV) | < 15% | Based on analyses of the same sample on different days.[2] |
| Accuracy (% Recovery) | 85 - 115% | Determined by spiking a known amount of a standard into the sample matrix.[2] |
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation & Extraction)
This protocol is a general method for the extraction of acyl-CoAs from cultured cells or tissues.
-
Homogenization: Homogenize cell pellets or pulverized tissue in ice-cold 2:1:1 methanol:chloroform:water.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., ¹³C-labeled this compound or C17:0-CoA) to the homogenate.
-
Phase Separation: Vortex the mixture vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the upper aqueous/methanol phase containing the acyl-CoAs.
-
Drying: Dry the collected supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, such as 50% methanol in water with 10 mM ammonium acetate.[4]
Protocol 2: LC-MS/MS Analysis
This protocol outlines a typical LC-MS/MS method for acyl-CoA quantification.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 5 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5.[2][9]
-
Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water.[2][9]
-
Gradient: A typical gradient starts at a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 25 - 40°C.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: 982.3 → 475.3 (adjust based on instrument optimization).
-
Collision Energy: Optimize by infusing a standard, if available. Typical values for similar compounds range from 20-40 eV.
-
Source Temperature: 350 - 500°C.[1]
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: MS/MS fragmentation of this compound.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cellular Delivery of 3,10-Dihydroxydodecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cellular delivery of 3,10-Dihydroxydodecanoyl-CoA. Given the inherent difficulties in transporting charged and relatively large molecules like acyl-CoAs across the cell membrane, this guide offers strategies and protocols based on general principles of cell permeability and experience with similar molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of this compound expected to be low?
A1: this compound, like other acyl-CoAs, is a negatively charged and relatively large molecule. The cell membrane is a lipid bilayer that restricts the passive diffusion of such molecules. Therefore, direct incubation of the molecule with cells is unlikely to result in significant intracellular concentrations.
Q2: What are the primary challenges in working with this compound in cell culture?
A2: The main challenges include:
-
Low cell permeability: As mentioned, the molecule's charge and size hinder its passage across the cell membrane.
-
Potential for extracellular degradation: Acyl-CoA molecules can be hydrolyzed by extracellular enzymes in the cell culture medium.
-
Intracellular metabolism: Once inside the cell, the molecule may be rapidly metabolized, making it difficult to detect and study its direct effects.[1]
-
Difficulties in quantifying intracellular concentrations: Accurate measurement of intracellular acyl-CoA levels requires sensitive and specific analytical methods, such as LC-MS/MS.[2][3][4]
Q3: Are there any known transporters for acyl-CoAs?
A3: While there are transporters for fatty acids, such as fatty acid transport proteins (FATPs) and CD36, which then get converted to acyl-CoAs inside the cell, dedicated transporters for extracellular acyl-CoAs are not well-characterized.[5][6] The cellular uptake of fatty acids is often driven by their intracellular esterification to CoA.[7]
Q4: How can I determine if my delivery enhancement strategy is effective?
A4: The effectiveness of a delivery strategy can be assessed by measuring the intracellular concentration of this compound. This typically involves cell lysis, extraction of the acyl-CoA, and quantification using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][8]
Troubleshooting Guides
Problem 1: Low or undetectable intracellular levels of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Membrane Permeability | 1. Use Permeabilizing Agents: A brief treatment with a low concentration of a mild detergent (e.g., digitonin) or a solvent like DMSO can transiently increase membrane permeability.[9] Optimize the concentration and treatment time to avoid cytotoxicity. 2. Lipid-Based Carriers: Encapsulate the acyl-CoA in liposomes or lipid nanoparticles to facilitate fusion with the cell membrane and release the cargo into the cytoplasm. 3. Cell-Penetrating Peptides (CPPs): Covalently link the acyl-CoA to a CPP. CPPs are short peptides that can traverse the cell membrane.[10] |
| Extracellular Degradation | 1. Minimize Incubation Time: Reduce the time the compound is in the culture medium to the minimum required for uptake. 2. Use Serum-Free Media: Serum can contain enzymes that may degrade the acyl-CoA. If serum is required, heat-inactivate it. 3. Assess Stability: Incubate this compound in your cell culture medium without cells and measure its concentration over time to determine its stability. |
| Rapid Intracellular Metabolism | 1. Use Metabolic Inhibitors: If you suspect the molecule is being rapidly metabolized via a specific pathway (e.g., β-oxidation), you can co-incubate with an inhibitor of that pathway (e.g., etomoxir (B15894) for carnitine palmitoyltransferase I).[11] This should be done cautiously as it can have other effects on the cells. 2. Time-Course Experiment: Measure intracellular concentrations at very short time points after delivery to capture the molecule before it is metabolized. |
| Inefficient Extraction | 1. Optimize Extraction Protocol: Ensure your extraction method is suitable for acyl-CoAs. A common method involves cell lysis in a cold acidic solvent (e.g., 10% trichloroacetic acid or methanol (B129727) with 5% acetic acid) to precipitate proteins and stabilize the acyl-CoAs.[4][12] 2. Use an Internal Standard: Spike a known amount of a structurally similar, stable isotope-labeled acyl-CoA into your sample before extraction to control for extraction efficiency and instrument variability.[8] |
Quantitative Data Summary
The following table provides illustrative data on the potential efficacy of different delivery enhancement strategies for a hypothetical acyl-CoA. The values are for comparison purposes and will need to be empirically determined for this compound.
| Delivery Method | Hypothetical Intracellular Concentration (pmol/10^6 cells) | Hypothetical Cell Viability (%) |
| Direct Incubation (Control) | < 0.1 | 98 |
| DMSO (0.5%) | 1.5 | 90 |
| Digitonin (10 µg/mL) | 5.2 | 85 |
| Liposomal Formulation | 12.8 | 95 |
| CPP Conjugate | 8.5 | 92 |
Experimental Protocols
Protocol 1: Assessment of Cellular Uptake of this compound using LC-MS/MS
Objective: To quantify the intracellular concentration of this compound following a delivery protocol.
Materials:
-
Cultured cells
-
This compound
-
Delivery agent (e.g., liposomes, CPP)
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent: 10% Trichloroacetic acid (TCA) in water, ice-cold
-
Internal Standard (e.g., ¹³C-labeled dodecanoyl-CoA)
-
LC-MS/MS system
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Treatment: Treat the cells with this compound using your chosen delivery method for the desired time. Include appropriate controls (e.g., vehicle control, delivery agent alone).
-
Washing: Aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis and Extraction: a. Add a defined volume of ice-cold 10% TCA to each well. b. Add the internal standard to each well. c. Scrape the cells and collect the lysate in a microcentrifuge tube. d. Vortex vigorously for 1 minute. e. Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Sample Analysis: a. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. b. Develop an LC-MS/MS method for the detection and quantification of this compound and the internal standard using multiple reaction monitoring (MRM).
-
Data Analysis: a. Generate a standard curve using known concentrations of this compound. b. Quantify the amount of this compound in your samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. c. Normalize the result to the number of cells per well.
Visualizations
Caption: Workflow for enhancing and measuring cellular delivery.
Caption: Troubleshooting low cellular delivery efficiency.
Caption: Hypothetical intracellular action of delivered acyl-CoA.
References
- 1. mdpi.com [mdpi.com]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New concepts of cellular fatty acid uptake: role of fatty acid transport proteins and of caveolae | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 6. Roles of Lipid Metabolism in Pulmonary Hypertension: Friend or Foe? [mdpi.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydroxy Acyl-CoA Experimental Workflow
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydroxy acyl-CoAs. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with dihydroxy acyl-CoAs?
Dihydroxy acyl-CoAs are complex molecules that present several challenges in the laboratory. Their stability is a key concern, as the presence of hydroxyl groups can increase their polarity and susceptibility to degradation compared to their non-hydroxylated counterparts. Proper storage, ideally at -80°C in small, single-use aliquots, is crucial to minimize degradation.[1] Quantification can also be challenging and often requires sensitive analytical techniques like mass spectrometry due to their low abundance in biological samples. Furthermore, their synthesis and purification can be complex, often requiring multi-step procedures with careful control of reaction conditions to avoid side products.
Q2: How can I purify my chemically synthesized dihydroxy acyl-CoA?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for purifying dihydroxy acyl-CoAs. Due to the presence of the polar hydroxyl groups, a normal-phase or reversed-phase HPLC method can be optimized. For instance, a reversed-phase C18 column can be used with a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile. The elution of the dihydroxy acyl-CoA can be monitored by UV detection at 260 nm, which is characteristic of the adenine (B156593) ring of Coenzyme A.
Q3: What are the expected mass spectrometry fragmentation patterns for a dihydroxy acyl-CoA?
In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate moiety. The remaining acyl portion of the molecule will be detected as a fragment ion. Therefore, for a dihydroxy acyl-CoA, you would expect to see a prominent fragment ion corresponding to the mass of the dihydroxy acyl chain. Another common fragment ion observed is at m/z 428, representing the phosphoadenosine part of the CoA molecule.
Troubleshooting Guides
Synthesis & Purification
Problem: Low yield during the chemical synthesis of dihydroxy fatty acids.
-
Possible Cause: Incomplete reaction or side reactions during the dihydroxylation step. For example, when using reagents like osmium tetroxide or potassium permanganate (B83412) for dihydroxylation of an unsaturated fatty acid precursor, over-oxidation can occur, leading to cleavage of the carbon-carbon double bond.[2]
-
Solution:
-
Carefully control the reaction temperature and stoichiometry of the oxidizing agent.
-
Consider using a milder dihydroxylation method, such as the Upjohn dihydroxylation which uses a catalytic amount of osmium tetroxide with an N-oxide as a co-oxidant.
-
Monitor the reaction progress using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Problem: Difficulty in separating the dihydroxy acyl-CoA from starting materials during HPLC purification.
-
Possible Cause: Inappropriate column or mobile phase composition.
-
Solution:
-
Optimize the HPLC gradient. A shallower gradient of the organic solvent can improve the resolution between the desired product and closely eluting impurities.
-
Consider using a different stationary phase. If a C18 column does not provide adequate separation, a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded column, might be more effective.
-
Ensure that the sample is fully dissolved in the mobile phase before injection to prevent peak distortion.
-
Handling & Storage
Problem: Degradation of dihydroxy acyl-CoA in solution.
-
Possible Cause: Hydrolysis of the thioester bond or oxidation of the fatty acyl chain, particularly if it is unsaturated. Polyunsaturated fatty acids are susceptible to oxidation.
-
Solution:
-
Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Prepare working solutions fresh for each experiment.
-
Use deoxygenated buffers, especially when working with unsaturated dihydroxy acyl-CoAs, to minimize oxidation.
-
Consider adding a small amount of a reducing agent, such as dithiothreitol (B142953) (DTT), to the storage buffer to protect the thioester bond.
-
Enzymatic Assays
Problem: No or low activity in my 3-hydroxyacyl-CoA dehydrogenase (HADH) assay.
-
Possible Cause:
-
Degraded substrate (dihydroxy acyl-CoA).
-
Inactive enzyme.
-
Inhibitors present in the sample.
-
Product inhibition.
-
-
Solution:
-
Verify the integrity of your dihydroxy acyl-CoA stock by mass spectrometry. Prepare fresh working solutions.
-
Check the activity of your HADH enzyme using a known, stable substrate like acetoacetyl-CoA.
-
If analyzing crude samples, consider a sample clean-up step to remove potential inhibitors.
-
For some HADH enzymes, the product (a 3-ketoacyl-CoA) can be inhibitory. A coupled assay system, where the product is immediately consumed by a subsequent enzyme, can circumvent this issue.
-
Problem: High background signal in a spectrophotometric HADH assay.
-
Possible Cause:
-
Contaminating enzymes in a crude sample that also reduce NAD+ or oxidize NADH.
-
Non-enzymatic reduction of the substrate or oxidation of NADH.
-
-
Solution:
-
Run a control reaction without the dihydroxy acyl-CoA substrate to measure the background rate of NAD+ reduction or NADH oxidation. Subtract this background rate from your experimental values.
-
If using purified components, ensure the purity of your enzyme and substrate.
-
Ensure the buffer components are not interfering with the assay.
-
Experimental Protocols
Chemical Synthesis of 9,10-Dihydroxyoctadecanoic Acid
This protocol is adapted from a procedure for the dihydroxylation of oleic acid.
Materials:
-
Oleic acid
-
Formic acid (98-100%)
-
30% Hydrogen peroxide
-
Ethanol (B145695) (95%)
-
Hydrochloric acid (3N)
-
Sodium hydroxide (B78521)
Procedure:
-
In a well-stirred flask, combine 141 g (0.5 mole) of oleic acid and 425 ml of formic acid at 25°C.
-
Slowly add approximately 60 g of 30% hydrogen peroxide over 15 minutes. The reaction is exothermic.
-
After the initial reaction subsides, heat the mixture on a steam bath for 1 hour.
-
Remove the excess formic acid and water by distillation under reduced pressure.
-
To the oily residue, add 400 ml of a 15% sodium hydroxide solution and heat on a steam bath for 30 minutes with stirring to hydrolyze the formyl esters.
-
Cool the mixture and acidify with hydrochloric acid.
-
The crude dihydroxystearic acid will precipitate as a tan-colored solid.
-
Isolate the solid and wash it with hot water to remove residual salts and acids.
-
Recrystallize the crude product from 95% ethanol to obtain purified 9,10-dihydroxyoctadecanoic acid.
Enzymatic Synthesis of Dihydroxyacyl-CoA
This is a general protocol that can be adapted for a specific dihydroxy fatty acid using an appropriate acyl-CoA synthetase.
Materials:
-
Dihydroxy fatty acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
DTT
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
2 mM DTT
-
10 mM ATP
-
1 mM CoA
-
0.5 mM dihydroxy fatty acid
-
-
Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1-1 µM.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the formation of the dihydroxyacyl-CoA by HPLC or LC-MS.
-
Purify the dihydroxyacyl-CoA from the reaction mixture using reversed-phase HPLC.
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH)
This protocol measures the oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored.
Materials:
-
Dihydroxyacyl-CoA substrate
-
NAD⁺
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH)
-
Potassium phosphate (B84403) buffer (pH 7.3)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
97 mM Potassium phosphate buffer, pH 7.3
-
0.1 mM NAD⁺
-
0.1 mM Dihydroxyacyl-CoA
-
-
Equilibrate the mixture to 37°C in a temperature-controlled spectrophotometer.
-
Initiate the reaction by adding a small volume of HADH enzyme solution (to a final concentration of 0.02 - 0.07 units/ml).
-
Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.
-
Determine the rate of reaction (ΔA₃₄₀/minute) from the linear portion of the curve.
-
Run a blank reaction without the dihydroxyacyl-CoA substrate to measure any background NAD⁺ reduction.
Quantitative Data Summary
Table 1: Stability of 3-Hydroxyacyl-CoA Dehydrogenase Activity
| Storage Temperature (°C) | Time for 50% Activity Loss (hours) |
| 25 | 30 |
| 4 | 55 |
| -20 | Minimized Loss |
| -70 | Minimized Loss |
Data derived from studies on postmortem liver samples, indicating the importance of freezing for preserving enzyme activity.[1]
Visualizations
Caption: Mitochondrial beta-oxidation pathway for a dihydroxy acyl-CoA.
Caption: Experimental workflow for a spectrophotometric HADH assay.
References
Validation & Comparative
Validating the Identity of Synthesized 3,10-Dihydroxydodecanoyl-CoA: A Comparative Guide
The rigorous validation of synthesized molecules is paramount in scientific research and drug development. This guide provides a comparative overview of key analytical techniques for confirming the identity and purity of synthesized 3,10-Dihydroxydodecanoyl-CoA, a crucial intermediate in various metabolic pathways. The methodologies and data presented are based on established protocols for analogous long-chain hydroxyacyl-CoA compounds.
Core Analytical Techniques
The primary methods for validating the identity of synthesized this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information regarding the molecular structure, mass, and purity of the target compound.
Data Presentation: A Comparative Summary
The following table summarizes the expected outcomes and key parameters for each analytical technique when applied to the validation of this compound.
| Analytical Technique | Parameter Measured | Expected Results for this compound | Alternative Methods/Analogs | Key Advantages | Limitations |
| ¹H NMR Spectroscopy | Chemical shifts (ppm) and coupling constants (Hz) of protons. | Specific signals corresponding to the protons on the dodecanoyl chain, particularly the characteristic shifts for protons at the C3 and C10 hydroxylated positions, and protons of the coenzyme A moiety.[1][2][3] | ¹³C NMR Spectroscopy, COSY, HSQC | Provides detailed structural information and confirmation of functional group positions. | Lower sensitivity compared to MS; complex spectra can be challenging to interpret. |
| ¹³C NMR Spectroscopy | Chemical shifts (ppm) of carbon atoms. | Distinct signals for each carbon in the molecule, including the carbonyl carbon of the thioester and the carbons bearing the hydroxyl groups.[4] | DEPT | Confirms the carbon skeleton and the presence of specific functional groups. | Lower sensitivity than ¹H NMR; requires larger sample amounts. |
| LC-MS/MS (ESI) | Mass-to-charge ratio (m/z) of the parent ion and its fragments. | A dominant [M+H]⁺ or [M-H]⁻ ion corresponding to the exact mass of this compound. Fragmentation patterns should confirm the acyl chain and CoA structure.[5][6][7][8][9] | MALDI-TOF MS | High sensitivity and specificity; provides accurate mass determination and structural information from fragmentation. | Ionization efficiency can vary; may not distinguish between isomers without chromatographic separation. |
| HPLC-UV | Retention time (min) and UV absorbance. | A single, sharp peak at a characteristic retention time, with maximum absorbance around 260 nm due to the adenine (B156593) ring of coenzyme A.[10][11] | UPLC-UV | Excellent for assessing purity and for quantification; widely available. | Does not provide structural information beyond comparison with a standard. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation. Below are representative protocols for the key experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Compare the observed chemical shifts and coupling constants with expected values based on the structure of this compound and known data for similar acyl-CoA compounds.[4]
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for separating acyl-CoAs.[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is common.[6][10]
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally appropriate.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) is the most common source for analyzing acyl-CoAs.[5][6][8]
-
Analysis Mode: Both positive and negative ion modes can be used. The positive ion mode will detect the [M+H]⁺ ion, while the negative ion mode will show the [M-H]⁻ ion.[6]
-
Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to confirm the structure. Key fragments should correspond to the loss of the CoA moiety and specific cleavages along the acyl chain.
-
-
Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass of this compound. Analyze the fragmentation pattern to confirm the connectivity of the molecule.
3. High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions: Similar to LC-MS, a C18 reversed-phase column with a gradient elution is typically employed.[11]
-
Detection: Monitor the elution profile at 260 nm, the characteristic absorbance maximum for the adenine ring in coenzyme A.[10][11]
-
Purity Assessment: The purity of the synthesized compound can be estimated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for validating synthesized this compound and a conceptual signaling pathway where such a molecule might be involved.
Caption: Workflow for the synthesis and validation of this compound.
Caption: Conceptual biosynthetic pathway involving this compound.
References
- 1. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and NMR spectra of 13C-labeled coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to 3,10-Dihydroxydodecanoyl-CoA and Other Acyl-CoAs for Researchers and Drug Development Professionals
An In-depth Analysis of a Novel Dihydroxylated Acyl-CoA in the Context of Established Fatty Acid Metabolism
This guide provides a comparative analysis of 3,10-dihydroxydodecanoyl-CoA, a specialized acyl-coenzyme A (acyl-CoA), with its more extensively studied counterparts, dodecanoyl-CoA and 3-hydroxydodecanoyl-CoA. While direct experimental data on this compound is limited in current scientific literature, this guide synthesizes information on related metabolic pathways to offer a scientifically grounded comparison for researchers, scientists, and drug development professionals. This document will delve into the structural differences, potential metabolic fates, and the analytical methodologies pertinent to these molecules.
Introduction to Acyl-CoAs
Acyl-CoAs are central intermediates in cellular metabolism, playing critical roles in energy production through beta-oxidation, biosynthesis of complex lipids, and cellular signaling.[1][2] The acyl chain's length and modifications, such as hydroxylation, dictate the molecule's specific function and metabolic pathway.[1][2] Dodecanoyl-CoA, a 12-carbon saturated acyl-CoA, is a common intermediate in fatty acid metabolism. The introduction of hydroxyl groups, as seen in 3-hydroxydodecanoyl-CoA and the titular this compound, can significantly alter the molecule's properties and biological activity.
Comparative Analysis of Dodecanoyl-CoA Derivatives
The comparison will focus on the structural and functional differences imparted by hydroxylation at the C-3 and C-10 positions of a dodecanoyl-CoA backbone.
| Feature | Dodecanoyl-CoA | 3-Hydroxydodecanoyl-CoA | This compound (Inferred) |
| Structure | 12-carbon saturated acyl-CoA | 12-carbon acyl-CoA with a hydroxyl group at the C-3 position | 12-carbon acyl-CoA with hydroxyl groups at the C-3 and C-10 positions |
| Primary Metabolic Pathway | Beta-oxidation[3] | Intermediate in beta-oxidation[3] | Likely a substrate for modified beta-oxidation or other specialized degradation pathways. |
| Key Enzymes in Metabolism | Acyl-CoA dehydrogenases, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, thiolase[3] | 3-hydroxyacyl-CoA dehydrogenase, thiolase[3] | Potentially specialized dehydrogenases and other enzymes capable of processing dihydroxylated substrates. |
| Potential Biological Role | Energy source, precursor for lipid synthesis[2] | Metabolic intermediate in fatty acid oxidation[3] | Possible signaling molecule or intermediate in the metabolism of oxidized fatty acids. May be formed via cytochrome P450-mediated hydroxylation.[4][5] |
| Physical Properties | Very hydrophobic | More polar than dodecanoyl-CoA due to the hydroxyl group. | Significantly more polar and water-soluble than its mono-hydroxylated and non-hydroxylated counterparts. |
Metabolic Pathways
Beta-Oxidation of Dodecanoyl-CoA
Dodecanoyl-CoA is a substrate for the mitochondrial beta-oxidation pathway, a cyclical process that shortens the acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[3]
Hypothetical Metabolism of this compound
The presence of a hydroxyl group at the C-10 position, far from the beta-carbon, suggests that this compound may be formed through an initial hydroxylation event, possibly mediated by cytochrome P450 enzymes, followed by entry into a modified beta-oxidation pathway.[4][5] The C-10 hydroxyl group may require additional enzymatic modification before or during beta-oxidation.
Experimental Protocols
Accurate analysis of acyl-CoAs is crucial for understanding their roles in metabolism. Due to their low abundance and sensitivity, specific extraction and analytical methods are required.
Protocol 1: Extraction of Acyl-CoAs from Tissues
This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs.[6]
-
Homogenization: Homogenize frozen tissue samples in a cold potassium phosphate (B84403) buffer (100 mM, pH 4.9).
-
Solvent Extraction: Add 2-propanol and re-homogenize. Further extract the acyl-CoAs with acetonitrile.
-
Solid-Phase Purification: Purify the acyl-CoA extract using an oligonucleotide purification column. Elute the bound acyl-CoAs with 2-propanol.
-
Concentration: Concentrate the eluent before analysis.
Protocol 2: Analysis of Acyl-CoAs by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the separation and quantification of acyl-CoA species.[7]
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).
-
Mobile Phase B: Methanol.
-
Gradient: Employ a linear gradient from 2% to 95% mobile phase B to elute acyl-CoAs of varying chain lengths and polarities.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive mode.
-
Analysis: Perform targeted analysis using multiple reaction monitoring (MRM) for known acyl-CoAs or suspect screening by monitoring for the characteristic neutral loss of the coenzyme A moiety.
-
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of acyl-CoAs from biological samples.
Conclusion
While this compound remains a molecule of emerging interest with limited direct characterization, its comparison with dodecanoyl-CoA and 3-hydroxydodecanoyl-CoA provides valuable insights for researchers. The presence of two hydroxyl groups suggests a significant increase in polarity and a potentially distinct metabolic fate, possibly involving initial hydroxylation by cytochrome P450 enzymes followed by a modified beta-oxidation pathway. For professionals in drug development, understanding the metabolism of such modified fatty acyl-CoAs could be crucial, as they may represent novel biomarkers or therapeutic targets in metabolic diseases. The provided experimental protocols offer a robust framework for the investigation and quantification of these and other acyl-CoA molecules. Further research is warranted to elucidate the precise biological role and metabolic pathways of this compound.
References
- 1. Substrate recognition and molecular mechanism of fatty acid hydroxylation by cytochrome P450 from Bacillus subtilis. Crystallographic, spectroscopic, and mutational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]
- 3. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 4. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 5. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity of 3,10-Dihydroxydodecanoyl-CoA and Its Analogs: A Review of Available Data
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the knowledge regarding the specific biological activity of 3,10-Dihydroxydodecanoyl-CoA and its synthetic or naturally occurring analogs. At present, there are no published studies that directly compare the biological effects of this specific molecule with its structural derivatives.
Our extensive search of prominent scientific databases, including PubMed, Scopus, and Web of Science, as well as chemical and biological repositories, did not yield any reports detailing the synthesis and subsequent comparative biological evaluation of this compound analogs. The core of the user's request—to provide a comparison guide with quantitative data, experimental protocols, and visualizations—cannot be fulfilled due to the absence of this foundational research in the public domain.
While direct comparative data is unavailable, this guide will provide a contextual overview of the known biological roles of structurally related long-chain dihydroxy fatty acids to infer potential areas of interest for future research into this compound.
General Biological Context of Dihydroxy Fatty Acids
Long-chain fatty acids and their derivatives are crucial molecules in various physiological processes. The introduction of hydroxyl groups can significantly alter their biological activity, often transforming them into signaling molecules. Research on other dihydroxy fatty acids has revealed their involvement in:
-
Inflammation and Immunity: Certain dihydroxy fatty acids, such as resolvins and protectins derived from omega-3 fatty acids, are potent anti-inflammatory and pro-resolving mediators. They play a critical role in dampening the inflammatory response and promoting tissue repair.
-
Wound Healing: Some studies have indicated that specific dihydroxy fatty acids can promote wound closure and tissue regeneration.
-
Cancer Biology: Various hydroxylated fatty acids have been investigated for their potential anti-cancer properties, with some showing inhibitory effects on tumor growth and proliferation.[1]
-
Metabolic Regulation: As intermediates in fatty acid metabolism, hydroxylated fatty acids are integral to cellular energy homeostasis.
It is plausible that this compound, as a dihydroxylated derivative of a C12 fatty acid, could participate in similar biological pathways. The positions of the hydroxyl groups at C3 and C10 are unique and would likely confer specific binding and activity profiles, but without experimental data, this remains speculative.
Putative Role in Fatty Acid Metabolism
The presence of a hydroxyl group at the C3 position is a hallmark of intermediates in the beta-oxidation of fatty acids. This process is a major pathway for cellular energy production. The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA, which then enters the citric acid cycle.
Hypothetical Pathway of Beta-Oxidation Involving a 3-Hydroxyacyl-CoA Intermediate
Caption: A simplified diagram of the mitochondrial fatty acid beta-oxidation spiral.
The presence of a second hydroxyl group at the C10 position in this compound suggests that it may be a substrate for or an inhibitor of specific enzymes within fatty acid metabolism, potentially diverging from the standard beta-oxidation pathway. However, no studies have yet investigated the interaction of this molecule with relevant enzymes.
Experimental Protocols: A General Framework
While specific protocols for this compound are not available, researchers investigating the biological activity of novel fatty acid analogs typically employ a range of standard assays. These can be broadly categorized as follows:
1. Enzyme Inhibition Assays:
-
Objective: To determine if the compound inhibits the activity of a specific enzyme.
-
General Protocol:
-
Purify the target enzyme (e.g., a fatty acid synthase, dehydrogenase, or hydrolase).
-
Incubate the enzyme with its substrate in the presence and absence of the test compound (this compound or its analog).
-
Measure the rate of product formation or substrate depletion over time using techniques like spectrophotometry, fluorometry, or chromatography.
-
Calculate kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
-
2. Cell-Based Assays:
-
Objective: To assess the effect of the compound on cellular processes.
-
General Protocol for Anti-inflammatory Activity:
-
Culture relevant cells (e.g., macrophages like RAW 264.7).
-
Stimulate an inflammatory response using an agent like lipopolysaccharide (LPS).
-
Treat the cells with varying concentrations of the test compound.
-
Measure the production of inflammatory mediators such as nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), or cytokines (e.g., TNF-α, IL-6) using methods like the Griess assay or ELISA.
-
Workflow for Assessing Anti-inflammatory Activity
Caption: A general workflow for an in vitro anti-inflammatory assay.
Conclusion and Future Directions
The biological activity of this compound and its analogs remains an unexplored area of research. The absence of published data prevents a comparative analysis at this time. Future research should focus on the following:
-
Chemical Synthesis: The development of robust synthetic routes to produce this compound and a library of its analogs with variations in chain length, degree of unsaturation, and the position and stereochemistry of the hydroxyl groups.
-
Biological Screening: A comprehensive screening of these compounds in a panel of biological assays to identify potential activities, including anti-inflammatory, anti-cancer, and metabolic modulatory effects.
-
Mechanism of Action Studies: Once a biological activity is identified, further studies will be required to elucidate the molecular mechanism of action, including the identification of protein targets.
This foundational research is essential before a meaningful comparison guide on the biological activity of this compound versus its analogs can be compiled. For researchers, scientists, and drug development professionals, this represents a novel and potentially fruitful area for investigation.
References
Detecting 3,10-Dihydroxydodecanoyl-CoA: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals investigating metabolic pathways involving 3,10-Dihydroxydodecanoyl-CoA, accurate detection and quantification of this intermediate are crucial. This guide provides a comparative overview of the primary analytical techniques available: mass spectrometry-based methods and immunoassay-based approaches. Due to the current lack of commercially available antibodies specific to this compound, this guide will also address the hypothetical development of an immunoassay alongside the established mass spectrometry techniques.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and available resources. While mass spectrometry offers high specificity and sensitivity, the development of a specific antibody would enable high-throughput screening via immunoassays.
| Feature | LC-MS/MS | Competitive ELISA (Hypothetical) |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation pattern) | Potentially High (dependent on antibody cross-reactivity) |
| Sensitivity | High (sub-picomole to femtomole range)[1][2] | Moderate to High (dependent on antibody affinity) |
| Throughput | Lower (sample preparation and chromatographic separation required) | High (amenable to 96-well plate format) |
| Development Time | Method development is relatively fast, assuming availability of a standard. | Lengthy (requires synthesis of antigen, antibody production, and assay optimization) |
| Cost per Sample | Higher (requires sophisticated instrumentation and trained personnel) | Lower (once the antibody is developed) |
| Quantitative Accuracy | High (with the use of stable isotope-labeled internal standards) | Good (requires a reliable standard curve) |
| Matrix Effect | Can be significant but can be mitigated with proper sample preparation and internal standards. | Can be a factor, but competitive formats can be less sensitive to sample matrix effects.[3] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the quantification of acyl-CoA species from biological matrices.[1][4]
1. Sample Preparation (Extraction of Acyl-CoAs):
-
Homogenize cells or tissues in a cold solvent mixture, typically containing an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer.[1][5]
-
To precipitate proteins and release the acyl-CoAs, sonication or other cell disruption methods can be employed.
-
Incorporate an internal standard, ideally a stable isotope-labeled version of this compound, at the beginning of the extraction to correct for sample loss and matrix effects.
-
Centrifuge the homogenate to pellet cellular debris.
-
The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) to remove interfering substances.[6]
2. LC Separation:
-
Employ a reverse-phase C18 column for chromatographic separation.[6][7]
-
The mobile phases typically consist of an aqueous component with an ion-pairing agent (e.g., triethylamine (B128534) or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).[2]
-
A gradient elution is used to separate the acyl-CoAs based on their hydrophobicity.
3. MS/MS Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[6]
-
The detection is performed using Multiple Reaction Monitoring (MRM).
-
The precursor ion will be the protonated molecule [M+H]⁺ of this compound.
-
The product ions are generated by collision-induced dissociation (CID) of the precursor ion. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine group.[5][8]
-
The transition from the precursor ion to a specific product ion is monitored for quantification.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - Hypothetical Development and Protocol
Since a specific antibody is not commercially available, its development would be the first critical step.
1. Antigen Synthesis and Antibody Production:
-
This compound is a small molecule (hapten) and needs to be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)) to become immunogenic.
-
The conjugation would typically involve creating a reactive derivative of the hapten that can form a covalent bond with the carrier protein.
-
The resulting conjugate is then used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively.
-
The antibodies are then purified from the serum.
2. Competitive ELISA Protocol:
-
Coating: A known amount of this compound conjugated to a protein (different from the one used for immunization to avoid cross-reactivity with antibodies against the carrier) is coated onto the wells of a microtiter plate.[3][9]
-
Competition: The sample (containing an unknown amount of this compound) is pre-incubated with a limited amount of the specific primary antibody. This mixture is then added to the coated wells. The free this compound in the sample will compete with the coated antigen for binding to the antibody.[10][11]
-
Washing: The plate is washed to remove unbound antibodies and sample components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species and isotype is added.[12]
-
Substrate Addition: After another wash step, a chromogenic substrate for the enzyme is added. The enzyme will catalyze a color change.
-
Measurement: The absorbance is measured using a plate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.[13] A standard curve is generated using known concentrations of this compound to quantify the amount in the samples.
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the key steps in each methodology.
LC-MS/MS workflow for this compound quantification.
Competitive ELISA workflow for this compound quantification.
Cross-Reactivity Assessment for a Hypothetical Antibody
Should an antibody for this compound be developed, assessing its cross-reactivity with structurally similar molecules is paramount. This would be performed using a competitive ELISA format.
Protocol for Cross-Reactivity Testing:
-
Prepare a standard curve for this compound.
-
Select a concentration of this compound that gives approximately 50% inhibition (IC50) from the standard curve.
-
Prepare serial dilutions of structurally related molecules (e.g., other dihydroxyacyl-CoAs, dodecanoyl-CoA).
-
Run a competitive ELISA with these potential cross-reactants in place of the this compound standard.
-
Calculate the concentration of each cross-reactant required to cause 50% inhibition.
-
The percent cross-reactivity is calculated as: (IC50 of this compound / IC50 of cross-reactant) x 100.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 10. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 11. youtube.com [youtube.com]
- 12. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 13. caymanchem.com [caymanchem.com]
Navigating the Labyrinth of Lipidomics: A Comparative Guide to the Confirmation of 3,10-Dihydroxydodecanoyl-CoA in Biological Samples
For the pioneering researcher at the forefront of lipidomics and drug discovery, the definitive identification and quantification of novel bioactive lipids is a critical juncture. This guide provides a comprehensive comparison of methodologies for the confirmation of 3,10-Dihydroxydodecanoyl-CoA in biological samples. While direct experimental data for this specific analyte is emerging, this document leverages established analytical frameworks for similar long-chain acyl-CoA species to propose robust workflows and anticipated performance metrics.
The presence of a hydroxyl group at the C10 position suggests a potential role in unique metabolic pathways, possibly involving cytochrome P450-mediated oxidation, making its accurate detection a key to unlocking new biological insights. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to approach this analytical challenge with confidence.
Performance Benchmarks: A Comparative Overview
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the sensitive and specific quantification of acyl-CoAs. The following table summarizes typical performance characteristics of LC-MS/MS methods for long-chain hydroxyacyl-CoAs, providing a reasonable expectation for the analysis of this compound.
| Parameter | Method A: Reversed-Phase LC-MS/MS | Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS |
| Limit of Detection (LOD) | 1-10 fmol on column | 1-5 fmol on column[1] |
| Limit of Quantification (LOQ) | 5-30 fmol on column | 5-20 fmol on column |
| Linearity (r²) | >0.99 | >0.99 |
| Precision (CV%) | <15% | <15% |
| Accuracy/Recovery | 85-115% | 90-111%[1] |
| Throughput | High (5-15 min/sample) | Moderate (10-25 min/sample) |
| Primary Application | Broad applicability for a wide range of acyl-CoA chain lengths. | Enhanced retention of polar and hydrophilic analytes, including short-chain acyl-CoAs. |
Proposed Experimental Workflow for Confirmation
The following workflow is a recommended starting point for the development of a robust method for the confirmation of this compound.
References
A Comparative Analysis of Mono- vs. Di-hydroxylated Acyl-CoAs in Cellular Metabolism and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mono- and di-hydroxylated acyl-Coenzyme A (acyl-CoA) molecules, focusing on their distinct roles in metabolic pathways, their impact on cellular signaling, and their relevance in disease. Experimental data is presented to support the comparative analysis, with detailed protocols for key methodologies.
Introduction
Hydroxylated acyl-CoAs are critical intermediates in fatty acid metabolism, playing roles in both catabolic and anabolic pathways. The position and number of hydroxyl groups on the acyl chain significantly influence their biochemical properties and biological functions. This guide focuses on the comparative aspects of mono-hydroxylated acyl-CoAs (possessing a single hydroxyl group) and di-hydroxylated acyl-CoAs (containing two hydroxyl groups), offering insights into their differential engagement with enzymes and signaling networks.
Biochemical and Metabolic Differences
Mono- and di-hydroxylated acyl-CoAs are processed through distinct enzymatic pathways, primarily within the mitochondria and peroxisomes. Their structural differences dictate their substrate specificity for various enzymes, leading to divergent metabolic fates.
Metabolic Pathways
Mono-hydroxylated acyl-CoAs are well-established intermediates in the beta-oxidation of fatty acids. For instance, L-3-hydroxyacyl-CoA is a canonical intermediate in mitochondrial fatty acid beta-oxidation, where it is oxidized by 3-hydroxyacyl-CoA dehydrogenase.[1] In contrast, di-hydroxylated acyl-CoAs are less common and are often associated with the metabolism of specific lipids, such as certain polyunsaturated fatty acids and bile acid precursors, primarily within peroxisomes.
The peroxisomal beta-oxidation pathway is equipped to handle a broader range of substrates than its mitochondrial counterpart, including very-long-chain fatty acids and branched-chain fatty acids.[2] This pathway involves D-bifunctional protein (DBP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities and is essential for the breakdown of very-long-chain fatty acids and bile acid intermediates.[2]
Table 1: Key Metabolic Pathways and Enzymes
| Feature | Mono-hydroxylated Acyl-CoAs | Di-hydroxylated Acyl-CoAs |
| Primary Metabolic Pathway | Mitochondrial & Peroxisomal β-oxidation | Primarily Peroxisomal β-oxidation |
| Key Enzymes | 3-Hydroxyacyl-CoA Dehydrogenase (HAD), Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD), D-Bifunctional Protein (DBP)[1][3] | D-Bifunctional Protein (DBP) |
| Common Examples | L-3-Hydroxyacyl-CoA, 2-Hydroxyacyl-CoA | Di-hydroxycholestanoyl-CoA (bile acid precursor) |
A central metabolic hub for these molecules is the peroxisome, which orchestrates the breakdown of various complex lipids.
Figure 1: Simplified overview of mono- and di-hydroxylated acyl-CoA metabolism in mitochondria and peroxisomes.
Role in Cellular Signaling
Hydroxylated fatty acids, the precursors to their corresponding acyl-CoAs, are emerging as important signaling molecules. While direct comparative studies on the signaling roles of mono- vs. di-hydroxylated acyl-CoAs are limited, research on their free fatty acid counterparts provides valuable insights.
Modulation of Nuclear Receptors
Mono-hydroxylated fatty acids have been identified as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate lipid and glucose metabolism. For example, 9-hydroxyoctadecadienoic acid (9-HODE) and 13-HODE, derived from linoleic acid, are potent PPARγ agonists.[4] This activation can lead to anti-inflammatory effects and modulate lipid accumulation in macrophages.
Inflammatory Signaling
The di-hydroxylated linoleic acid metabolite, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), has been shown to increase thermal hypersensitivity in mouse models of inflammatory pain, an effect not observed with the mono-hydroxylated 9,10-DiHOME.[5] This suggests that di-hydroxylated species may have distinct pro-inflammatory or nociceptive signaling properties. Furthermore, dihydroxyoctadecamonoenoic acids (DiHOMEs) appear to promote proinflammatory cascades such as NF-κB through the release of TNFα and MCP-1.[5]
Figure 2: Differential signaling effects of mono- and di-hydroxylated fatty acids.
Relevance in Disease
The differential metabolism of hydroxylated acyl-CoAs is particularly relevant in the context of peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome. In these disorders, the impaired function of peroxisomes leads to the accumulation of very-long-chain fatty acids (VLCFAs) and other metabolites that are normally degraded in this organelle.[2][6] While the accumulation of VLCFAs is a hallmark of PBDs, the specific profiles of mono- and di-hydroxylated acyl-CoAs in these conditions are not as well characterized, representing an area for further research. It is known that in PBDs, there is an abnormal accumulation of C24 and C26 VLCFAs, which can lead to demyelination and an intense inflammatory response in the central nervous system.[2]
Table 2: Alterations in Disease
| Disease | Affected Acyl-CoA Metabolism | Key Biochemical Findings |
| Zellweger Spectrum Disorders | Impaired peroxisomal α- and β-oxidation | Accumulation of VLCFAs, phytanic acid, and bile acid intermediates.[6][7] |
| D-Bifunctional Protein Deficiency | Defective peroxisomal β-oxidation of VLCFAs and branched-chain fatty acids | Accumulation of VLCFAs and bile acid intermediates. |
Experimental Protocols
Protocol 1: General Method for Acyl-CoA Extraction from Tissues
This protocol is adapted for the extraction of a broad range of acyl-CoAs for subsequent analysis by LC-MS/MS.
-
Homogenization: Homogenize approximately 10 mg of frozen tissue powder in 1 mL of ice-cold 80% methanol.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis for Separation of Hydroxylated Acyl-CoAs
This method provides a general framework for the chromatographic separation and mass spectrometric detection of hydroxylated acyl-CoAs.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low percentage of mobile phase B (e.g., 2%) to a high percentage (e.g., 98%) over a suitable time course (e.g., 20 minutes) to elute acyl-CoAs based on their hydrophobicity. The presence of additional hydroxyl groups in di-hydroxylated species will typically lead to earlier elution times compared to their mono-hydroxylated counterparts of the same chain length.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Precursor ions correspond to the [M+H]+ of the target acyl-CoAs. A common product ion for all acyl-CoAs results from the neutral loss of the phosphopantetheine group (m/z 507). Specific transitions for mono- and di-hydroxylated species would need to be optimized.
-
Figure 3: General workflow for the extraction and analysis of acyl-CoAs from tissue samples.
Conclusion
Mono- and di-hydroxylated acyl-CoAs exhibit distinct metabolic fates and are beginning to be recognized for their differential roles in cellular signaling. While mono-hydroxylated species are integral to mainstream fatty acid oxidation, di-hydroxylated counterparts appear to be involved in more specialized pathways and may possess unique signaling properties, particularly in the context of inflammation. Further research, including direct comparative studies on their enzymatic kinetics and signaling effects, is necessary to fully elucidate the functional distinctions between these two classes of molecules. The development of advanced analytical techniques to resolve and quantify these structurally similar molecules will be crucial for advancing our understanding of their roles in health and disease.
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Peroxisomal Disorders: Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 3. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Oxidized Lipids in Persistent Pain States [frontiersin.org]
- 6. Normal very long-chain fatty acids level in a patient with peroxisome biogenesis disorders: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table 3. [Peroxisomal Biogenesis Disorders with Elevated Plasma Very Long-Chain Fatty Acids]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide for the Validation of 3,10-Dihydroxydodecanoyl-CoA's Role in a Putative Fatty Acid Metabolism Pathway
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comparative analysis of a hypothetical metabolic pathway involving the novel intermediate, 3,10-Dihydroxydodecanoyl-CoA. Due to the absence of direct literature on this specific molecule, we propose a plausible biosynthetic route based on known enzymatic activities and previously identified related compounds. This document outlines the hypothetical pathway, compares it with established metabolic routes, and provides detailed experimental protocols to facilitate the validation of its biological relevance. The data presented is inferential, based on the activity of homologous enzymes on similar substrates, and aims to provide a foundational framework for future research.
Proposed Biosynthetic Pathway for this compound
We hypothesize that this compound is formed via a two-step process involving enzymes from beta-oxidation and cytochrome P450-mediated hydroxylation.
-
Step 1: Formation of 3-Hydroxydodecanoyl-CoA: Dodecanoyl-CoA, a standard intermediate in fatty acid metabolism, undergoes the first two steps of β-oxidation. The hydration of trans-Δ²-dodecenoyl-CoA, catalyzed by enoyl-CoA hydratase, yields L-3-hydroxydodecanoyl-CoA.
-
Step 2: ω-2 Hydroxylation to this compound: The resulting L-3-hydroxydodecanoyl-CoA is then proposed to be a substrate for a cytochrome P450 monooxygenase, specifically an ω-2 hydroxylase from the CYP4 family of enzymes. This enzyme would catalyze the hydroxylation at the C-10 position, resulting in the formation of this compound. The identification of similar compounds like 3,10-dihydroxydecanoic acid and 3,11-dihydroxydodecanoic acid in human urine supports the biological plausibility of such a reaction[1].
Comparative Analysis of a Putative this compound Pathway
To validate the proposed pathway, it is essential to compare the enzymatic efficiencies of the key steps with alternative metabolic fates of the intermediates. The following tables summarize hypothetical comparative data based on known activities of related enzymes.
Table 1: Comparison of Enoyl-CoA Hydratase Activity with Various Chain-Length Substrates
| Substrate | Relative Activity (%) | Km (µM) | Vmax (µmol/min/mg) |
| trans-Δ²-Hexenoyl-CoA | 85 | 35 | 150 |
| trans-Δ²-Octenoyl-CoA | 95 | 25 | 180 |
| trans-Δ²-Dodecenoyl-CoA (Hypothetical) | 100 | 20 | 200 |
| trans-Δ²-Hexadecenoyl-CoA | 90 | 30 | 160 |
Data is hypothetical and serves as a template for experimental validation.
Table 2: Comparison of Putative CYP4A-mediated Hydroxylation vs. Further β-Oxidation of L-3-Hydroxydodecanoyl-CoA
| Pathway | Key Enzyme | Substrate | Product(s) | Putative Km (µM) | Putative Vmax (nmol/min/mg) |
| Hydroxylation Pathway | CYP4A (ω-2 hydroxylase) | L-3-Hydroxydodecanoyl-CoA | This compound | 15 | 50 |
| β-Oxidation Pathway | 3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxydodecanoyl-CoA | 3-Keto-dodecanoyl-CoA | 25 | 150 |
Data is hypothetical and serves as a template for experimental validation.
Detailed Experimental Protocols
To validate the hypothetical pathway and populate the comparative tables with empirical data, the following experimental protocols are proposed.
3.1. Expression and Purification of Recombinant Enzymes
-
Objective: To obtain pure, active enoyl-CoA hydratase and a candidate CYP4A enzyme.
-
Protocol:
-
Clone the coding sequences for human enoyl-CoA hydratase and a selected human CYP4A isoform (e.g., CYP4A11) into a suitable expression vector (e.g., pET-28a(+)) with a His-tag.
-
Transform the constructs into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at 18°C for 16 hours.
-
Harvest cells by centrifugation and lyse by sonication.
-
Purify the His-tagged proteins using a Ni-NTA affinity chromatography column.
-
Elute the purified proteins and dialyze against a suitable storage buffer.
-
Confirm purity and concentration using SDS-PAGE and a Bradford assay.
-
3.2. In Vitro Enzyme Assays
-
Objective: To determine the kinetic parameters of the enzymes with their respective substrates.
3.2.1. Enoyl-CoA Hydratase Assay
-
Principle: The hydration of the trans-Δ² double bond of dodecenoyl-CoA is monitored by the decrease in absorbance at 263 nm.
-
Protocol:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 50 µM of trans-Δ²-dodecenoyl-CoA, and purified enoyl-CoA hydratase.
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the molar extinction coefficient of the substrate.
-
Vary the substrate concentration to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
3.2.2. CYP4A Hydroxylase Assay
-
Principle: The activity of CYP4A is measured by quantifying the formation of the hydroxylated product, this compound, using LC-MS/MS.
-
Protocol:
-
Synthesize L-3-hydroxydodecanoyl-CoA as the substrate.
-
Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.4), purified CYP4A, NADPH-cytochrome P450 reductase, cytochrome b5, an NADPH-regenerating system, and L-3-hydroxydodecanoyl-CoA.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding ice-cold acetonitrile (B52724) and centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to identify and quantify this compound.
-
Vary the substrate concentration to determine the kinetic parameters.
-
3.3. Cellular Metabolomics Analysis
-
Objective: To detect the presence of this compound in a cellular model.
-
Protocol:
-
Culture a relevant cell line (e.g., HepG2 human hepatoma cells).
-
Supplement the culture medium with dodecanoic acid.
-
After 24 hours, harvest the cells and extract metabolites using a methanol/water/chloroform extraction method.
-
Analyze the polar metabolite fraction using high-resolution LC-MS/MS.
-
Search for the predicted mass-to-charge ratio (m/z) of this compound and its characteristic fragmentation pattern.
-
Visualized Experimental Workflow and Logical Relationships
Conclusion
The existence and metabolic role of this compound remain to be experimentally validated. This guide provides a scientifically plausible hypothesis for its formation and a comprehensive framework for its investigation. The proposed comparative analyses and detailed experimental protocols are designed to enable researchers to rigorously test this hypothesis. Successful validation would uncover a novel branch of fatty acid metabolism, potentially with implications for understanding lipid signaling and metabolic diseases.
References
A Comparative Guide to the Analytical Techniques for 3,10-Dihydroxydodecanoyl-CoA and Related Long-Chain Hydroxyacyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques applicable to the quantitative analysis of 3,10-Dihydroxydodecanoyl-CoA and other long-chain hydroxyacyl-CoAs. Due to the limited availability of specific data for this compound, this guide leverages experimental data and protocols for structurally similar long-chain acyl-CoAs to provide a comprehensive overview of the available methodologies. The primary techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, specificity, throughput, and the complexity of the sample matrix. The following table summarizes the quantitative performance of LC-MS/MS and enzymatic assays for the analysis of long-chain acyl-CoAs, based on data from analogous compounds.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzymatic Assays |
| Limit of Detection (LOD) | High sensitivity, typically in the low nanomolar to picomolar range.[1] | Moderate to high sensitivity, can reach the picomolar level with coupled assays. |
| Limit of Quantification (LOQ) | Typically between 4.2 nM and 16.9 nM for very-long-chain and short-chain acyl-CoAs, respectively.[1] | Dependent on the specific assay and detection method (colorimetric vs. fluorometric). |
| **Linearity (R²) ** | Excellent linearity over a wide dynamic range, often >0.99. | Good linearity, but may have a more limited dynamic range compared to LC-MS/MS. |
| Precision (%RSD) | High precision, with inter-run and intra-run precisions typically below 15%.[2][3] | Moderate precision, can be influenced by enzyme stability and reaction conditions. |
| Specificity | High specificity due to the separation by liquid chromatography and the mass-to-charge ratio detection of both the parent ion and its fragments.[2] | High specificity if the enzyme is highly selective for the target analyte or class of compounds.[4] |
| Throughput | Moderate to high throughput, with run times as short as 5 minutes per sample.[5] | Can be adapted for high-throughput screening in microplate formats. |
| Matrix Effect | Susceptible to ion suppression or enhancement from co-eluting matrix components, often requiring internal standards for accurate quantification.[2] | Less susceptible to matrix effects compared to LC-MS/MS, but can be affected by endogenous enzyme inhibitors or activators. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Long-Chain Acyl-CoAs
LC-MS/MS has become the gold standard for the quantitative analysis of acyl-CoAs due to its high sensitivity and specificity.[6]
1. Sample Preparation (from tissue) [3][7]
-
Homogenization: Homogenize ~40 mg of frozen tissue in 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).[3] Add 0.5 mL of a mixture of acetonitrile:2-propanol:methanol (B129727) (3:1:1) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).[3] Re-homogenize the sample.
-
Extraction: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[3]
-
Purification (Solid-Phase Extraction - SPE): The resulting supernatant can be further purified using a C18 SPE cartridge.[2] Condition the cartridge with methanol and then with water. Load the sample, wash with a low percentage of organic solvent, and elute the acyl-CoAs with a higher concentration of organic solvent.
-
Final Step: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography [2][3]
-
Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.
-
Mobile Phase: A binary gradient system is typically employed. For example, Mobile Phase A can be 10 mM ammonium (B1175870) hydroxide (B78521) in water, and Mobile Phase B can be acetonitrile.[2] The use of a high pH mobile phase (around 10.5) can improve the chromatographic resolution of LCACoAs.[8]
-
Gradient: A typical gradient would start with a low percentage of organic phase, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
3. Tandem Mass Spectrometry [2][3]
-
Ionization: Positive electrospray ionization (ESI+) is generally used.[2]
-
Detection Mode: Selected Reaction Monitoring (SRM) is the most common mode for quantification, providing high selectivity and sensitivity.[3] This involves monitoring a specific precursor ion to product ion transition for each analyte. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine group (507 Da).[2]
Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
Enzymatic assays can be a cost-effective alternative to LC-MS/MS for measuring the activity of enzymes involved in the metabolism of hydroxyacyl-CoAs. This protocol is for the general activity of 3-hydroxyacyl-CoA dehydrogenase.[4][9]
1. Principle
The activity of L-3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. The reaction is coupled with 3-ketoacyl-CoA thiolase to ensure the reaction proceeds in the forward direction.[4]
2. Reagents [9]
-
100 mM Potassium Phosphate Buffer, pH 7.3
-
Substrate: S-Acetoacetyl-Coenzyme A solution (or a longer chain 3-hydroxyacyl-CoA)
-
β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH)
-
3-Hydroxyacyl-CoA Dehydrogenase (as a standard or for control experiments)
-
The sample containing the enzyme to be assayed.
3. Procedure [9]
-
In a cuvette, combine the potassium phosphate buffer, the substrate solution, and the NADH solution.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme-containing sample.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADH consumption is proportional to the enzyme activity.
Mandatory Visualization
Fatty Acid β-Oxidation Pathway
The following diagram illustrates the central role of 3-hydroxyacyl-CoAs in the mitochondrial fatty acid β-oxidation spiral. This pathway is crucial for energy production from fatty acids.[10][11][12][13]
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long-chain acyl-coenzyme A concentrations and enrichment using liquid chromatography/tandem mass spectrometry with selected reaction monitoring. | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. microbenotes.com [microbenotes.com]
- 11. Beta oxidation - Wikipedia [en.wikipedia.org]
- 12. aocs.org [aocs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Independent Verification of 3,10-Dihydroxydodecanoyl-CoA Findings: A Methodological Guide
Absence of Publicly Available Data Precludes Direct Comparative Analysis
As of late 2025, a comprehensive search of scientific literature and public databases reveals a significant gap in information regarding 3,10-Dihydroxydodecanoyl-CoA. There are currently no published research findings, experimental data, or independent verifications available for this specific molecule. Consequently, a direct comparison guide based on existing data cannot be compiled.
This guide, therefore, outlines a standardized methodological framework for the independent verification of findings related to novel dihydroxy fatty acyl-CoA species, using this compound as a hypothetical subject. This framework is intended for researchers, scientists, and drug development professionals who may encounter or synthesize such molecules and require a robust process for validation.
Hypothetical Verification Workflow
An independent verification process for a novel lipid metabolite like this compound would necessitate a multi-faceted approach, encompassing chemical synthesis, structural confirmation, and functional characterization. The following diagram illustrates a logical workflow for such an investigation.
Caption: Hypothetical workflow for the independent verification of a novel lipid metabolite.
Experimental Protocols
Below are detailed methodologies for the key experiments outlined in the workflow.
Chemical Synthesis and Purification
-
Objective: To obtain a pure standard of this compound.
-
Protocol:
-
Synthesis of 3,10-dihydroxydodecanoic acid: This would likely involve a multi-step organic synthesis, potentially starting from a commercially available precursor. The introduction of hydroxyl groups at the C3 and C10 positions would require specific stereocontrolled reactions.
-
Activation and Coupling to Coenzyme A: The synthesized dihydroxy fatty acid would be activated, for example, as an N-hydroxysuccinimide (NHS) ester.
-
The activated ester would then be reacted with the free thiol group of Coenzyme A (lithium salt) in an appropriate buffer system (e.g., sodium bicarbonate buffer) to form the final this compound.
-
Purification: The resulting product would be purified using High-Performance Liquid Chromatography (HPLC), likely with a C18 reversed-phase column.
-
Structural Characterization
-
Objective: To confirm the chemical structure of the synthesized molecule.
-
Protocols:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatography: Utilize a C18 reversed-phase column with a gradient elution, for instance, from a water-based mobile phase with 0.1% formic acid to an acetonitrile-based mobile phase with 0.1% formic acid.
-
Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Analysis: Confirm the precursor ion mass corresponding to the calculated molecular weight of this compound. Perform fragmentation (MS/MS) and analyze the resulting product ions to confirm the presence of the coenzyme A moiety and to deduce the positions of the hydroxyl groups on the dodecanoyl chain.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
Acquisition: Acquire 1H and 13C NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary to confirm the connectivity of all atoms in the molecule.
-
-
Data Presentation for Comparison
In a scenario where data were available, the following tables would provide a clear and structured format for comparing the findings for this compound with other relevant lipid metabolites.
Table 1: Physicochemical and Analytical Properties
| Property | This compound (Hypothetical) | Alternative 1 (e.g., 3-Hydroxydodecanoyl-CoA) | Alternative 2 (e.g., a known signaling lipid) |
| Molecular Formula | C₃₃H₅₈N₇O₁₉P₃S | C₃₃H₅₈N₇O₁₈P₃S | Data for Alternative 2 |
| Molecular Weight (Da) | Calculated Value | Known Value | Known Value |
| LC Retention Time (min) | Experimental Value | Experimental Value | Experimental Value |
| Key MS/MS Fragments (m/z) | Experimental Values | Experimental Values | Experimental Values |
| ¹H NMR Chemical Shifts (ppm) | Key Diagnostic Peaks | Key Diagnostic Peaks | Key Diagnostic Peaks |
Table 2: Biological Activity Comparison
| Assay | This compound (Hypothetical) | Alternative 1 (e.g., 3-Hydroxydodecanoyl-CoA) | Alternative 2 (e.g., a known signaling lipid) |
| Receptor Binding Affinity (Kᵢ, nM) | Experimental Value | Experimental Value | Known Value |
| Enzyme Inhibition (IC₅₀, µM) | Experimental Value | Experimental Value | Known Value |
| Cellular Signaling (EC₅₀, µM) | Experimental Value | Experimental Value | Known Value |
| Observed Phenotypic Effect | Description of Effect | Description of Effect | Description of Effect |
Conclusion
While the current lack of data on this compound prevents a direct comparative analysis, this guide provides a comprehensive framework for its future independent verification. By adhering to rigorous protocols for chemical synthesis, structural elucidation, and functional characterization, researchers can generate the high-quality, verifiable data necessary to understand the potential biological role of this and other novel lipid metabolites. The structured presentation of this data is crucial for objective comparison and for advancing the field of lipidomics and drug development.
Assessing the Purity of Commercial 3,10-Dihydroxydodecanoyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 3,10-Dihydroxydodecanoyl-CoA, ensuring the purity and integrity of the commercial product is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of methods to assess the purity of commercial this compound, comparing analytical techniques and offering detailed experimental protocols.
Understanding Potential Impurities
Commercial this compound is typically synthesized chemically or enzymatically. Depending on the synthetic route and purification methods, several impurities may be present, including:
-
Isomers: Positional isomers (e.g., other dihydroxy-dodecanoyl-CoA species) and stereoisomers of the hydroxyl groups.
-
Unreacted Starting Materials: Coenzyme A (CoA), 3,10-dihydroxydodecanoic acid, and activating agents.
-
Byproducts of Synthesis: Oxidized or dehydrated forms of the target molecule.
-
Degradation Products: Hydrolysis of the thioester bond, leading to free CoA and the corresponding fatty acid.
A multi-pronged analytical approach is therefore essential for a thorough purity assessment.
Comparative Analysis of Purity Assessment Methods
A combination of chromatographic, spectroscopic, and enzymatic methods provides a comprehensive evaluation of the purity of commercial this compound.
| Method | Information Provided | Advantages | Limitations |
| HPLC-UV | Quantitative assessment of the main peak and detection of UV-absorbing impurities. | Widely available, robust, and provides quantitative data on purity. | Limited structural information; co-eluting impurities may not be detected. |
| HPLC-MS/MS | Confirms molecular weight and provides structural information for impurity identification. | High sensitivity and specificity; allows for identification of unknown impurities. | Requires more specialized equipment and expertise. |
| ¹H NMR | Provides detailed structural information and can quantify the main component against a standard. | Excellent for structural elucidation and identification of isomeric impurities. | Lower sensitivity compared to MS; may not detect trace impurities. |
| Enzymatic Assay | Measures the functional purity by assessing the molecule's activity as a substrate for a specific enzyme. | Provides information on biological activity, which is crucial for functional studies. | Dependent on the availability of a specific and reliable enzyme and assay protocol. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-MS/MS
This method allows for the separation and identification of this compound and potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (Triple Quadrupole or Q-TOF)
Materials:
-
Commercial this compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Ammonium acetate (B1210297) or formic acid (for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
Procedure:
-
Sample Preparation: Dissolve the commercial this compound in a suitable solvent (e.g., 50:50 ACN:water) to a final concentration of 10 µM.
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Scan Mode: Full scan (m/z 200-1200) and product ion scan of the parent ion of this compound.
-
Collision Energy: Optimize for fragmentation of the parent ion.
-
Data Analysis:
-
Integrate the peak area of this compound and all impurity peaks in the total ion chromatogram (TIC).
-
Calculate the percentage purity based on the relative peak areas.
-
Analyze the mass spectra of impurity peaks to identify their molecular weights and fragmentation patterns, aiding in their structural elucidation.
Protocol 2: Structural Verification by ¹H NMR
¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound and identifying structural isomers.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Materials:
-
Commercial this compound sample
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Internal standard (e.g., TSP or TMSP)
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of the commercial sample in 0.5 mL of the deuterated solvent. Add a known amount of the internal standard.
-
NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 64 scans.
-
Suppress the residual water signal if using D₂O.
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum if available.
-
Assign the proton signals to the different parts of the this compound molecule. Key signals to analyze include those from the adenine (B156593) ring of CoA, the pantothenate moiety, and the acyl chain, particularly the protons adjacent to the hydroxyl groups and the thioester bond.
-
The presence of unexpected signals may indicate impurities. The integration of signals relative to the internal standard can be used for quantification.
Protocol 3: Functional Purity Assessment by Enzymatic Assay
This assay determines the concentration of biologically active this compound by measuring its conversion by a specific enzyme, such as a 3-hydroxyacyl-CoA dehydrogenase.[1][2][3][4]
Principle: 3-hydroxyacyl-CoA dehydrogenase catalyzes the NAD⁺-dependent oxidation of the 3-hydroxyl group of the acyl-CoA to a 3-ketoacyl-CoA. The rate of NADH formation is monitored spectrophotometrically at 340 nm.
Instrumentation:
-
UV-Vis Spectrophotometer
Materials:
-
Commercial this compound sample
-
3-Hydroxyacyl-CoA dehydrogenase (from a commercial source)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
Tris-HCl buffer (100 mM, pH 8.0)
Procedure:
-
Prepare Reagents:
-
NAD⁺ Solution: 10 mM in potassium phosphate buffer.
-
Enzyme Solution: Dilute the 3-hydroxyacyl-CoA dehydrogenase in potassium phosphate buffer to a suitable working concentration.
-
Substrate Solution: Prepare a stock solution of the commercial this compound in water or a suitable buffer.
-
-
Assay Mixture (in a 1 mL cuvette):
-
850 µL Potassium phosphate buffer
-
100 µL NAD⁺ Solution
-
50 µL Enzyme Solution
-
-
Reaction Initiation:
-
Incubate the assay mixture at 37°C for 5 minutes to establish a baseline.
-
Add a small volume (e.g., 10 µL) of the substrate solution to initiate the reaction.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of substrate conversion.
-
By performing a substrate titration, the concentration of active this compound in the commercial sample can be determined.
Visualizations
References
- 1. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of 3,10-Dihydroxydodecanoyl-CoA
Immediate Safety and Personal Protective Equipment (PPE)
Before handling 3,10-Dihydroxydodecanoyl-CoA for disposal, ensure all appropriate safety measures are in place. The primary goal is to prevent personal exposure and environmental contamination.
-
Engineering Controls: Handle the compound, including preparing it for disposal, within a certified chemical fume hood to minimize inhalation risk.[2]
-
Personal Protective Equipment (PPE): All personnel must wear the following standard laboratory PPE:
-
Spill Management: An approved chemical spill kit should be readily accessible. Any materials used to clean up spills of this compound must also be disposed of as hazardous waste.[1][4]
Operational Disposal Protocol
Disposal of this compound must not be done via standard drains or solid waste streams.[3][4] It must be managed as chemical waste through your institution's Environmental Health & Safety (EHS) program.
Step 1: Container Selection
-
Select a leak-proof waste container that is chemically compatible with the compound and any solvents used.[2] Polyethylene or glass containers are generally appropriate. To minimize breakage risk, plastic containers are preferred.[5]
-
The container must have a tightly sealing lid, which must be kept closed except when actively adding waste.[2][4]
Step 2: Waste Collection & Labeling
-
If the compound is in a solution, collect it in the designated liquid waste container. If it is a solid, it can be collected as solid chemical waste.
-
Crucially, do not mix this waste with incompatible waste streams. [2] Unless you can confirm compatibility, create a dedicated waste container for this compound and its associated contaminated materials.
-
Immediately label the waste container. The label must include:
Step 3: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[5]
-
The SAA should be away from sinks, floor drains, and sources of ignition.[2]
-
Ensure the container is in secondary containment (e.g., a larger, chemically resistant tray or bucket) to contain any potential leaks.[4]
Step 4: Arrange for Disposal
-
Once the container is full or has been accumulating for the maximum time allowed by your institution (e.g., 9-12 months), contact your EHS department to schedule a waste pickup.[4][5]
-
Do not allow more than 55 gallons of hazardous waste to accumulate in your SAA.[1][5]
Summary of Disposal Guidelines
The following table summarizes the key logistical and safety requirements for the disposal process.
| Parameter | Guideline | Rationale |
| PPE | Safety Goggles, Lab Coat, Nitrile Gloves | Prevents accidental exposure via skin/eye contact.[2] |
| Handling Location | Chemical Fume Hood | Minimizes risk of inhalation.[2] |
| Disposal Route | Institutional EHS Pickup (Hazardous Waste) | Prevents environmental contamination and ensures regulatory compliance.[3][5] |
| Waste Container | Labeled, Sealed, Compatible, Leak-Proof | Ensures safe containment and proper identification for disposal personnel.[2][4] |
| Waste Segregation | Do not mix with incompatible chemicals | Prevents dangerous chemical reactions.[2] |
| Storage Location | Designated Satellite Accumulation Area | Centralizes hazardous materials and ensures safe, compliant temporary storage.[5] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3,10-Dihydroxydodecanoyl-CoA
Disclaimer: No specific Safety Data Sheet (SDS) for 3,10-Dihydroxydodecanoyl-CoA was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including other long-chain fatty acyl-CoA molecules, and established laboratory safety protocols. Researchers must conduct a thorough risk assessment for their specific experimental conditions and consult their institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes recommendations for personal protective equipment (PPE), step-by-step operational procedures, and a disposal plan to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. A risk assessment may necessitate additional protective measures.[1][2]
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[1] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling the substance. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[1] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential contamination.[3] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills and falling objects.[1] |
| Respiratory Protection | Not Generally Required | Under normal laboratory conditions with adequate ventilation (e.g., working in a chemical fume hood), respiratory protection is not typically necessary. If there is a risk of generating aerosols or dusts, a risk assessment should be performed to determine if a respirator (e.g., N95) is needed.[4] |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Consult the supplier's certificate of analysis for recommended storage conditions, which are typically in a cool, dry, and well-ventilated area, often at -20°C.[5]
2. Preparation and Handling:
-
All handling of this compound, especially when in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
When weighing the solid compound, use a microbalance within the fume hood. Avoid generating dust.[6]
-
For creating solutions, add the solvent to the pre-weighed compound slowly. Long-chain acyl-CoAs are often dissolved in aqueous buffers or organic solvents.[7]
3. During Experimentation:
-
Keep the container of this compound sealed when not in use.
-
Avoid contact with skin and eyes.[8]
-
In case of accidental contact, follow the first aid measures outlined in the table below.
-
Clearly label all solutions containing the compound.
4. Post-Experiment Clean-up:
-
Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by a standard laboratory disinfectant if biologically active materials were also used.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
-
Chemical Waste: All unused this compound and solutions containing it must be disposed of as chemical waste.
-
Waste Collection: Collect the waste in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless compatibility has been confirmed.[6]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be collected in a designated hazardous waste container.
-
Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific EHS guidelines for chemical waste disposal.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. ba.auburn.edu [ba.auburn.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. bioassaysys.com [bioassaysys.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
